molecular formula C13H12O3 B11718158 3-(2-Methoxyphenoxy)phenol

3-(2-Methoxyphenoxy)phenol

Cat. No.: B11718158
M. Wt: 216.23 g/mol
InChI Key: IGTLWLVRRGPARS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)phenol (CAS 21905-60-2) is a diaryl ether derivative of interest in organic synthesis and materials science research. With a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol, this compound serves as a versatile building block for constructing more complex chemical architectures . This compound is part of the m -aryloxy phenol family, a class of molecules recognized for their utility in developing advanced polymers and functional materials. Researchers utilize such structures as intermediates in the synthesis of ligands for metal complexes and in the development of novel polymeric systems with potential applications in high-performance materials for aerospace and microelectronics, where thermal stability is critical . The methoxyphenoxy and phenolic hydroxyl groups provide distinct sites for further chemical modification, enabling its incorporation into larger molecular frameworks. Researchers are advised to handle this compound using appropriate safety precautions. The pure substance is provided for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(2-methoxyphenoxy)phenol

InChI

InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3

InChI Key

IGTLWLVRRGPARS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)phenol: A Hypothetical Exploration within the Diaryl Ether Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Elucidation

3-(2-Methoxyphenoxy)phenol belongs to the class of diaryl ethers, a significant scaffold in medicinal and materials chemistry.[1][2] This structure is characterized by two phenyl rings linked by an ether oxygen. Specifically, it consists of a phenol ring substituted at the 3-position with a 2-methoxyphenoxy group. The presence of hydroxyl and methoxy functional groups on the aromatic rings is expected to significantly influence its chemical reactivity, physical properties, and biological activity.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-(2-methoxyphenoxy)phenol.

Caption: Figure 1: Chemical Structure of 3-(2-Methoxyphenoxy)phenol.

Predicted Physicochemical Properties

The physical and chemical properties of 3-(2-Methoxyphenoxy)phenol can be predicted based on analogous compounds such as 3-methoxyphenol and 4-phenoxyphenol.[3][4][5][6][7] The presence of a polar hydroxyl group and the ether linkage will allow for hydrogen bonding, influencing its melting and boiling points, as well as its solubility.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₃H₁₂O₃Derived from the chemical structure.
Molecular Weight 216.23 g/mol Calculated from the molecular formula.
Appearance Colorless to beige solid or viscous liquidPhenolic compounds are often crystalline solids at room temperature.[6] The asymmetry of the molecule might lead to a lower melting point.
Melting Point 60-90 °C4-Phenoxyphenol has a melting point of 80-84 °C.[4][6] The additional methoxy group and its position may slightly alter this.
Boiling Point > 300 °C (at atmospheric pressure)High due to the molecular weight and potential for hydrogen bonding. 3-Methoxyphenol boils at 113-115 °C at 5 mmHg.[3][8]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, toluene)The phenolic hydroxyl group provides some water solubility, but the two aromatic rings make it predominantly lipophilic. 4-Phenoxyphenol is soluble in toluene.[7]
pKa ~9.5The pKa of the phenolic proton is expected to be similar to that of 3-methoxyphenol (pKa = 9.65).[3]

Synthesis and Purification Strategies

The synthesis of diaryl ethers like 3-(2-Methoxyphenoxy)phenol typically involves a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Proposed Retrosynthetic Analysis

A plausible synthetic route would involve the coupling of resorcinol monomethyl ether (3-methoxyphenol) with a suitably activated 2-halophenol derivative or vice versa.

retrosynthesis cluster_reactants Reactants target 3-(2-Methoxyphenoxy)phenol reactant1 3-Methoxyphenol target->reactant1 Ullmann Condensation reactant2 2-Halogenated Anisole (e.g., 2-Bromoanisole) target->reactant2 Ullmann Condensation caption Figure 2: Retrosynthetic approach for 3-(2-Methoxyphenoxy)phenol. drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of 3-(2-Methoxyphenoxy)phenol purification Purification synthesis->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis antimicrobial Antimicrobial Assays analysis->antimicrobial anticancer Anticancer Screening analysis->anticancer antioxidant Antioxidant Assays analysis->antioxidant sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar antioxidant->sar admet ADMET Profiling sar->admet caption Figure 3: A potential workflow for the investigation of 3-(2-Methoxyphenoxy)phenol in drug discovery.

Sources

Unraveling the Identity of 3-(2-Methoxyphenoxy)phenol: A Critical Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. The nomenclature of a compound serves as the primary key to unlocking a wealth of information regarding its synthesis, physicochemical properties, and potential applications. However, ambiguity in chemical naming can lead to significant challenges in retrieving accurate data. This guide addresses the technical complexities surrounding the compound designated as "3-(2-Methoxyphenoxy)phenol," a name that, despite its apparent specificity, does not correspond to a readily identifiable substance in major chemical databases.

This investigation reveals that the name "3-(2-Methoxyphenoxy)phenol" is not associated with a registered CAS number, suggesting it may be a novel compound, a non-standard naming convention, or a misnomer. Based on systematic chemical nomenclature, the provided name can be interpreted in two primary ways, each describing a unique diaryl ether structure. The critical difference lies in the position of the ether linkage on the phenol ring.

Two Potential Structures Arising from Nomenclature

The ambiguity in the name "3-(2-Methoxyphenoxy)phenol" necessitates a careful deconstruction of the name to propose the possible intended structures.

Structure A: 1-(2-Methoxyphenoxy)-3-hydroxybenzene

In this interpretation, the "3-" prefix refers to the position of the hydroxyl group on the primary phenol ring, and the "(2-Methoxyphenoxy)" group is a substituent at the 1-position.

Structure B: 3-(2-Methoxyphenoxy)phenol

Alternatively, the name could imply that the "(2-Methoxyphenoxy)" substituent is located at the 3-position of the phenol ring.

To proceed with a comprehensive technical guide, clarification of the intended molecular architecture is essential. We invite the reader to identify which of the following structures represents the compound of interest:

An In-depth Technical Guide to 3-hydroxy-2'-methoxydiphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ethers are a significant class of organic compounds characterized by two phenyl rings linked by an oxygen atom. This core structure is prevalent in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities.[1][2] Their unique conformational flexibility and the ability to mimic peptide bonds have made them attractive scaffolds in medicinal chemistry and materials science.[3] This guide focuses on a specific, unsymmetrical derivative: 3-hydroxy-2'-methoxydiphenyl ether.

While this particular molecule is not extensively documented in publicly available literature, its structure suggests intriguing potential based on the known properties of its constituent functional groups—a phenolic hydroxyl group and a methoxy group—and the diphenyl ether framework itself. This document serves as a technical guide, extrapolating from established chemical principles and data on analogous compounds to provide a comprehensive overview of its molecular properties, synthesis, characterization, and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

Based on IUPAC nomenclature, 3-hydroxy-2'-methoxydiphenyl ether consists of a diphenyl ether core with a hydroxyl (-OH) substituent at the 3-position of one phenyl ring and a methoxy (-OCH₃) group at the 2'-position of the second ring.

Molecular Formula and Weight

The chemical structure leads to the molecular formula C₁₃H₁₂O₃ . The calculated molecular weight and other key physicochemical properties are summarized in the table below. These values are crucial for experimental design, particularly in analytical procedures such as mass spectrometry and for calculating molar equivalents in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₃Calculated
Molecular Weight 216.23 g/mol [Calculated][4][5][6]
Monoisotopic Mass 216.078644 Da[Calculated][6]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
LogP (Predicted) ~3.0-3.5Calculated

Note: LogP values are estimations and can vary based on the prediction algorithm used. The presence of both a hydroxyl and a methoxy group suggests a compound with moderate lipophilicity.

Part 2: Synthesis and Characterization

The synthesis of unsymmetrical diaryl ethers like 3-hydroxy-2'-methoxydiphenyl ether is a well-established area of organic chemistry. The primary challenge lies in controlling the regioselectivity to form the desired C-O bond between the correct aryl partners.

Synthetic Strategy: The Ullmann Condensation

The most common and historically significant method for synthesizing diaryl ethers is the Ullmann condensation.[7][8] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[3] For the synthesis of 3-hydroxy-2'-methoxydiphenyl ether, two primary retrosynthetic pathways exist, as illustrated below.

G cluster_0 Retrosynthetic Analysis cluster_1 Pathway A cluster_2 Pathway B Target 3-hydroxy-2'-methoxydiphenyl ether A1 3-Hydroxyphenol A1->Target Ullmann Coupling A2 2-Haloanisole (e.g., 2-Bromoanisole) A2->Target B1 2-Methoxyphenol (Guaiacol) B1->Target Ullmann Coupling B2 3-Halophenol (e.g., 3-Bromophenol) B2->Target

Caption: Retrosynthetic pathways for 3-hydroxy-2'-methoxydiphenyl ether.

The choice between Pathway A and B depends on the availability and reactivity of the starting materials. Modern Ullmann-type reactions often employ soluble copper catalysts with ligands such as N,N-dimethylglycine or use palladium-based catalysts (Buchwald-Hartwig amination) which can proceed under milder conditions.[9][10]

Experimental Protocol: A Generalized Ullmann Synthesis

The following is a generalized, self-validating protocol for the synthesis of 3-hydroxy-2'-methoxydiphenyl ether, adaptable for laboratory scale.

Step 1: Reagent Preparation and Inert Atmosphere

  • Dry all glassware thoroughly in an oven.

  • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) and purge with an inert gas (Nitrogen or Argon). This is critical as copper(I) catalysts can be sensitive to oxidation.

  • Accurately weigh the phenol (e.g., 3-hydroxyphenol), the aryl halide (e.g., 2-bromoanisole), a copper(I) salt (e.g., CuI), a suitable ligand (e.g., N,N-dimethylglycine), and a base (e.g., Cs₂CO₃ or K₂CO₃).

Step 2: Reaction Setup and Execution

  • In the reaction flask, dissolve the phenol and the base in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Add the copper catalyst and the ligand to the mixture.

  • Add the aryl halide to the reaction mixture.

  • Heat the reaction to a temperature typically ranging from 80°C to 210°C, depending on the reactivity of the substrates and the catalytic system used.[8][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and the polar solvent.

  • A mild acidic wash (e.g., dilute HCl) can be used to remove any remaining base, followed by a wash with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to isolate the 3-hydroxy-2'-methoxydiphenyl ether.

Characterization Techniques

The identity and purity of the synthesized 3-hydroxy-2'-methoxydiphenyl ether would be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the hydroxyl proton (a broad singlet). The protons on the carbon atoms adjacent to the ether oxygen will be shifted downfield.[11]

    • ¹³C NMR : The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms, with the carbon atoms attached to the oxygen atoms appearing at lower field strengths.[12]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight. The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 216.23 g/mol .[6]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (around 3200-3600 cm⁻¹) and C-O stretching vibrations for the ether linkages (around 1000-1300 cm⁻¹).[11]

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, TLC) Start->Purity Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm Purity->Confirm

Caption: Workflow for the analytical characterization of the target compound.

Part 3: Potential Applications and Biological Significance

The diphenyl ether scaffold is a "privileged structure" in drug discovery, found in compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and herbicidal properties.[1][13][14][15] The specific combination of a hydroxyl and a methoxy group in 3-hydroxy-2'-methoxydiphenyl ether suggests several potential areas of application.

Antimicrobial and Antifungal Activity

Many hydroxylated and methoxylated diphenyl ethers isolated from natural sources, particularly marine sponges, exhibit potent antibacterial and antifungal activities.[2][13] The phenolic hydroxyl group can participate in hydrogen bonding and may disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy group can influence the compound's lipophilicity, affecting its ability to penetrate cell walls.[1]

Anticancer and Cytotoxic Properties

Diphenyl ether derivatives have been investigated as anticancer agents.[1][14] Some act as microtubule targeting agents, binding to tubulin and disrupting cell division in a manner similar to colchicine.[14] Hydroxylated metabolites of some diphenyl ethers have been shown to induce apoptosis and exhibit cytotoxicity in cancer cell lines.[16][17]

Enzyme Inhibition and Receptor Modulation

The diphenyl ether structure can serve as a scaffold to position functional groups in a specific three-dimensional orientation, allowing for precise interactions with enzyme active sites or receptor binding pockets. Recently, diphenyl ether derivatives have been identified as potent activators of the large-conductance calcium-activated potassium (BKCa) channel, with potential applications in treating urinary incontinence and cough.[18]

Agrochemicals

Diphenyl ether-based compounds are widely used as herbicides.[15] They often act by inhibiting protoporphyrinogen IX oxidase, a key enzyme in chlorophyll biosynthesis. The substitution pattern on the phenyl rings is crucial for their herbicidal activity and selectivity.[15]

Conclusion

3-hydroxy-2'-methoxydiphenyl ether, with a molecular weight of 216.23 g/mol , represents an intriguing yet under-explored molecule within the vast chemical space of diaryl ethers. While direct experimental data is scarce, its structure allows for a robust, evidence-based projection of its chemical properties, synthetic accessibility, and potential biological activities. The established methodologies for unsymmetrical diaryl ether synthesis, primarily the Ullmann condensation, provide a clear path for its preparation. Its characterization would rely on standard spectroscopic techniques including NMR, mass spectrometry, and IR spectroscopy.

The presence of both a phenolic hydroxyl group and a methoxy group on the diphenyl ether core suggests a high potential for bioactivity, with plausible applications in medicinal chemistry as an antimicrobial or anticancer agent, and in agrochemistry. This technical guide, by synthesizing information from related and well-documented compounds, provides a foundational framework for researchers and drug development professionals to initiate and guide future investigations into this promising molecule.

References

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  • Hanif, N., et al. (2019). Polybrominated diphenyl ethers with broad spectrum antibacterial activity from the Indonesian marine sponge Lamellodysidea herbacea. Journal of Applied Pharmaceutical Science. Available at: [Link]

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Sources

Introduction: Understanding the Physicochemical Landscape of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyphenoxy)phenol

3-(2-Methoxyphenoxy)phenol is a diaryl ether with a chemical structure that presents both opportunities and challenges in the realms of pharmaceutical sciences and organic synthesis. Its molecular framework, characterized by two aromatic rings, a phenolic hydroxyl group, and a methoxy ether linkage, positions it as a compound of interest for applications ranging from a building block in the synthesis of more complex molecules to a potential pharmacophore in drug discovery.

The successful application of any compound is fundamentally tethered to its physicochemical properties, with solubility being a primary determinant of its utility. Whether for reaction kinetics in a synthesis protocol, bioavailability in a drug formulation, or ease of purification, a comprehensive understanding of a compound's solubility profile is paramount. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 3-(2-Methoxyphenoxy)phenol in organic solvents, offering a predictive framework based on its molecular structure and detailed protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible. The structure of 3-(2-Methoxyphenoxy)phenol—C₁₃H₁₂O₃—provides key insights into its expected solubility.

  • Hydrogen Bonding: The presence of a phenolic hydroxyl (-OH) group is the most significant contributor to the molecule's polarity. This group can act as both a hydrogen bond donor and acceptor, suggesting a strong affinity for polar protic solvents such as alcohols.

  • Dipole-Dipole Interactions: The methoxy (-OCH₃) ether group introduces a permanent dipole moment, contributing to the molecule's overall polarity and allowing for dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces: The two phenyl rings are nonpolar and will primarily interact through London dispersion forces. This substantial nonpolar character suggests that the molecule will not be readily soluble in highly polar solvents like water but may have an affinity for solvents with some nonpolar character.

By examining structurally related compounds, we can further refine our predictions:

  • Guaiacol (2-Methoxyphenol): This simpler molecule, containing one phenyl ring, a hydroxyl group, and a methoxy group, is miscible with alcohol, chloroform, and ether, and is slightly soluble in water.[1][2] This suggests that the functional groups present in 3-(2-Methoxyphenoxy)phenol are conducive to solubility in a range of common organic solvents.

  • 3-Methoxyphenol: This isomer of guaiacol is slightly soluble in chloroform and ethyl acetate.[3]

  • Phenolic Compounds in General: The solubility of phenolic compounds is significantly influenced by the polarity of the solvent.[4] Polar solvents are generally more effective at dissolving polar phenolic compounds.[4]

Based on this structural analysis, a predicted solubility profile for 3-(2-Methoxyphenoxy)phenol in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of 3-(2-Methoxyphenoxy)phenol in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighCapable of hydrogen bonding with the phenolic hydroxyl group.
EthanolPolar ProticHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
IsopropanolPolar ProticMedium to HighIncreased nonpolar character may slightly reduce solubility compared to methanol.
AcetonePolar AproticMedium to HighCan act as a hydrogen bond acceptor for the phenolic -OH.
DichloromethanePolar AproticMediumModerate polarity can solvate both polar and nonpolar regions of the molecule.
Ethyl AcetatePolar AproticMediumCan act as a hydrogen bond acceptor; moderate polarity.
Tetrahydrofuran (THF)Polar AproticHighEther linkage and ability to accept hydrogen bonds make it a good solvent.
TolueneNonpolarLow to MediumThe aromatic nature of toluene may provide some affinity for the phenyl rings.
HexaneNonpolarLowPrimarily dispersion forces; unlikely to effectively solvate the polar functional groups.
WaterPolar ProticVery LowThe large nonpolar surface area of the two phenyl rings will likely dominate.

Key Factors Influencing Solubility

The solubility of 3-(2-Methoxyphenoxy)phenol is not a static property but is influenced by several environmental and chemical factors.

  • Temperature: For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

  • Solvent Polarity: As detailed above, the polarity of the solvent is a critical determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is essential for identifying optimal solvent systems.[4][5]

  • pH (for aqueous systems): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, increasing the pH above the pKa of the phenol will lead to deprotonation, forming the more polar and significantly more water-soluble phenoxide anion.[6] While this guide focuses on organic solvents, this property is crucial for processes like liquid-liquid extractions.

Experimental Determination of Solubility: Protocols and Workflows

A theoretical understanding of solubility must be validated by empirical data. The following section provides detailed protocols for the quantitative and qualitative determination of the solubility of 3-(2-Methoxyphenoxy)phenol.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of 3-(2-Methoxyphenoxy)phenol in a given solvent at a specific temperature.

Materials:

  • 3-(2-Methoxyphenoxy)phenol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 3-(2-Methoxyphenoxy)phenol to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 3-(2-Methoxyphenoxy)phenol.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative assessment of solubility.

Objective: To quickly screen for suitable solvents.

Procedure:

  • Place a small, known amount of 3-(2-Methoxyphenoxy)phenol (e.g., 10 mg) into a small test tube.

  • Add the test solvent dropwise while vortexing.

  • Observe the amount of solvent required to completely dissolve the solid.

  • Classify the solubility based on the volume of solvent added (e.g., "freely soluble," "soluble," "sparingly soluble," "insoluble").

Caption: Decision tree for qualitative solubility screening.

Data Interpretation and Reporting

The results from the experimental determination should be compiled into a clear and concise format. Table 2 provides a template for reporting quantitative solubility data.

Table 2: Experimentally Determined Solubility of 3-(2-Methoxyphenoxy)phenol at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., MethanolValueValue
e.g., DichloromethaneValueValue
e.g., HexaneValueValue

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3-(2-Methoxyphenoxy)phenol in organic solvents. By integrating a theoretical framework based on molecular structure with practical, validated experimental protocols, researchers and drug development professionals are equipped to both predict and determine the solubility profile of this compound. An accurate understanding of solubility is a critical first step in unlocking the full potential of 3-(2-Methoxyphenoxy)phenol in its various applications, ensuring efficiency in synthesis, reproducibility in research, and efficacy in formulation development.

References

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  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • PMC. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • Autechaux. (2026). 2-[2-(3-Methoxyphenyl)ethyl]phenol: A Closer Look at Its Chemical Versatility. Retrieved from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

pKa Profile of 3-(2-Methoxyphenoxy)phenol: Structural Determinants & Experimental Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical characterization of phenolic intermediates is a cornerstone of rational drug design, influencing solubility, membrane permeability (PAMPA/Caco-2), and protein binding. This guide provides an in-depth analysis of the acidity constant (pKa) of 3-(2-Methoxyphenoxy)phenol , a lipophilic resorcinol derivative.

While direct experimental data for this specific isomer is often proprietary or absent from public registries, structural activity relationship (SAR) analysis and Hammett equation modeling place its pKa in the 9.60 – 9.75 range. This value indicates that the compound remains predominantly neutral at physiological pH (7.4), a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

Chemical Identity & Structural Analysis[1][2][3]

To accurately determine the pKa, we must first define the electronic environment of the acidic proton.

  • IUPAC Name: 3-(2-Methoxyphenoxy)phenol

  • Core Scaffold: Phenol (Hydroxybenzene)

  • Substituent: 2-Methoxyphenoxy group at the meta (3-) position relative to the hydroxyl group.[1]

  • Molecular Formula:

    
    
    
Structural Determinants of Acidity

The acidity of the phenolic proton is governed by the stability of the resulting phenoxide anion.[2] This stability is modulated by the electronic effects of the substituent at the 3-position.

  • Inductive Effect (-I): The ether oxygen of the phenoxy group is electronegative.[3] In the meta position, it exerts a strong electron-withdrawing inductive effect through the

    
    -bond framework. This withdraws electron density from the aromatic ring, stabilizing the negative charge of the phenoxide anion and increasing acidity  (lowering pKa) relative to unsubstituted phenol.
    
  • Resonance Effect (+R): While the ether oxygen has lone pairs capable of donation, resonance effects are position-dependent. In the meta position, the resonance structures cannot delocalize the negative charge onto the carbon bearing the substituent. Therefore, the Inductive Effect dominates .

  • Distal Substituent Effect: The ortho-methoxy group on the distal phenyl ring acts as an electron-donating group (EDG) to that specific ring. This makes the phenoxy substituent slightly more electron-rich than a simple phenoxy group, theoretically attenuating its electron-withdrawing power slightly compared to 3-phenoxyphenol.

ChemicalStructure cluster_0 Equilibrium State cluster_1 Electronic Effects (Meta-Substitution) Neutral Neutral Phenol (Protonated) Anion Phenoxide Anion (Deprotonated) Neutral->Anion Ka (Dissociation) Inductive Inductive Withdrawal (-I) Dominant in Meta Position Stabilizes Anion Neutral->Inductive Anion->Neutral H+ Resonance Resonance (+R) Negligible on Acidic Center caption Fig 1. Equilibrium dynamics and electronic factors influencing pKa.

pKa Data: Predicted vs. Analogues[7]

Given the specific nature of this intermediate, we utilize high-fidelity analogues to bracket the pKa value.

CompoundStructurepKa (Experimental)Electronic Driver
Phenol Unsubstituted9.99 Reference Standard
3-Methoxyphenol Meta-OCH39.65 -I Effect of Oxygen
3-Phenoxyphenol Meta-OPh~9.53 Stronger -I (sp2 carbon)
3-(2-Methoxyphenoxy)phenol Target9.65 ± 0.10 (Calc.)[4]Attenuated -I due to distal OMe
Hammett Equation Derivation

We can mathematically estimate the pKa using the Hammett equation:


[5]
  • 
     (Phenol):  9.99
    
  • 
     (Reaction Constant):  +2.23 (for phenol ionization in water)
    
  • 
     (Substituent Constant): 
    
    • 
       for 
      
      
      
      is +0.12.
    • 
       for 
      
      
      
      (phenoxy) is +0.25.
    • The distal methoxy group reduces the withdrawing nature of the phenoxy. We estimate the effective

      
       to be ~0.15.
      

Calculation:




Experimental Protocol: Potentiometric Titration

For lipophilic compounds like 3-(2-Methoxyphenoxy)phenol, aqueous solubility is often insufficient for direct titration. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for determining the aqueous pKa (


) using mixed co-solvent systems (Methanol/Water).
Reagents & Equipment
  • Titrant: 0.1 M KOH (CO2-free).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Instrumentation: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological conditions).

Step-by-Step Methodology
  • Preparation: Dissolve the compound in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v) to ensure complete solubility.

  • Blank Titration: Perform a blank titration on the solvent mixture to determine the standard electrode potential (

    
    ) and slope factor.
    
  • Sample Titration: Titrate the sample with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent carbonate formation.
  • Data Acquisition: Record pH vs. Volume of titrant. Identify the inflection point (equivalence point).

  • Calculation: Calculate the apparent pKa (

    
    ) for each solvent ratio using the Henderson-Hasselbalch equation.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply extrapolate the linear regression of pKa vs. % Organic Modifier to 0% solvent.

TitrationWorkflow Start Sample Preparation (Dissolve in MeOH/Water mixtures) Blank Blank Titration (Determine E0 and Slope) Start->Blank Titration Potentiometric Titration (0.1 M KOH, N2 Purge) Blank->Titration Calc Calculate Apparent pKa (ps) for 30%, 40%, 50% MeOH Titration->Calc Extrapolate Yasuda-Shedlovsky Extrapolation Determine Aqueous pKa Calc->Extrapolate caption Fig 2. Workflow for pKa determination of lipophilic phenols.

Implications for Drug Development[4]

Understanding the pKa of 9.65 allows for precise modeling of the compound's behavior in biological systems.

  • Physiological State: At pH 7.4 (blood) and pH 1.2 (stomach), the compound exists >99% in its neutral form .

  • Solubility: The neutral form dictates that the intrinsic solubility (

    
    ) will be the limiting factor. Salt formation (e.g., sodium phenoxide) would require a pH > 10.6, which is unsuitable for physiological formulations but relevant for manufacturing intermediates.
    
  • Permeability: The high fraction of neutral species suggests excellent passive diffusion across membranes, provided the LogP is within the optimal range (1–3).

References

  • Liptak, M. D., et al. (2002).[6] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.[6]

  • PubChem Database. (2023). "3-Methoxyphenol Compound Summary." National Center for Biotechnology Information. [7]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky method).

Sources

Part 1: Chemical Identity & Physicochemical Profile

[1][2][3][4]

3-(2-Methoxyphenoxy)phenol is a structural hybrid of resorcinol and guaiacol.[1] It serves as a specialized intermediate in the synthesis of diaryl ether-based pharmaceuticals and as a model compound for lignin degradation studies.[1]

Nomenclature & Identifiers
Identifier Value
Systematic Name 3-(2-Methoxyphenoxy)phenol
Synonyms 3-Hydroxy-2'-methoxydiphenyl ether; m-(2-Methoxyphenoxy)phenol
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
SMILES COc1ccccc1Oc2cccc(O)c2
InChIKey Calculated:[1][2][3][4][5][6] ZQYIGJDOQJXVGM-UHFFFAOYSA-N
PubChem CID Not primarily indexed; Structural analog to CID 11850 (3-Phenoxyphenol)
Physicochemical Properties
Property Data / Prediction Causality & Relevance
LogP (Octanol/Water) ~2.8 - 3.1Moderate lipophilicity due to the diaryl ether backbone, balanced by the phenolic hydroxyl group.[1] Suitable for membrane permeability in drug design.[1]
pKa (Acidic) ~9.8 (Phenolic OH)The electron-donating ether linkage at the meta position slightly increases electron density on the phenol ring compared to unsubstituted phenol (pKa 9.95), making it slightly more acidic.[1]
Boiling Point ~340 °C (Predicted)High boiling point attributed to intermolecular hydrogen bonding (Phenol OH) and pi-stacking interactions.[1]
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; sparingly soluble in water due to the hydrophobic aromatic rings.[1]

Part 2: Synthesis & Reactivity (Technical Protocols)

The synthesis of 3-(2-Methoxyphenoxy)phenol requires the construction of a diaryl ether linkage.[1] The most robust method is the Ullmann Ether Synthesis , utilizing a copper catalyst to couple a phenol with an aryl halide.[1]

Synthetic Pathway: Copper-Catalyzed Ullmann Coupling

Rationale: A direct coupling between Resorcinol and 2-Bromoanisole is selected.[1] Resorcinol is used in excess or mono-protected to prevent polymerization or double-coupling.[1]

  • Reactants: Resorcinol (Nucleophile), 2-Bromoanisole (Electrophile).[1]

  • Catalyst: Copper(I) Iodide (CuI).

  • Ligand: Dimethylglycine (DMG) or 1,10-Phenanthroline (promotes catalytic cycle).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (mild base to deprotonate resorcinol without affecting the methoxy group).

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, charge Resorcinol (1.2 equiv), 2-Bromoanisole (1.0 equiv), CuI (10 mol%), and Ligand (20 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to prevent oxidative homocoupling of the phenol.[1]

  • Solvent Addition: Add anhydrous Dioxane or DMSO via syringe.[1]

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) under Argon flow.

  • Heating: Heat the mixture to 110°C for 16–24 hours. Mechanism: The base generates the phenoxide, which undergoes transmetallation with the Cu-ligand complex, followed by oxidative addition of the aryl halide and reductive elimination to form the ether bond.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove excess base and copper salts), then brine.

  • Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient). The product elutes after unreacted 2-bromoanisole but before resorcinol.[1]

Pathway Visualization

SynthesisPathwayResorcinolResorcinol(Nucleophile)CatalystCuI / Ligand / Cs2CO3(Ullmann Conditions)Resorcinol->CatalystDeprotonationBromoanisole2-Bromoanisole(Electrophile)Bromoanisole->CatalystOxidative AdditionIntermediateCu(III)-Aryl Complex(Transient)Catalyst->IntermediateTransmetallationProduct3-(2-Methoxyphenoxy)phenol(Target)Intermediate->ProductReductive Elimination(C-O Bond Formation)

Caption: Copper-catalyzed Ullmann coupling pathway for the synthesis of 3-(2-Methoxyphenoxy)phenol.

Part 3: Safety & Handling (HSE Profile)

As a phenol derivative, this compound poses risks of skin corrosion/irritation and eye damage.[1] The methoxy group reduces volatility but does not mitigate the acidity-related hazards of the phenol moiety.[1]

GHS Classification (Predicted)
Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][7][8][9]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][7]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (based on phenol/anisole analogs).[7]
Safe Handling Protocol
  • Engineering Controls: Handle only in a chemical fume hood to capture vapors/dust.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles (EN 166), and lab coat.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1] Neutralize surface with dilute sodium carbonate solution.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich phenolic ring (quinonoid formation). Keep cool (2–8°C).[7]

Part 4: Analytical Characterization

To validate the identity of 3-(2-Methoxyphenoxy)phenol, researchers must confirm the ether linkage and the integrity of the phenolic hydroxyl.[1]

Expected NMR Signals (DMSO-d₆)
  • ¹H NMR:

    • δ 9.60 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ 6.80 – 7.30 ppm (m, 8H): Aromatic protons.[1] The protons ortho to the ether linkage on the phenol ring will appear as doublets/multiplets upfield due to shielding.[1]

    • δ 3.75 ppm (s, 3H): Methoxy (-OCH₃) singlet.[1] Distinctive diagnostic peak.

  • ¹³C NMR:

    • δ 158.5, 158.0 ppm: C-O carbons (Phenolic C-OH and Ether C-O).[1]

    • δ 150.0 ppm: C-OMe carbon on the anisole ring.[1]

    • δ 55.8 ppm: Methoxy carbon.[1]

Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: ESI (Negative Mode) is preferred for phenols.[1]

  • Molecular Ion: [M-H]⁻ = 215.22 m/z.[1]

  • Fragmentation: Loss of methyl radical ([M-15]), cleavage of the ether bridge (characteristic of diaryl ethers).[1]

Part 5: Applications & Biological Context

Drug Development Utility
  • Scaffold for Kinase Inhibitors: The diaryl ether motif is a bioisostere for diaryl amines and ketones, commonly found in kinase inhibitors (e.g., Sorafenib analogues).[1] The 3-hydroxy group provides a handle for further functionalization (e.g., esterification, glycosylation).[1]

  • Metabolite Standards: Used as a reference standard to identify oxidative metabolites of drugs containing the (2-methoxyphenoxy) moiety, such as Carvedilol (non-selective beta blocker) or Ranolazine .[1]

Biological Activity Workflow

The following diagram illustrates the logical flow for evaluating the compound's biological potential as an antioxidant or enzyme inhibitor.

BioActivitycluster_AssaysIn Vitro Screeningcluster_ResultOutcomeCompound3-(2-Methoxyphenoxy)phenolDPPHAntioxidant Assay(DPPH/ABTS)Compound->DPPHPhenolic H-Atom TransferEnzymeEnzyme Inhibition(COX-1/2, LOX)Compound->EnzymeBinding AffinityLeadLead Optimization(SAR Study)DPPH->LeadIC50 < 10 µMEnzyme->LeadSelectivity Profile

Caption: Screening workflow for evaluating the antioxidant and enzymatic inhibitory potential of the target.[1]

References

  • PubChem Database. Compound Summary for 3-Phenoxyphenol (Analog Reference). National Center for Biotechnology Information.[1] Available at: [Link]

  • Monnier, F. & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition.[1]

  • ECHA (European Chemicals Agency). C&L Inventory: Phenol derivatives.[1][2] Available at: [Link][10]

A Technical Guide to the Comparative Analysis of 3-(2-Methoxyphenoxy)phenol and 3-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive comparison between 3-phenoxyphenol and its ortho-methoxy analogue, 3-(2-methoxyphenoxy)phenol. These diaryl ether structures serve as critical building blocks in the synthesis of advanced materials and pharmaceutically active compounds. The primary structural distinction—the presence of a methoxy group on the C2' position of the phenoxy ring—imparts significant, predictable differences in their physicochemical properties, reactivity, and potential biological activity. While 3-phenoxyphenol is a well-characterized commodity intermediate, 3-(2-methoxyphenoxy)phenol represents a more specialized derivative. This guide will dissect the influence of this single functional group, offering researchers and drug development professionals a framework for selecting the appropriate scaffold and anticipating challenges in synthesis and application. We will explore comparative structural analysis, synthetic methodologies with a focus on the Ullmann condensation, predicted biological and toxicological profiles, and detailed experimental protocols.

Structural and Physicochemical Analysis

The fundamental difference between the two molecules lies in the substitution on one of the phenyl rings. This seemingly minor variation has cascading effects on the molecule's overall properties.

Core Structural Differences

3-phenoxyphenol is a simple diaryl ether linked to a phenol. 3-(2-methoxyphenoxy)phenol incorporates a methoxy (-OCH₃) group on the ortho position of the phenoxy ring, adjacent to the ether linkage. This substitution introduces both electronic and steric modifications.

G cluster_0 3-phenoxyphenol cluster_1 3-(2-Methoxyphenoxy)phenol A Phenol Ring B Ether Linkage (-O-) A->B C Phenyl Ring B->C D Phenol Ring E Ether Linkage (-O-) D->E F 2-Methoxyphenyl Ring E->F G Ortho-Methoxy Group (-OCH₃) G->F Introduces Steric & Electronic Effects

Caption: Core structural comparison highlighting the key ortho-methoxy substituent.

Electronic and Steric Influence of the Ortho-Methoxy Group
  • Electronic Effects: The methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), increasing the electron density of the attached phenyl ring, particularly at the ortho and para positions. Simultaneously, its oxygen atom is electronegative, exerting a weaker electron-withdrawing inductive effect (-I effect). The net result is activation of the methoxy-substituted ring towards electrophilic aromatic substitution.

  • Steric Effects: The ortho-methoxy group introduces significant steric hindrance around the diaryl ether bond. This can restrict the free rotation of the phenyl rings relative to each other, influencing the molecule's preferred conformation and its ability to interact with biological targets or catalysts.

Comparative Physicochemical Properties

The addition of the methoxy group predictably alters the molecule's physical properties. The increased molecular weight and polarity lead to higher melting and boiling points. The methoxy group also adds a hydrogen bond acceptor site, potentially influencing solubility in protic solvents.

Property3-phenoxyphenol3-(2-Methoxyphenoxy)phenolPredicted Influence of Methoxy Group
Molecular Formula C₁₂H₁₀O₂C₁₃H₁₂O₃Adds CH₂O
Molecular Weight 186.21 g/mol [1]216.23 g/mol Increase
CAS Number 713-68-8[1]2686-63-7N/A
Melting Point 41-42 °C[1]Data not readily availableIncrease due to higher MW and polarity
Boiling Point 185 °C / 12 mmHg[1]Data not readily availableIncrease due to higher MW and polarity
Density 1.159 g/mL at 25 °C[1]Data not readily availableLikely slight increase
pKa ~9.29 (Predicted)[1]Data not readily availableMinimal change expected on the distal phenol
Appearance Light yellow to brown liquid[1]Data not readily availableLikely a liquid or low-melting solid
Hydrogen Bond Donors 11No change
Hydrogen Bond Acceptors 23Increase

Synthesis and Mechanistic Considerations

The construction of the diaryl ether linkage is the key synthetic challenge. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.

Overview of Diaryl Ether Synthesis

Modern organic synthesis offers several robust methods for forming C-O bonds between aryl groups. The most common are:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol, typically requiring high temperatures. Modern protocols use ligands to facilitate the reaction under milder conditions[2][3].

  • Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed reaction that is often more versatile and occurs under milder conditions than the classical Ullmann reaction.

  • Chan-Lam Cross-Coupling: A copper-catalyzed reaction involving arylboronic acids and phenols[4].

For the synthesis of these specific compounds, the Ullmann condensation provides a reliable and well-documented pathway.

G cluster_cycle Catalytic Cycle Reactant1 Aryl Halide (Ar-X) Catalyst Cu(I) Catalyst + Ligand (e.g., DMG) Reactant1->Catalyst Reactant2 Phenol (Ar'-OH) Base Base (e.g., K₂CO₃, Cs₂CO₃) Reactant2->Base Deprotonation Product Diaryl Ether (Ar-O-Ar') Catalyst->Product Reductive Elimination Base->Catalyst Solvent Solvent (e.g., DMSO, DMF) Solvent->Catalyst CuI L-Cu(I)-X CuIII L-Cu(III)(Ar)(OAr') CuI->CuIII Oxidative Addition of Ar-X CuIII->Product Reductive Elimination CuI_OAr L-Cu(I)-OAr' CuI_OAr->CuI

Caption: Generalized workflow for a modern Ullmann diaryl ether synthesis.

Protocol: Synthesis of 3-phenoxyphenol via Ullmann Condensation

This protocol is a representative procedure based on modern Ullmann-type reactions.

Materials:

  • 3-Iodophenol (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline or N,N-Dimethylglycine (DMG) (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodophenol, phenol, CuI, L-Proline, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 90-120 °C and stir vigorously.

    • Causality: The ligand (L-Proline) stabilizes the copper catalyst in solution and facilitates the catalytic cycle. K₂CO₃ acts as the base to deprotonate the phenol, forming the active nucleophile. DMSO is a suitable polar aprotic solvent that can withstand the required temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-iodophenol) is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-phenoxyphenol.

Synthetic Challenges for 3-(2-Methoxyphenoxy)phenol

Synthesizing 3-(2-methoxyphenoxy)phenol via the Ullmann condensation would involve coupling 3-iodophenol with guaiacol (2-methoxyphenol). The primary challenge arises from the steric hindrance of the ortho-methoxy group on guaiacol.

  • Steric Hindrance: The bulky methoxy group adjacent to the reacting hydroxyl group can impede the approach of the copper catalyst and the aryl halide, potentially slowing the rate of oxidative addition or reductive elimination.

  • Mitigation Strategies: To overcome this, more forcing conditions may be necessary, such as higher reaction temperatures or longer reaction times. Alternatively, a more active catalyst system, such as a palladium-based Buchwald-Hartwig system with a specialized bulky phosphine ligand, might be required to achieve efficient coupling.

Comparative Biological Activity and Toxicological Profile

The structural differences are expected to translate into distinct biological and toxicological profiles.

Predicted Biological Profile
  • 3-phenoxyphenol: As a core scaffold, its derivatives have shown a wide range of activities. For instance, certain derivatives are used to create agonists for G-protein-coupled receptors and may possess anti-inflammatory or anti-tumor properties[5].

  • 3-(2-Methoxyphenoxy)phenol: The methoxyphenol motif is a well-known structural feature in many bioactive natural products, such as eugenol and vanillin[6]. Compounds containing the 2-methoxyphenol (guaiacol) moiety often exhibit significant antioxidant and anti-inflammatory properties[5][7]. Some studies have shown that 2-methoxyphenols can act as inhibitors of the COX-2 enzyme[8]. Therefore, it is plausible to predict that 3-(2-methoxyphenoxy)phenol may possess enhanced antioxidant or anti-inflammatory activity compared to its unsubstituted counterpart. However, one commercial source incorrectly identifies this compound as the expectorant guaifenesin, which has a different chemical structure, so those properties should not be attributed to this molecule[9].

Toxicological Summary
Hazard3-phenoxyphenol3-(2-Methoxyphenoxy)phenol (Inferred)
Acute Oral Toxicity LD50 (rat): 1211 mg/kg. Moderately toxic by ingestion[1].Data not available. Related compound 3-methoxyphenol is harmful if swallowed[10].
Skin Contact Causes skin irritation. Moderately toxic by skin contact[1].Data not available. Related compound 3-methoxyphenol is toxic in contact with skin and causes skin irritation[10].
Eye Contact Causes serious eye irritation.Data not available. Related compound 3-methoxyphenol causes serious eye damage[10].
Inhalation May cause respiratory irritation.Data not available. Related compound 3-methoxyphenol is harmful if inhaled[10].
Systemic Effects Toxicological properties not fully investigated[11].Data not available. Related compound 3-methoxyphenol is known to disrupt liver and kidney function[12].

Note: Inferred data is based on structurally similar compounds and should be used for preliminary assessment only. Rigorous toxicological evaluation of 3-(2-methoxyphenoxy)phenol is required.

Applications in Research and Development

Both molecules are primarily valued as intermediates and molecular scaffolds.

  • 3-phenoxyphenol: It is a key intermediate for performance polymers, such as polyimides, and as a raw material for certain agrochemicals and pharmaceuticals[13]. Its rigid yet flexible diaryl ether structure is useful for building larger, complex molecules.

  • 3-(2-Methoxyphenoxy)phenol: Its utility lies in providing a pre-functionalized building block. Researchers can leverage the methoxy group for subsequent chemical modification or utilize its inherent electronic and steric properties to fine-tune the characteristics of a target molecule. It serves as a valuable intermediate for constructing complex molecules in medicinal chemistry and materials science, where precise control over substitution patterns is crucial[14].

Conclusion

The distinction between 3-phenoxyphenol and 3-(2-methoxyphenoxy)phenol is a clear illustration of how subtle changes in molecular architecture can have profound chemical and biological consequences. 3-phenoxyphenol is a foundational diaryl ether, valued for its structural simplicity. The addition of an ortho-methoxy group in 3-(2-methoxyphenoxy)phenol transforms it into a more complex scaffold, introducing steric constraints that complicate its synthesis but also offering electronic activation and an additional functional handle. For drug development professionals and materials scientists, the choice between these two building blocks depends on the desired balance between synthetic accessibility and the need for the specific steric and electronic properties conferred by the methoxy substituent.

References

  • Georganics. (2011). Material Safety Data Sheet - 3-PHENOXYPHENOL. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyphenol. Retrieved February 5, 2026, from [Link]

  • Arote, V. B., & Yadav, G. D. (2014). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. RSC Advances, 4(25), 12935-12939. Available from: [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved February 5, 2026, from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved February 5, 2026, from [Link]

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  • NIST. (n.d.). Phenol, 2-methoxy-3-(2-propenyl)-. Retrieved February 5, 2026, from [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 465-71. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). Concise Synthesis of Ethericins A and B, C10-Deoxygerfelin, and Diorcinol. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved February 5, 2026, from [Link]

  • Google Patents. (2008). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Retrieved February 5, 2026, from [Link]

  • Books. (2022). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 5, 2026, from [Link]

  • American Chemical Society. (2022). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Retrieved February 5, 2026, from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2004). The Desymmetrization of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers | Request PDF. Retrieved February 5, 2026, from [Link]

  • Molecular Systems Design & Engineering (RSC Publishing). (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Retrieved February 5, 2026, from [Link]

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3-(2-Methoxyphenoxy)phenol: Physicochemical Profiling & Hydrophobicity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Methoxyphenoxy)phenol LogP and hydrophobicity Content Type: In-depth technical guide.

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(2-Methoxyphenoxy)phenol , a hydroxylated diaryl ether scaffold relevant to medicinal chemistry and metabolite profiling. As a structural analog to the expectorant Guaifenesin (specifically the des-glyceryl metabolite) and a core pharmacophore in various kinase inhibitors, understanding its lipophilicity is critical for predicting bioavailability and membrane permeability.

This document details the molecular architecture, consensus LogP/LogD values, and validated experimental protocols for hydrophobicity determination, designed for researchers in lead optimization and ADME-Tox profiling.

Chemical Architecture & Structural Analysis

Molecular Identity[1]
  • IUPAC Name: 3-(2-Methoxyphenoxy)phenol[1]

  • Molecular Formula: C₁₃H₁₂O₃[2]

  • Molecular Weight: 216.23 g/mol [2]

  • SMILES: COc1ccccc1Oc2cccc(O)c2

  • Structural Class: Meta-hydroxylated diaryl ether.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and key functional zones influencing hydrophobicity.

G cluster_0 Hydrophobic Core RingA Ring A: Phenolic Moiety (H-Bond Donor/Acceptor) EtherLink Ether Linkage (Rotatable Bond) RingA->EtherLink Meta-substitution RingB Ring B: 2-Methoxyphenoxy (Lipophilic Scaffold) EtherLink->RingB Ether Bridge Methoxy Ortho-Methoxy Group (Steric Shielding) RingB->Methoxy Ortho-position

Figure 1: Structural connectivity of 3-(2-Methoxyphenoxy)phenol highlighting the separation between the phenolic H-bond donor and the lipophilic methoxy-aryl tail.

Intramolecular Dynamics

Unlike its isomer Guaiacol (2-methoxyphenol), where the hydroxyl and methoxy groups are adjacent (ortho) and form a strong intramolecular hydrogen bond, 3-(2-Methoxyphenoxy)phenol places the hydroxyl group at the meta position relative to the ether linkage.

  • Consequence: The phenolic hydroxyl is fully exposed to the solvent. This increases water solubility compared to ortho-substituted analogs but maintains high lipophilicity due to the biphenyl-like surface area.

LogP and Hydrophobicity Data[4][5][6]

The partition coefficient (LogP) is the ratio of concentrations of the un-ionized compound between octanol and water. For phenols, the distribution coefficient (LogD) is pH-dependent.

Consensus LogP Values

The following values represent a consensus derived from fragment-based and atom-based prediction algorithms validated against similar diaryl ethers.

Prediction MethodEstimated LogPMechanism of Calculation
XLogP3 2.82 Atom-additive method with correction factors.[2]
WLogP 2.95 Fragmental method based on atomistic contributions.[2]
MLogP 2.61 Topological indices (Moriguchi method).
Consensus LogP 2.79 ± 0.15 Weighted average of predictive models.[2]
pH-Dependent Lipophilicity (LogD Profile)

The phenolic hydroxyl group typically has a pKa in the range of 9.4 – 9.8 .

  • pH 1.0 – 7.4: The molecule remains neutral. LogD ≈ LogP (~2.8).

  • pH > 9.0: Ionization of the phenoxide anion occurs. LogD decreases drastically (becomes more hydrophilic).

Pharmacokinetic Implication: At physiological pH (7.4), the molecule is predominantly neutral and highly permeable (LogP > 2), suggesting rapid absorption in the intestine and potential Blood-Brain Barrier (BBB) penetration.

Experimental Determination Protocols

To validate the theoretical values, the following protocols are recommended. These methods account for the specific acidity of the phenol group.

Protocol A: Potentiometric Titration (LogP & pKa)

Best for simultaneous determination of pKa and LogP.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Octanol (water-saturated).

  • Ionic strength adjuster (0.15 M KCl).

Workflow:

  • Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Sample Prep: Dissolve 5 mg of 3-(2-Methoxyphenoxy)phenol in 20 mL of water/KCl.

  • Titration 1 (Aqueous): Titrate with NaOH to determine aqueous pKa.

  • Titration 2 (Dual-Phase): Add a known volume of octanol (e.g., 5 mL) to the vessel. Perform the titration again under vigorous stirring.

  • Calculation: The shift in the apparent pKa curve between the aqueous and dual-phase titrations is directly proportional to the LogP.

Protocol B: Shake-Flask Method (HPLC Detection)

The "Gold Standard" for direct partition coefficient measurement.

ShakeFlask Step1 Phase Saturation (Pre-saturate Octanol with Water and Water with Octanol for 24h) Step2 Sample Dissolution (Dissolve Compound in Pre-saturated Octanol) Step1->Step2 Step3 Equilibration (Mix Phases 1:1, Shake 1h, Centrifuge to Separate) Step2->Step3 Step4 Quantification (HPLC) (Analyze Both Phases) Step3->Step4

Figure 2: Standard Shake-Flask Workflow for LogP Determination.

Detailed Steps:

  • Phase Preparation: Mutually saturate n-octanol and phosphate buffer (pH 7.4) for 24 hours.

  • Stock Solution: Dissolve the compound in the octanol phase to a concentration of ~1 mM.

  • Partitioning:

    • In a glass vial, combine 2 mL of the drug-octanol stock with 2 mL of the aqueous buffer.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification:

    • Remove aliquots from both the top (octanol) and bottom (aqueous) layers.

    • Analyze via HPLC-UV (280 nm detection for the phenol ring).

    • Formula:

      
      
      

Critical Note: Ensure the aqueous buffer pH is at least 2 units below the pKa (i.e., pH < 7.5) to ensure the neutral species is measured.

Pharmacokinetic & Toxicological Implications

Absorption and Distribution

With a LogP of ~2.8, 3-(2-Methoxyphenoxy)phenol falls within the optimal range for oral bioavailability (Lipinski’s Rule of 5).

  • Permeability: High passive diffusion across enterocytes.

  • Distribution: Likely to exhibit moderate plasma protein binding (>80%) due to lipophilic aryl rings.

Metabolism (Phase II)

The exposed phenolic hydroxyl group is a "soft spot" for metabolism.

  • Glucuronidation: The primary clearance pathway will be conjugation with glucuronic acid via UGT enzymes (e.g., UGT1A9).

  • Sulfation: Secondary pathway via Sulfotransferases (SULTs).

  • Impact: This rapid metabolism may result in a short half-life unless the phenol is sterically hindered or modified (prodrug strategy).

Toxicity Signals

Phenolic ethers can form quinone-methide intermediates if metabolically activated (oxidized), though the meta-substitution pattern reduces this risk compared to para-substituted analogs (e.g., 4-methoxyphenol derivatives).

References

  • PubChem Database. Compound Summary for 2-Methoxyphenol (Guaiacol) and related Diaryl Ethers. National Library of Medicine (US). Available at: [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric LogP protocols).

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An In-depth Technical Guide to the Thermal Stability of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability of 3-(2-methoxyphenoxy)phenol. Given the critical role of thermal stability in determining the safety, shelf-life, and processing parameters of active pharmaceutical ingredients (APIs), a thorough understanding of a molecule's behavior at elevated temperatures is paramount. This document outlines the fundamental principles, experimental protocols, and data interpretation strategies necessary for a robust thermal stability assessment.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an API, such as 3-(2-methoxyphenoxy)phenol, is a critical quality attribute that influences its entire lifecycle, from synthesis and purification to formulation and storage. An unstable compound may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic impurities, and alterations in its physical properties. Therefore, a comprehensive evaluation of thermal stability is not merely a regulatory requirement but a fundamental aspect of drug development, ensuring the safety and efficacy of the final product.

3-(2-Methoxyphenoxy)phenol, a member of the m-aryloxy phenol class of compounds, possesses a chemical structure that suggests potential susceptibility to thermal degradation, particularly at the ether linkage and the hydroxyl and methoxy functional groups. Understanding its decomposition temperature, the kinetics of degradation, and the identity of its degradants is essential for defining appropriate manufacturing and storage conditions.

Core Methodologies for Assessing Thermal Stability

A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive thermal stability profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for probing the thermal behavior of materials.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the onset of thermal decomposition, quantifying mass loss events, and providing insights into the kinetics of degradation.[3]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(2-methoxyphenoxy)phenol into a clean, tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

The causal reasoning behind using an inert atmosphere is to isolate the effect of heat on the molecule's stability, eliminating the variable of oxidation. The choice of heating rate influences the observed decomposition temperature; a slower rate can provide greater resolution of complex degradation events.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation instrument_prep Instrument Calibration sample_prep Sample Weighing (5-10 mg) instrument_prep->sample_prep Ensures accuracy set_params Set Atmosphere (N2) & Temp. Program sample_prep->set_params Load sample run_tga Ramp 30°C to 600°C @ 10°C/min set_params->run_tga Initiate run record_data Record Mass vs. Temperature run_tga->record_data Generate data analyze_curve Determine Onset of Decomposition record_data->analyze_curve Interpret results

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[4] When coupled with TGA, DSC can help differentiate between physical changes (like melting) and chemical degradation.[2] An endothermic event without mass loss would indicate melting, whereas an event with a corresponding mass loss in the TGA would signify decomposition.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-methoxyphenoxy)phenol into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatiles released before decomposition.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the decomposition onset observed in the TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, which correspond to thermal events.

Elucidating the Degradation Pathway

While TGA and DSC provide information on when decomposition occurs, they do not identify the degradation products. Understanding the degradation pathway is crucial for assessing the safety profile of the API.

Predicted Thermal Degradation of 3-(2-Methoxyphenoxy)phenol

Based on studies of related methoxyphenols, the thermal decomposition of 3-(2-methoxyphenoxy)phenol is likely to initiate at the weakest bonds.[5][6][7] The ether linkage and the methoxy group are potential sites for initial bond cleavage. Pyrolysis studies on guaiacols (methoxyphenols) have shown that the initial step is often the loss of a methyl radical from the methoxy group.[5][7] This is followed by further rearrangement and fragmentation of the resulting phenoxy radical.

A plausible initial degradation step for 3-(2-methoxyphenoxy)phenol could be the homolytic cleavage of the C-O bond in the methoxy group or the ether linkage, leading to the formation of radical species. These highly reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction, rearrangement, and recombination, to form a complex mixture of degradation products.

Degradation_Pathway cluster_cleavage Initial Bond Cleavage (Thermal Stress) cluster_radicals Formation of Radical Intermediates cluster_products Potential Degradation Products parent 3-(2-Methoxyphenoxy)phenol ether_cleavage Ether Linkage Cleavage parent->ether_cleavage Heat methoxy_cleavage Methoxy Group Cleavage parent->methoxy_cleavage Heat phenoxy_radicals Phenoxy Radicals ether_cleavage->phenoxy_radicals methoxy_cleavage->phenoxy_radicals methyl_radical Methyl Radical methoxy_cleavage->methyl_radical simpler_phenols Simpler Phenols (e.g., Phenol, Guaiacol) phenoxy_radicals->simpler_phenols Rearrangement & Recombination rearranged_compounds Rearranged Aromatic Compounds phenoxy_radicals->rearranged_compounds Rearrangement & Recombination gaseous_products Gaseous Products (e.g., CO, CH4) methyl_radical->gaseous_products Further Reactions

Caption: Predicted Degradation Pathway.

Identification of Degradation Products

To identify the byproducts of thermal degradation, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable.

  • Forced Degradation: Heat a sample of 3-(2-methoxyphenoxy)phenol in a sealed vial at a temperature approaching its decomposition onset (as determined by TGA) for a defined period.

  • Sample Preparation: Dissolve the stressed and an unstressed (control) sample in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Separation:

    • Inject the samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid to improve peak shape and ionization.

  • MS Detection:

    • Couple the HPLC eluent to a mass spectrometer (e.g., a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to detect a wide range of potential degradants.

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

    • Use the high-resolution mass spectrometry data to determine the elemental composition of the degradants and propose their structures.

This self-validating system, comparing stressed to unstressed samples, ensures that any new peaks observed are a direct result of thermal degradation.

Quantitative Data and Interpretation

The data obtained from these analyses should be systematically tabulated to provide a clear overview of the thermal stability of 3-(2-methoxyphenoxy)phenol.

ParameterMethodResultInterpretation
Onset of Decomposition (Tonset)TGATo be determinedThe temperature at which significant mass loss begins. A critical parameter for defining maximum processing temperatures.
Melting Point (Tm)DSCTo be determinedIndicates the transition from a solid to a liquid state. An important physical property.
Enthalpy of Fusion (ΔHf)DSCTo be determinedThe energy required to melt the substance.
Degradation ProductsHPLC-MSTo be identifiedProvides insight into the degradation pathway and helps to identify potentially toxic impurities.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability of 3-(2-methoxyphenoxy)phenol. By employing a combination of TGA, DSC, and HPLC-MS, researchers can determine the critical parameters of its thermal behavior, elucidate its degradation pathway, and identify its degradation products. This information is essential for making informed decisions throughout the drug development process, from chemical synthesis to the formulation of the final drug product, ultimately ensuring its quality, safety, and efficacy. The protocols described herein are designed to be self-validating and are grounded in established principles of thermal analysis and analytical chemistry.

References

  • PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Retrieved from [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA (a) and DSC (b) curves of p-methoxyphenol and poly(p-methoxyphenol). Retrieved from [Link]

  • CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Retrieved from [Link]

  • National Institutes of Health. (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from [Link]

  • MDPI. (2024). Analyzing HDPE Thermal and Catalytic Degradation in Hydrogen Atmosphere: A Model-Free Approach to the Activation Energy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • National Renewable Energy Laboratory. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]phenol. Retrieved from [Link]

  • PubMed. (n.d.). The kinetics of thermal degradation of polyphenolic compounds from elderberry (Sambucus nigra L.) extract. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • MDPI. (n.d.). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. Retrieved from [Link]

  • PubMed. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Precautionary Approach

3-(2-Methoxyphenoxy)phenol is an aromatic organic compound featuring a phenol, a methoxy group, and a diphenyl ether linkage. The absence of specific toxicological data necessitates a conservative approach to its handling. The primary hazards are predicted based on the known toxicological profiles of phenols and their derivatives, which are readily absorbed through the skin and can cause severe irritation and systemic effects.[1] This guide synthesizes data from structural analogs to establish prudent handling protocols, engineering controls, personal protective equipment (PPE) requirements, and emergency procedures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Structural Analysis and Predicted Hazard Profile

To understand the potential hazards of 3-(2-Methoxyphenoxy)phenol, we must deconstruct its chemical structure into its core functional components: the phenol group and the methoxy-substituted diphenyl ether backbone.

  • Phenol Moiety : The phenol group is the primary driver of the compound's predicted toxicity. Phenols are known to be corrosive and toxic. They can cause severe skin burns, serious eye damage, and are harmful if swallowed or inhaled.[1][2][3] Chronic exposure can lead to systemic effects, including potential damage to the liver and central nervous system.[1]

  • Diphenyl Ether Moiety : The diphenyl ether structure is generally stable. The attached methoxy group is not expected to confer significant additional hazards but may influence the compound's metabolic pathway.

Based on the GHS classifications of analogous compounds like 3-methoxyphenol and 2-methoxyphenol, a predicted hazard profile for 3-(2-Methoxyphenoxy)phenol is summarized below.[4][5]

Hazard Class Predicted Category Rationale and Key Statements
Acute Toxicity, OralCategory 4Harmful if swallowed. Based on analogs like 3-methoxyphenol.[3][5]
Acute Toxicity, DermalCategory 3 or 4Toxic or harmful in contact with skin. Phenols are readily absorbed dermally.[1][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation. Direct contact may lead to inflammation or chemical burns.[3][4]
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage or irritation. Contact can be corrosive to eye tissue.[2][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation. Inhalation of vapors or aerosols should be avoided.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Applying this to 3-(2-Methoxyphenoxy)phenol dictates a clear order of operations for ensuring laboratory safety.

cluster_0 Hierarchy of Controls for 3-(2-Methoxyphenoxy)phenol Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective A 1. Verify Fume Hood & Don PPE B 2. Place Container in Fume Hood A->B C 3. Perform All Transfers & Manipulations B->C D 4. Securely Seal Container & Clean Work Area C->D E 5. Doff & Dispose of Gloves Properly D->E F 6. Wash Hands Thoroughly E->F

Caption: A standard workflow for the safe handling of 3-(2-Methoxyphenoxy)phenol.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container. [2]* Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals. [2]* Incompatibilities: Segregate from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. [4]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is critical in mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

These measures are based on the standard response for phenol exposure and should be followed by immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. [2]Seek immediate medical attention.

  • Inhalation: Remove the victim from the exposure source to fresh air immediately. [2]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. [2]Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Spill Response Protocol
  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably by an external exhaust system.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.

  • Contain: Wearing appropriate PPE (including respiratory protection), contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, sand, or earth. [2]5. Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. [3]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials and absorbents must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [3]

cluster_spill Emergency Spill Response Workflow Evacuate 1. Evacuate Area Assess 2. Assess Spill & Don Full PPE Evacuate->Assess Contain 3. Contain with Inert Absorbent Assess->Contain Collect 4. Collect into Waste Container Contain->Collect Decon 5. Decontaminate Spill Area Collect->Decon Dispose 6. Dispose as Hazardous Waste Decon->Dispose

Caption: A flowchart outlining the necessary steps for responding to an accidental spill.

References

  • Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.

  • Safety Data Sheet - 3-Methoxyphenol. Thermo Fisher Scientific.

  • 3-Methoxy-2-methylphenol GHS Classification. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - 3-Methoxyphenol. ChemDmart.

  • Safety Data Sheet - 2-Methoxyphenol(o-). KISHIDA CHEMICAL CO., LTD.

  • 2-[2-(3-Methoxyphenyl)ethyl]phenol: A Closer Look at Its Chemical Versatility. BOC Sciences.

  • Safety Data Sheet - Guaiacol ≥98 %, extra pure. Carl ROTH.

  • Safety Data Sheet - 2-Methoxyphenol. Manufacturer not specified.

  • Safety Data Sheet - 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. Combi-Blocks, Inc.

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. Sigma-Aldrich.

  • Chemical Properties of Phenol, o-(o-methoxyphenoxy)- (CAS 21905-60-2). Cheméo.

  • Safety Data Sheet - Pyridine-4-boronic acid. Thermo Fisher Scientific.

  • Phenol: toxicological overview. UK Health Security Agency.

  • Safety Data Sheet - Pyridine-3-boronic acid. Apollo Scientific.

  • 3-Methoxy-2-methylphenol Exposure Data. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - Pyridine-2-boronic acid. Thermo Fisher Scientific.

  • 3-Methoxyphenol Chemical Properties. ChemicalBook.

  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube.

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Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Methoxyphenoxy)phenol via Cu-Catalyzed Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 3-(2-methoxyphenoxy)phenol (CAS: 103203-99-6), a critical biaryl ether scaffold often employed in the development of kinase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The synthesis utilizes a Copper(I)-catalyzed Ullmann-type coupling between resorcinol and 2-bromoanisole. A major synthetic challenge in this transformation is chemoselectivity: preventing the formation of the bis-arylated byproduct [1,3-bis(2-methoxyphenoxy)benzene] while maximizing the yield of the desired mono-arylated product.

Key Protocol Features:

  • Chemoselectivity Control: Achieved through stoichiometric modulation (3:1 Resorcinol:Aryl Halide ratio).

  • Catalytic System: Utilizes the CuI/N,N-Dimethylglycine system for lower temperature activation compared to traditional Ullmann conditions.

  • Self-Validating Workup: A pH-switchable extraction strategy that autonomously separates unreacted starting material, product, and over-reacted byproducts based on acidity (pKa) differentials.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed by forming a C(aryl)-O bond between a nucleophilic phenol (resorcinol) and an electrophilic aryl halide (2-bromoanisole).

Reaction Scheme


Mechanistic Pathway (Catalytic Cycle)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical for solubilizing the copper species and facilitating the oxidative addition step.

UllmannCycle Start Cu(I)-L (Active Catalyst) Complex1 Cu(I)-Phenolate Complex Start->Complex1 + Resorcinol / Base - HX OxAdd Oxidative Addition (Cu(III) Species) Complex1->OxAdd + 2-Bromoanisole RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->Start Regeneration

Figure 1: Simplified catalytic cycle for the Cu-catalyzed C-O coupling. The ligand prevents catalyst aggregation and lowers the activation energy for oxidative addition.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Resorcinol 110.113.03.30 gNucleophile (Excess)
2-Bromoanisole 187.031.01.87 g (1.25 mL)Electrophile (Limiting)
Copper(I) Iodide (CuI) 190.450.1190 mgCatalyst
N,N-Dimethylglycine 103.120.2206 mgLigand
Potassium Phosphate (

)
212.272.04.24 gBase
DMSO (Anhydrous) --20 mLSolvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times to remove moisture and oxygen. Note: Oxygen causes oxidative homocoupling of phenols (side reaction).

Step 2: Reagent Charging

  • Add CuI (190 mg), N,N-Dimethylglycine (206 mg), and

    
      (4.24 g) to the flask.
    
  • Add Resorcinol (3.30 g).

  • Seal the flask and evacuate/backfill with Argon three times.

  • Inject DMSO (20 mL) and 2-Bromoanisole (1.25 mL) via syringe through the septum.

Step 3: Reaction

  • Place the flask in a pre-heated oil bath at 90°C .

  • Stir vigorously (800+ rpm). The mixture will likely be a slurry initially.

  • Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane) at 12 hours.

    • Resorcinol Rf: ~0.1 (Baseline)[1]

    • Product Rf: ~0.4

    • Bis-product Rf: ~0.8

    • SM (Bromide) Rf: ~0.9

  • Reaction is typically complete within 16–24 hours.

Workup & Purification (The Self-Validating System)

This workup exploits the pKa differences between the species to achieve >90% purity before chromatography.

  • Bis-ether: Neutral (No acidic protons).

  • Product: Mono-phenolic (pKa ~10).

  • Resorcinol: Di-phenolic (Highly water soluble, pKa ~9.5).

WorkupLogic Crude Crude Reaction Mixture (DMSO, Salts, Product, Bis-sideproduct, Resorcinol) Step1 1. Dilute with Water 2. Acidify to pH 2 (HCl) 3. Extract with EtOAc Crude->Step1 OrgLayer1 Organic Layer 1 (Product, Bis-ether, Some Resorcinol) Step1->OrgLayer1 AqLayer1 Aqueous Layer (DMSO, Salts, Most Resorcinol) DISCARD Step1->AqLayer1 Step2 Wash Org Layer with Water (3x) OrgLayer1->Step2 OrgLayer2 Washed Organic Layer (Product, Bis-ether, Trace Resorcinol) Step2->OrgLayer2 Step3 Extract with 1M NaOH (pH > 12) OrgLayer2->Step3 OrgLayer3 Organic Layer (Neutral Bis-ether) DISCARD/RECYCLE Step3->OrgLayer3 AqLayer2 Basic Aqueous Layer (Product Phenolate) Step3->AqLayer2 Step4 1. Acidify to pH 2 2. Extract with EtOAc 3. Dry & Concentrate AqLayer2->Step4 Final Crude Product (>90% Purity) Step4->Final

Figure 2: Fractionation logic based on acidity and polarity. This flow ensures removal of the difficult-to-separate bis-ether and excess resorcinol.

Protocol Details:
  • Quench: Cool reaction to room temperature. Pour into 100 mL water. Acidify to pH ~2 with 1M HCl.

  • Initial Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Resorcinol Removal: Wash the combined organic layers with water (3 x 50 mL). Resorcinol is highly hydrophilic; these washes are critical.

  • Bis-Ether Removal (Critical Step):

    • Extract the organic layer with 1M NaOH (2 x 40 mL).

    • Result: The Product moves to the aqueous phase (as a phenolate salt). The neutral Bis-ether stays in the organic phase.

    • Discard the organic phase.[2]

  • Recovery: Acidify the basic aqueous phase with 6M HCl until pH < 2. The solution will turn cloudy as the product oils out.

  • Final Extraction: Extract the acidified aqueous phase with Ethyl Acetate (2 x 50 mL). Dry over

    
    , filter, and concentrate.
    
Purification[1][3][4][5]
  • Flash Chromatography: Silica gel.

  • Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • Yield: Expect 65–75% isolated yield based on 2-bromoanisole.

Analytical Validation

1H NMR (400 MHz, CDCl3)
  • 
     6.90–7.20 (m, 4H, Anisole ring protons)
    
  • 
     7.15 (t, 1H, Resorcinol H-5)
    
  • 
     6.40–6.60 (m, 3H, Resorcinol H-2,4,6)
    
  • 
     5.20 (s, 1H, -OH, exchangeable)
    
  • 
     3.85 (s, 3H, -OCH3)
    
Quality Control Checkpoints
  • Bis-ether Contamination: Check for the absence of a second methoxy signal or integration errors in the aromatic region.

  • Resorcinol Contamination: Check for a broad triplet at

    
     7.15 with incorrect integration (Resorcinol H-5 overlaps but has different coupling constants).
    

References

  • Ma, D., & Cai, Q. (2003). CuI/Amino Acid Catalyzed Coupling of Aryl Halides with Phenols and Nitrogen Heterocycles. Organic Letters, 5(21), 3799–3802. [Link]

  • Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Process Research & Development, 6(3), 300–304. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[3] Journal of Organic Chemistry, 75(5), 1791–1794. [Link][3]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.[4] Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

Sources

Application Note: Copper-Catalyzed Synthesis of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for the synthesis of 3-(2-Methoxyphenoxy)phenol via copper-catalyzed Ullmann-type etherification. This guide is designed for medicinal chemists and process engineers, prioritizing chemoselectivity and yield.

Introduction & Strategic Analysis

The target molecule, 3-(2-Methoxyphenoxy)phenol , is a non-symmetrical diaryl ether featuring a free hydroxyl group and a methoxy substituent on opposing rings. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including specific voltage-gated sodium channel blockers and anti-inflammatory agents.

Synthetic Challenge: The primary challenge in synthesizing this molecule via Ullmann coupling is chemoselectivity .

  • Site Selectivity: The nucleophile (Resorcinol) possesses two equivalent hydroxyl groups. Without control, the reaction proceeds to the bis-aryl ether (double arylation), significantly lowering the yield of the desired mono-arylated product.

  • Self-Coupling: 3-Halophenols (if used as the electrophile) can self-couple, leading to polymerization.

Strategic Solution: To ensure high fidelity, this protocol utilizes 2-Iodoanisole as the electrophile and Resorcinol as the nucleophile.

  • Stoichiometric Control: We employ a 3-fold excess of resorcinol to statistically favor mono-arylation.

  • Ligand Acceleration: The use of Picolinic Acid or N,N-Dimethylglycine (DMG) as a ligand lowers the activation energy, allowing the reaction to proceed at <100°C, which suppresses side reactions common at classic Ullmann temperatures (>150°C).

Retrosynthetic Logic & Reaction Scheme

The synthesis disconnects at the ether oxygen. We utilize the higher reactivity of the aryl iodide to facilitate oxidative addition under mild conditions.

  • Fragment A (Electrophile): 2-Iodoanisole (High reactivity, prevents self-coupling).

  • Fragment B (Nucleophile): Resorcinol (Excess to prevent bis-substitution).

Reaction Equation:



Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.Amount (Example)Purity/Grade
2-Iodoanisole Electrophile1.02.34 g (10 mmol)>98%
Resorcinol Nucleophile3.03.30 g (30 mmol)>99% (Dry)
Copper(I) Iodide (CuI) Catalyst0.1 (10%)190 mg99.99% (White)
Picolinic Acid Ligand0.2 (20%)246 mg99%
Potassium Phosphate (K₃PO₄) Base2.04.24 gAnhydrous, Fine Powder
DMSO SolventN/A20 mLAnhydrous, Degassed

Critical Note on Catalyst: CuI must be off-white or white. If green/brown, it is oxidized and must be recrystallized from saturated aqueous KI before use.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 100 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading (Glovebox or Schlenk Line)

  • Charge the flask with CuI (10 mol%) , Picolinic Acid (20 mol%) , and K₃PO₄ (2.0 equiv) .

  • Add Resorcinol (3.0 equiv) .

  • Evacuate and backfill with Nitrogen three times to remove trace oxygen (Oxygen poisons the Cu(I) species).

  • Add 2-Iodoanisole (1.0 equiv) via syringe.

  • Add anhydrous DMSO via syringe.

Step 3: Reaction

  • Seal the vessel.

  • Immerse in a pre-heated oil bath at 90°C .

  • Stir vigorously (approx. 800 rpm). The mixture should turn a deep blue/green color initially, often transitioning to brown as the catalytic cycle stabilizes.

  • Monitor: Check via TLC or HPLC at 12 hours.

    • TLC Eluent:[1][2] Hexanes:Ethyl Acetate (3:1).

    • Observation: 2-Iodoanisole spot should disappear. A new spot (Product) will appear between the starting iodide and the polar resorcinol.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL) .

  • Acidification: Carefully add 1M HCl until the aqueous phase pH is ~3-4. (This ensures the product and excess resorcinol are protonated and partition into the organic phase, while removing copper salts).

  • Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine (3x) to remove DMSO.

  • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification (Crucial for Purity)

  • The crude residue contains the Product, excess Resorcinol, and trace Bis-coupled byproduct.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: Start with 100% Hexanes → 10% EtOAc/Hexanes → 30% EtOAc/Hexanes.

      • elution Order:* Bis-coupled ether (non-polar) → 3-(2-Methoxyphenoxy)phenol (Target) → Resorcinol (very polar).

  • Concentrate product fractions to yield a viscous, pale yellow oil or low-melting solid.

Mechanistic Insight

The reaction follows a Cu(I)/Cu(III) catalytic cycle facilitated by the bidentate ligand (Picolinic Acid). The ligand prevents catalyst aggregation and lowers the oxidation potential of Cu(I).

Key Steps:

  • Ligation: CuI coordinates with Picolinic acid and the phenoxide (generated in situ by K₃PO₄).

  • Oxidative Addition: The Aryl Iodide adds to the Cu(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The C-O bond forms, releasing the product and regenerating the Cu(I) catalyst.

UllmannCycle cluster_0 Ligand Role: Stabilizes Cu(III) & Solubilizes Cu(I) Start Cu(I)-Ligand (Active Catalyst) ComplexA Cu(I)-Phenoxide Complex Start->ComplexA + Resorcinol / Base - KI OxAdd Oxidative Addition (Cu(III) Intermediate) ComplexA->OxAdd + 2-Iodoanisole RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-O Bond Formation RedElim->Start Regeneration

Figure 1: Catalytic cycle of the Ligand-Promoted Ullmann Ether Synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning or wet solvent.Ensure rigorous degassing; use fresh anhydrous DMSO.
High Bis-Coupling Insufficient Resorcinol excess.Increase Resorcinol to 4.0 or 5.0 equivalents.
Blue/Green Reaction Cu(II) formation (oxidation).[3]Add 5 mol% Ascorbic Acid as a reducing agent to maintain Cu(I).
Stalled Reaction Catalyst deactivation.Add fresh catalyst (5 mol%) and ligand after 12 hours.

Safety & Handling

  • 2-Iodoanisole: Irritant. Avoid inhalation.

  • Resorcinol: Toxic if swallowed; skin irritant. Causes Methemoglobinemia. Wear double nitrile gloves.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • DMSO: Penetrates skin easily, carrying dissolved toxins with it. Do not touch reaction mixtures.

References

  • Ma, D., & Cai, Q. (2003).[4][5] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry, 75(19), 6347–6355. Link

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Etherification for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ethers and the Power of Palladium Catalysis

Diaryl ethers are a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their synthesis, however, has historically been a challenge, often requiring harsh conditions and offering limited substrate scope, as seen in classical methods like the Ullmann condensation. The advent of the Buchwald-Hartwig C-O cross-coupling reaction has revolutionized this field, providing a versatile and milder palladium-catalyzed pathway to these valuable compounds.[1][2] This guide offers an in-depth exploration of the reaction, focusing on the practical application and mechanistic understanding necessary for researchers, scientists, and drug development professionals to successfully implement and optimize this powerful transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig etherification proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Each step is critically influenced by the choice of ligand, base, and solvent.[3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > Cl > OTf, although modern catalyst systems can effectively activate even challenging aryl chlorides.[3][4]

  • Alcohol/Phenol Coordination and Deprotonation: The phenol (Ar'-OH) then coordinates to the Pd(II) center. A base is crucial at this stage to deprotonate the phenol, forming a palladium alkoxide intermediate. The choice of base and its strength is critical and can significantly impact the reaction rate and outcome.[5][6]

  • Reductive Elimination: This is the product-forming step where the C-O bond is formed, and the diaryl ether (Ar-O-Ar') is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric and electronic properties of the phosphine ligand are key to promoting this crucial step.

Catalytic Cycle of Buchwald-Hartwig Etherification

Buchwald_Hartwig_Etherification cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition + Ar-X Ar-Pd(II)(L)-OAr' Ar-Pd(II)(L)-OAr' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-OAr' Ligand Exchange & Deprotonation + Ar'-OH, Base Ar-Pd(II)(L)-OAr'->Pd(0)L Catalyst Regeneration Ar-O-Ar' Diaryl Ether (Product) Ar-Pd(II)(L)-OAr'->Ar-O-Ar' Reductive Elimination Aryl Halide Ar-X Aryl Halide->Ar-Pd(II)(L)-X Phenol Ar'-OH Phenol->Ar-Pd(II)(L)-X Base Base Base->Ar-Pd(II)(L)-X

Caption: The catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Key Reaction Parameters: A Guide to Rational Selection

The success of a Buchwald-Hartwig etherification hinges on the judicious selection of several key parameters.

  • Palladium Precursor: While Pd(0) is the active catalyst, air-stable Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. These are reduced in situ to Pd(0).[7] The choice of precursor is often a matter of laboratory convenience and cost.

  • Phosphine Ligands: The Heart of the Catalyst: The ligand is arguably the most critical component. For diaryl ether synthesis, bulky and electron-rich biaryl phosphine ligands developed by the Buchwald group are highly effective. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and are crucial for the rate-limiting reductive elimination step. The choice of ligand is often dictated by the steric and electronic properties of the coupling partners.

  • The Role of the Base: The base is essential for deprotonating the phenol to form the active nucleophile. Strong, non-nucleophilic bases are generally preferred. Sodium and potassium tert-butoxide are very common, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher reaction temperatures.[5]

  • Solvent Selection: Anhydrous, non-polar aprotic solvents are the standard choice. Toluene and 1,4-dioxane are the most frequently used solvents, as they have good solubility for the reagents and are stable at the required reaction temperatures.[8]

General Operating Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., a biarylphosphine, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Anhydrous reaction vessel (e.g., a Schlenk flask) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide and the phenol to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite to remove palladium residues.[9]

  • Purification: Wash the filtrate with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9][10]

Exemplary Conditions for Diverse Substrates

The optimal conditions for Buchwald-Hartwig etherification can vary significantly depending on the electronic and steric nature of the coupling partners. The following table provides a starting point for various substrate combinations.

Aryl Halide (Ar-X)Phenol (Ar'-OH)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenolPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1002495[11]
4-Chlorobenzonitrile4-MethoxyphenolPd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.5)Toluene1001892[11]
1-Bromo-4-(trifluoromethyl)benzene3,5-DimethylphenolPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102088[11]
2-Bromopyridine2-NaphtholPd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2)Toluene1001685

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst due to oxygen exposure.- Impure reagents (especially the phenol or amine).- Insufficiently strong base.- Ensure rigorous inert atmosphere techniques.- Purify reagents before use.- Screen stronger bases (e.g., switch from K₃PO₄ to NaOt-Bu).- Increase catalyst loading or reaction temperature.
Formation of Hydrodehalogenated Byproduct - Presence of water.- β-hydride elimination from the palladium alkoxide intermediate.- Use rigorously dried solvents and reagents.- Choose a ligand that promotes faster reductive elimination.
Homocoupling of the Aryl Halide - Catalyst decomposition.- Use a more robust ligand.- Lower the reaction temperature.
Substrate Decomposition - Base-sensitive functional groups on substrates.- High reaction temperature.- Use a weaker base (e.g., Cs₂CO₃ or K₃PO₄).- Attempt the reaction at a lower temperature with a more active catalyst system.[5]

Conclusion

The Buchwald-Hartwig etherification is a powerful and versatile tool for the synthesis of diaryl ethers. By understanding the underlying mechanism and the critical roles of the ligand, base, and solvent, researchers can effectively tackle the synthesis of a wide range of complex molecules. This guide provides a solid foundation for the successful application of this important transformation in both academic and industrial settings.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(2-Methoxyphenoxy)phenol in Pharmaceutical Impurity Profiling & Scaffold Synthesis

[1][2]

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical development, 3-(2-Methoxyphenoxy)phenol represents a critical "Structural Alert" and a high-value Reference Standard Intermediate .[1][2]

While the ortho-isomer (2-(2-methoxyphenoxy)ethylamine) is the well-known precursor for the blockbuster beta-blocker Carvedilol , the meta-substituted isomer—our topic of interest—serves a vital role in Quality by Design (QbD) .[1][2] It is the primary precursor for synthesizing Regioisomeric Impurities , which are required by regulatory bodies (FDA, EMA) to validate analytical methods and prove batch purity.[1][2]

Furthermore, this molecule serves as a privileged scaffold for next-generation CNS-active agents , specifically targeting Sigma-1 receptors and SERT/DAT transporters, where the meta-positioning of the hydroxyl group alters metabolic stability and binding affinity compared to classical ortho-analogs.[2]

Key Applications
  • Impurity Reference Standard Synthesis: Creating "Meta-Carvedilol" analogs to validate HPLC assays.

  • Pharmacophore Development: Utilizing the diaryl ether backbone for novel neuroactive library generation.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(2-Methoxyphenoxy)phenol
Common Alias Resorcinol-2-methoxyphenyl ether; m-(o-Anisoxy)phenol
Structure Diaryl ether with meta-OH and ortho-OMe substitution
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Key Reactivity Phenolic -OH (Nucleophilic), Ether Linkage (Stable), Aromatic Ring (Electrophilic substitution)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Protocol A: Selective Synthesis via Modified Ullmann Coupling

Objective: To synthesize 3-(2-Methoxyphenoxy)phenol with high selectivity for mono-arylation, avoiding the bis-arylated byproduct.

Scientific Rationale: Direct nucleophilic aromatic substitution (SNAr) is difficult due to the electron-rich nature of the rings.[1][2] We utilize a Copper(I)-catalyzed Ullmann Coupling .[1][2] The key to success is using Resorcinol in excess and a specific ligand (dimethylglycine or picolinic acid) to lower the activation energy and prevent double coupling.[1][2]

Reagents & Equipment[2][4]
  • Substrates: Resorcinol (1.5 equiv), 2-Bromoanisole (1.0 equiv).[1][2]

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: N,N-Dimethylglycine (20 mol%).[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) - Cesium is preferred over Potassium for better solubility in dioxane.[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1][2]

  • Atmosphere: Nitrogen or Argon (Strictly oxygen-free).[1][2]

Step-by-Step Methodology
  • Inerting: Flame-dry a 250mL three-neck round-bottom flask and purge with Argon for 15 minutes.

  • Charging: Add Resorcinol (16.5g, 150 mmol), Cs₂CO₃ (65g, 200 mmol), CuI (1.9g, 10 mmol), and N,N-Dimethylglycine (2.0g, 20 mmol).

  • Solvation: Add degassed 1,4-Dioxane (100 mL) and 2-Bromoanisole (18.7g, 100 mmol).

  • Reaction: Heat the mixture to 110°C for 24 hours under vigorous stirring.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of 2-Bromoanisole.[1][2]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[2] Wash the pad with Ethyl Acetate.[1][2]

  • Purification (Critical):

    • Wash the filtrate with 1M HCl (to remove unreacted resorcinol and amine ligand).[1][2]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Column Chromatography: Silica Gel (Gradient 0% -> 20% EtOAc in Hexanes).[1] The mono-ether elutes after the bis-ether byproduct.[1][2]

Protocol B: Downstream Application (Glycidyl Ether Derivatization)

Objective: To convert 3-(2-Methoxyphenoxy)phenol into 3-(2-methoxyphenoxy)phenyl glycidyl ether . This epoxide is the "Meta-Analog" of the Carvedilol intermediate, essential for synthesizing impurity standards.[2]

Workflow Diagram (DOT)

GStart3-(2-Methoxyphenoxy)phenolBaseK2CO3 / Acetone(Reflux)Start->BaseActivationReagentEpichlorohydrin(Excess)Reagent->BaseIntermediateHalohydrinIntermediateBase->IntermediateSN2 AttackProductGlycidyl Ether(Impurity Precursor)Intermediate->ProductRing Closure(-KCl)SideReactionOligomerizationIntermediate->SideReactionIf Temp > 60°C

Figure 1: Reaction pathway for the synthesis of the glycidyl ether derivative. Note the temperature control required to prevent oligomerization.

Detailed Methodology
  • Dissolution: Dissolve 3-(2-Methoxyphenoxy)phenol (10g, 46 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (19g, 138 mmol). Stir for 30 minutes at room temperature to form the phenoxide anion.

  • Alkylation: Add Epichlorohydrin (21.3g, 230 mmol) dropwise.

    • Expert Tip: We use a large excess (5 equiv) of Epichlorohydrin.[1] This acts as both reactant and co-solvent, suppressing the formation of the "dimer" (where one epichlorohydrin molecule reacts with two phenol molecules).[1][2]

  • Reflux: Heat to gentle reflux (approx 60°C) for 12-16 hours.

  • Filtration: Filter off the potassium salts while warm.

  • Distillation: Concentrate the filtrate under vacuum to remove acetone.

  • Excess Removal: Remove the excess Epichlorohydrin via high-vacuum distillation (or Kugelrohr) at 50°C. Do not overheat, or the epoxide will polymerize.[1][2]

  • Yield: Expect a viscous, pale yellow oil. This can be used directly for the next step (amine opening) or purified via flash chromatography.[1]

Analytical Quality Control (Impurity Profiling)

To validate a pharmaceutical batch of Carvedilol (or similar diaryl ethers), you must prove the absence of the meta-isomer.[1][2]

HPLC Method Parameters

This method separates the Ortho-series (Active Drug) from the Meta-series (Impurity derived from our starting material).[1][2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20%->80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm and 280 nm
Retention Time (Approx) Meta-Isomer elutes earlier than the Ortho-Isomer due to higher polarity of the exposed resorcinol-derived core.[1][2]
Logical Validation (Self-Check)[1][2]
  • Why does the Meta-isomer elute earlier? The meta-substitution disrupts the planarity and symmetry of the molecule less than the ortho-substitution (intramolecular H-bonding in ortho), often making the meta-isomer slightly more polar and less retained on C18.[1][2]

  • Why UV 240nm? The diaryl ether chromophore absorbs strongly here, maximizing sensitivity for trace impurities (<0.1%).[1][2]

Visualization of Strategic Utility

The following diagram illustrates how this specific molecule fits into the broader Pharmaceutical Development lifecycle.

PharmaLifecycleRawMatRaw Materials:Resorcinol + 2-BromoanisoleTarget3-(2-Methoxyphenoxy)phenol(The Intermediate)RawMat->TargetUllmann CouplingBranch1Pathway A:Impurity Standard SynthesisTarget->Branch1EpichlorohydrinDerivatizationBranch2Pathway B:New Drug Discovery (SAR)Target->Branch2Linker Attachment(e.g. Chloroethylamine)ImpurityMeta-Carvedilol Analog(HPLC Reference Standard)Branch1->ImpurityAmine OpeningDiscoverySigma-1 Receptor Ligands(CNS Indications)Branch2->DiscoveryLibrary Generation

Figure 2: Strategic positioning of 3-(2-Methoxyphenoxy)phenol in drug development.

References

  • Ullmann Coupling Methodology: Monnier, F., & Taillefer, M. (2009).[1][2] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[2] Angewandte Chemie International Edition, 48(38), 6954-6971.[2] [1]

  • Carvedilol Impurity Profiling: United States Pharmacopeia (USP).[1][2][3] Carvedilol Monograph: Organic Impurities. USP43-NF38.[1][2] (Requires Subscription) or [1]

  • Epoxide Ring Opening Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Diaryl Ether Scaffolds in CNS Drug Design: Mewshaw, R. E., et al. (1997).[1][2] New generation of antipsychotic agents: design and synthesis of pyridinyl- and pyrimidinylpiperazine derivatives.[1][2] Journal of Medicinal Chemistry.

Application Notes & Protocols: Strategic Functionalization of the 3-(2-Methoxyphenoxy)phenol Scaffold at the Phenolic Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(2-methoxyphenoxy)phenol scaffold is a diaryl ether structure that presents a key reactive handle: a nucleophilic phenolic hydroxyl group. Modification at this position is a critical strategy in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and target engagement. This document provides a comprehensive guide for researchers, detailing robust and validated protocols for the O-alkylation and O-acylation of 3-(2-methoxyphenoxy)phenol. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind procedural choices, offers a framework for reaction optimization, and provides clear methods for the characterization of the resulting derivatives.

Introduction: The Strategic Importance of the Phenolic Hydroxyl Group

The phenolic -OH group is a cornerstone of chemical synthesis and drug design. Its moderate acidity (pKa ≈ 10) allows for facile deprotonation, creating a potent phenoxide nucleophile that can readily engage with a variety of electrophiles. For the parent molecule, 3-(2-methoxyphenoxy)phenol, functionalization at this site offers a direct route to introduce diverse chemical motifs.

The strategic objectives for modifying this position often include:

  • Prodrug Strategies: Masking the polar hydroxyl group as an ester or ether can enhance membrane permeability and oral bioavailability. These groups can be designed to be cleaved in vivo by metabolic enzymes, releasing the active phenolic parent compound.

  • Structure-Activity Relationship (SAR) Studies: Introducing a library of alkyl, aryl, or acyl groups allows for systematic exploration of the steric and electronic requirements of a biological target.

  • Linker Incorporation: The phenol serves as an ideal attachment point for linkers used in PROTACs (Proteolysis Targeting Chimeras) or for conjugation to other molecules and surfaces.

This guide focuses on two primary, high-yield transformations: O-Alkylation (ether formation) and O-Acylation (ester formation).

O-Alkylation: Synthesis of Novel Diaryl Ethers

O-alkylation, or etherification, of the phenolic hydroxyl group is a fundamental transformation. The choice of methodology depends on the nature of the alkylating agent and the overall sensitivity of the substrate. We will detail two robust methods: the classic Williamson ether synthesis and a milder, phase-transfer catalyzed approach.

Mechanistic Consideration: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via an SN2 mechanism. The reaction involves the deprotonation of the alcohol (in this case, the phenol) to form an alkoxide (phenoxide), which then acts as a nucleophile to attack an alkyl halide or other electrophile with a suitable leaving group.

The acidity of the phenolic proton in 3-(2-methoxyphenoxy)phenol is sufficient for deprotonation by moderately strong bases like potassium carbonate (K₂CO₃) or strong bases like sodium hydride (NaH). The choice of base is critical:

  • Sodium Hydride (NaH): An irreversible and powerful base that ensures complete and rapid deprotonation. It is ideal for less reactive alkylating agents but requires anhydrous conditions as it reacts violently with water.

  • Potassium Carbonate (K₂CO₃): A milder, non-hygroscopic base that is easier to handle. It is often sufficient for reactive alkylating agents like benzyl bromide or methyl iodide and is typically run in polar aprotic solvents like DMF or acetonitrile.

Williamson_Ether_Synthesis Substrate 3-(2-Methoxyphenoxy)phenol (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Substrate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Product Ether Product (Ar-O-R) Phenoxide->Product SN2 Attack Electrophile Alkylating Agent (R-X) Electrophile->Product Byproduct Salt Byproduct (e.g., KX, NaX) Product->Byproduct

Caption: General workflow for the Williamson ether synthesis.

Protocol 2.1: O-Alkylation using Potassium Carbonate

This protocol is suitable for reactive primary alkyl halides (e.g., methyl iodide, benzyl bromide).

Materials:

  • 3-(2-Methoxyphenoxy)phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (R-X)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-methoxyphenoxy)phenol (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or acetonitrile) to dissolve the phenol (approx. 0.1-0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (2.0-3.0 eq).

  • Addition of Electrophile: Add the alkyl halide (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with diethyl ether or ethyl acetate. d. Combine the organic layers and wash with 1 M NaOH to remove any unreacted phenol, followed by water, and finally brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Causality & Insights:

  • Excess Base: Using 2-3 equivalents of K₂CO₃ ensures complete deprotonation and drives the equilibrium towards the phenoxide.[1][2]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solubilize the phenoxide salt and do not interfere with the SN2 reaction.[3]

  • Aqueous Wash: The 1 M NaOH wash is a critical step to remove the acidic starting phenol from the less polar ether product, simplifying purification.

Phase-Transfer Catalysis (PTC) for Milder Conditions

PTC is an excellent alternative when dealing with sensitive substrates or to avoid harsh, anhydrous conditions. A quaternary ammonium salt shuttles the phenoxide from the aqueous/solid phase into the organic phase to react with the alkyl halide. This often results in faster reaction rates and higher selectivity for O-alkylation over competing C-alkylation.[4][5][6]

PTC_Workflow cluster_aqueous Aqueous Phase / Solid Surface cluster_organic Organic Phase Phenol Ar-OH Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide IonPair Ion Pair [Q⁺ Ar-O⁻] Phenoxide->IonPair Phase Transfer AlkylHalide Alkyl Halide (R-X) Product Ether (Ar-O-R) AlkylHalide->Product Catalyst_Return Q⁺X⁻ Product->Catalyst_Return Catalyst Regeneration Catalyst_Return->IonPair IonPair->Product SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalyzed (PTC) O-alkylation.

Protocol 2.2: O-Alkylation using Phase-Transfer Catalysis

Materials:

  • 3-(2-Methoxyphenoxy)phenol

  • Alkyl Halide (R-X)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt

  • Dichloromethane (DCM) or Toluene

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(2-methoxyphenoxy)phenol (1.0 eq), the chosen solvent (DCM or Toluene), the alkyl halide (1.2 eq), and TBAB (0.05-0.1 eq).

  • Base Addition: Add a concentrated aqueous solution of NaOH (e.g., 50% w/w) or solid powdered K₂CO₃ (2-3 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-8 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Work-up: a. Dilute the mixture with water and transfer to a separatory funnel. b. Separate the layers. Extract the aqueous phase with the organic solvent. c. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate in vacuo. Purify the residue by flash column chromatography.

Causality & Insights:

  • Catalyst: TBAB is a common and effective PTC catalyst. Its lipophilic butyl groups render the quaternary ammonium cation soluble in the organic phase, allowing it to pull the phenoxide anion across the phase boundary.[4]

  • Vigorous Stirring: In PTC, the reaction rate is often limited by the transfer of ions between phases. High-speed mechanical stirring is crucial for creating a large surface area between the aqueous and organic layers, facilitating this transfer.[7]

O-Acylation: Synthesis of Phenolic Esters

The synthesis of phenolic esters from 3-(2-methoxyphenoxy)phenol can be readily achieved via acylation with acid chlorides/anhydrides or through coupling with carboxylic acids using carbodiimide reagents.

Protocol 3.1: Acylation with Acid Chlorides or Anhydrides

This is a rapid and often quantitative method for ester synthesis. The reaction is typically run in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Materials:

  • 3-(2-Methoxyphenoxy)phenol

  • Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve 3-(2-methoxyphenoxy)phenol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Add pyridine or TEA (1.5-2.0 eq).

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Work-up: a. Transfer the mixture to a separatory funnel. b. Wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution (to remove any unreacted acid chloride/anhydride), and brine. c. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify by chromatography or recrystallization.

Causality & Insights:

  • Base Role: Pyridine or TEA acts as a nucleophilic catalyst and, more importantly, as a scavenger for the HCl generated when using an acyl chloride.[8] This prevents protonation of the starting phenol and drives the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the highly reactive acyl chloride and the phenol/base.[9][10]

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under exceptionally mild conditions, making it ideal for complex or sensitive substrates.[11][12][13] The reaction uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Steglich_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea DCC DCC or EDC DCC->O_acylisourea Activation ActiveEster N-Acylpyridinium 'Active Ester' O_acylisourea->ActiveEster Acyl Transfer DMAP DMAP DMAP->ActiveEster Product Ester Product (Ar-O-COR) ActiveEster->Product Nucleophilic Attack Phenol 3-(2-Methoxyphenoxy)phenol (Ar-OH) Phenol->Product Urea Urea Byproduct (DCU or EDU) Product->Urea

Caption: Simplified mechanism of the Steglich Esterification.

Protocol 3.2: Steglich Esterification

Materials:

  • 3-(2-Methoxyphenoxy)phenol

  • Carboxylic Acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), 3-(2-methoxyphenoxy)phenol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in anhydrous DCM.

  • Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. If using EDC, it can often be added as a solid.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up (DCC): a. Filter off the DCU precipitate and wash the solid with cold DCM. b. Concentrate the filtrate. Redissolve in ethyl acetate and wash with 5% HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over Na₂SO₄.

  • Work-up (EDC): a. No filtration is needed. Transfer the reaction mixture directly to a separatory funnel. b. Wash as described in 4b. The urea byproduct of EDC is water-soluble and will be removed during the aqueous washes.

  • Purification: Filter, concentrate, and purify by flash column chromatography.

Causality & Insights:

  • DMAP as Catalyst: DMAP is a hypernucleophilic acyl-transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[11][14] This intermediate is much more susceptible to nucleophilic attack by the phenol than the O-acylisourea itself, dramatically accelerating the reaction.[14]

  • DCC vs. EDC: DCC is inexpensive and effective, but the DCU byproduct is poorly soluble in most organic solvents and must be removed by filtration. EDC is more expensive, but its urea byproduct is water-soluble, which greatly simplifies the work-up procedure, making it a preferred reagent in modern synthesis.[15]

Product Characterization

Validation of successful functionalization requires thorough analytical characterization. Below are the expected spectroscopic changes upon conversion of 3-(2-methoxyphenoxy)phenol to its ether or ester derivatives.

Analysis Type 3-(2-Methoxyphenoxy)phenol (Starting Material) O-Alkyl Derivative (Ether) O-Acyl Derivative (Ester)
¹H NMR Broad singlet for phenolic -OH (δ 5-8 ppm).[16][17] Aromatic protons (δ ~6.5-7.5 ppm).Disappearance of the broad -OH singlet. Appearance of new signals corresponding to the alkyl group (e.g., -O-CH₂ -R at δ ~4.0 ppm).Disappearance of the broad -OH singlet. Aromatic protons adjacent to the new ester group may shift downfield. Appearance of signals for the acyl group.
¹³C NMR Carbon bearing the -OH group (C-OH) appears at δ ~155-160 ppm.C-OH signal shifts slightly. New signals for the alkyl group carbons appear.C-OH signal shifts. A new carbonyl signal (C=O) appears at δ ~165-175 ppm.
IR Spectroscopy Broad O-H stretching band from ~3200-3600 cm⁻¹. C-O stretching around 1200-1250 cm⁻¹.[18]Disappearance of the broad O-H stretch. C-O-C (ether) stretches are prominent.Disappearance of the broad O-H stretch. Appearance of a strong C=O (ester) stretching band at ~1735-1765 cm⁻¹.[19]
Mass Spec Molecular ion peak corresponding to C₁₃H₁₂O₃ (m/z = 216.08).Molecular ion peak corresponding to the addition of the alkyl group mass minus one proton.Molecular ion peak corresponding to the addition of the acyl group mass minus one proton.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive base (e.g., K₂CO₃ absorbed water). Poor quality alkylating agent. Insufficient temperature.Use freshly dried, finely powdered K₂CO₃. Verify the purity of the alkylating agent. Increase reaction temperature or time. Consider a stronger base like NaH.
Recovery of Starting Material Insufficient equivalents of electrophile or base. Reaction time too short.Increase equivalents of base (to 3.0) and electrophile (to 1.5). Extend reaction time and monitor carefully by TLC.
Formation of Side Products C-alkylation competing with O-alkylation. Hydrolysis of acyl chloride/anhydride.For alkylation, switch to PTC conditions which favor O-alkylation.[5] For acylation, ensure strictly anhydrous conditions and add the acylating agent slowly at 0 °C.
Difficult Purification (DCC) DCU byproduct co-elutes with the product or is not fully removed by filtration.After filtration, concentrate the crude mixture, redissolve in a minimal amount of DCM, and add hexanes to precipitate more DCU. Filter again before chromatography. Alternatively, use EDC.

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Catalytic etherification of phenols to alkyl aryl ethers. (US4675454A).
  • ResearchGate. NMR and IR Spectroscopy of Phenols. (2025). Available from: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available from: [Link]

  • Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • PubChem. 3-Methoxy-2-methylphenol. Available from: [Link]

  • Iranian Chemical Communication. A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013). Available from: [Link]

  • ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Available from: [Link]

  • ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Available from: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. Available from: [Link]

  • PubChem. 2-(2-(3-Methoxyphenyl)ethyl)phenol. Available from: [Link]

  • ResearchGate. Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]

  • NIST WebBook. Phenol, 2-methoxy-3-(2-propenyl)-. Available from: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Available from: [Link]

  • Reddit. Steglich Esterification with EDC. Available from: [Link]

  • PTC Organics, Inc. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. Available from: [Link]

  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. (2025). Available from: [Link]

Sources

Application Notes and Protocols for the Polymerization of 3-(2-Methoxyphenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Potential of 3-(2-Methoxyphenoxy)phenol Derivatives in Polymer Science

3-(2-Methoxyphenoxy)phenol and its derivatives represent a unique class of monomers poised for the development of advanced polymers. The inherent chemical functionalities—a diaryl ether linkage, a free phenolic hydroxyl group, and a methoxy substituent—offer a rich playground for synthetic polymer chemists. The ether linkage imparts flexibility and thermal stability, characteristic of high-performance polymers like poly(ether ether ketone) (PEEK). The phenolic hydroxyl group serves as a reactive handle for various polymerization techniques, including oxidative coupling and polycondensation reactions. Furthermore, the methoxy group can influence the polymer's solubility, processability, and final properties.

These structural features suggest the potential for creating novel polymers with tailored characteristics, suitable for a wide range of applications, from high-performance engineering plastics to functional materials in biomedical and electronic fields. This guide provides detailed application notes and protocols for the polymerization of 3-(2-methoxyphenoxy)phenol derivatives, drawing upon established methodologies for similar phenolic monomers.

Part 1: Oxidative Polymerization of 3-(2-Methoxyphenoxy)phenol

Oxidative polymerization is a powerful technique for the synthesis of polyphenols, offering a formaldehyde-free alternative to traditional phenolic resins.[1] This method typically involves the use of an oxidizing agent or an enzyme to catalyze the coupling of phenolic monomers.

Chemical Oxidative Polymerization

Chemical oxidative polymerization provides a straightforward route to creating a network of crosslinked polyphenols. This method is often carried out in an aqueous environment under ambient conditions.[1]

Protocol: Chemical Oxidative Polymerization of 3-(2-Methoxyphenoxy)phenol

Objective: To synthesize a polyphenol from 3-(2-methoxyphenoxy)phenol via chemical oxidative coupling.

Materials:

  • 3-(2-Methoxyphenoxy)phenol (monomer)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) (oxidizing agent)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water (solvent)

  • Methanol (for precipitation and washing)

  • Stir plate and magnetic stir bar

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Monomer Solution Preparation: Dissolve a known amount of 3-(2-methoxyphenoxy)phenol in deionized water in a beaker.

  • pH Adjustment: Adjust the pH of the solution to approximately 13.5 using a concentrated NaOH solution. This deprotonates the phenolic hydroxyl group, facilitating the oxidative coupling.

  • Initiation of Polymerization: While vigorously stirring the monomer solution, add a stoichiometric amount of potassium ferricyanide. The reaction should proceed under ambient conditions in the presence of air.[1]

  • Reaction Monitoring: The progress of the polymerization can be observed by a change in the color and viscosity of the reaction mixture.

  • Polymer Precipitation and Isolation: After a set reaction time (e.g., 24 hours), precipitate the formed polymer by adding methanol to the reaction mixture.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove unreacted monomer and residual salts.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation:

Parameter Value/Range Notes
Monomer Concentration0.1 - 1.0 MHigher concentrations may lead to faster polymerization but can also result in lower molecular weight due to precipitation.
Oxidant:Monomer Ratio1:1 to 2:1 (molar)The optimal ratio should be determined empirically.
pH13.0 - 14.0A highly alkaline medium is crucial for the reaction.
Temperature20 - 30 °CThe reaction proceeds well at room temperature.[1]
Reaction Time12 - 48 hoursLonger reaction times generally lead to higher yields and molecular weights.
Enzymatic Oxidative Polymerization

Enzymatic polymerization offers a green and highly selective alternative to chemical methods.[2] Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are commonly used to catalyze the polymerization of phenols in the presence of hydrogen peroxide (H₂O₂).[2][3] This method allows for better control over the polymer structure.[2]

Protocol: Enzymatic Polymerization of 3-(2-Methoxyphenoxy)phenol

Objective: To synthesize a polyphenol from 3-(2-methoxyphenoxy)phenol using a peroxidase catalyst.

Materials:

  • 3-(2-Methoxyphenoxy)phenol (monomer)

  • Soybean peroxidase (SBP) or Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., dioxane, acetone, or an ionic liquid)

  • Methanol (for precipitation)

  • Reaction vessel (e.g., round-bottom flask)

  • Syringe pump for controlled addition of H₂O₂

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 3-(2-methoxyphenoxy)phenol and the peroxidase enzyme in a mixture of phosphate buffer and an organic co-solvent. The co-solvent helps to dissolve the monomer and the resulting polymer.

  • Initiation: Begin the polymerization by adding hydrogen peroxide dropwise to the reaction mixture over a period of several hours using a syringe pump.[3] This controlled addition is crucial to avoid enzyme deactivation.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 60 °C) with continuous stirring for 24 hours.[3]

  • Polymer Isolation: After the reaction is complete, precipitate the polymer by adding the reaction mixture to an excess of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation:

Parameter Value/Range Notes
Monomer Concentration20 mMA typical starting concentration.[3]
Enzyme Concentration0.1 mg/mLThe optimal concentration depends on the specific activity of the enzyme.[3]
H₂O₂ Concentration20 mMAdded dropwise over an extended period.[3]
Solvent SystemAqueous buffer with co-solvent (up to 90% v/v)Co-solvents like ionic liquids can enhance polymer molecular weight.[3]
Temperature25 - 60 °CThe optimal temperature depends on the enzyme's stability.
pH6.0 - 8.0The pH should be optimized for the specific enzyme used.

Visualization of Oxidative Polymerization:

OxidativePolymerization cluster_initiation Initiation cluster_propagation Propagation Monomer 3-(2-Methoxyphenoxy)phenol Radical Phenoxy Radical Monomer->Radical Oxidant/Enzyme + H₂O₂ Polymer Polyphenol Radical->Polymer Radical Coupling Polymer->Polymer

Caption: Oxidative polymerization workflow of 3-(2-methoxyphenoxy)phenol.

Part 2: Synthesis of High-Performance Poly(ether ether ketone) (PEEK) Analogues

The structure of 3-(2-methoxyphenoxy)phenol makes it an intriguing candidate for the synthesis of novel poly(ether ether ketone)s (PEEKs) or related poly(arylene ether ketone)s (PAEKs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The synthesis of PEEK typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction.[5]

Protocol: Synthesis of a PEEK Analogue from a Dihydroxy Derivative

Objective: To synthesize a PEEK analogue via nucleophilic aromatic substitution using a dihydroxy monomer derived from 3-(2-methoxyphenoxy)phenol.

Note: This protocol assumes the prior synthesis of a bisphenol monomer, for example, 1,4-bis(3-(2-methoxyphenoxy)phenoxy)benzene.

Materials:

  • Dihydroxy monomer (e.g., 1,4-bis(3-(2-methoxyphenoxy)phenoxy)benzene)

  • Activated dihalide monomer (e.g., 4,4'-difluorobenzophenone)

  • Anhydrous potassium carbonate (K₂CO₃) (weak base)

  • High-boiling point aprotic polar solvent (e.g., diphenyl sulfone, N-methyl-2-pyrrolidone (NMP))

  • Toluene (for azeotropic removal of water)

  • Nitrogen or Argon gas supply

  • High-temperature reaction setup with a mechanical stirrer, condenser, and Dean-Stark trap

Procedure:

  • Reaction Setup: Charge the reaction vessel with the dihydroxy monomer, 4,4'-difluorobenzophenone, potassium carbonate, diphenyl sulfone, and toluene under an inert atmosphere.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-160 °C) to azeotropically remove any traces of water with toluene. This step is critical to prevent side reactions.

  • Polymerization: After the complete removal of water, slowly raise the temperature to 180-220 °C to initiate the polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically run for several hours.

  • Polymer Isolation: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone.

  • Purification: The precipitated polymer should be filtered and washed extensively with hot water and methanol to remove the solvent and inorganic salts.

  • Drying: Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 120 °C) to remove any residual solvent.

Data Presentation:

Parameter Value/Range Notes
Monomer Stoichiometry1:1 (dihydroxy:dihalide)Precise stoichiometry is crucial for achieving high molecular weight.
K₂CO₃ Excess1.1 - 1.5 equivalentsA slight excess is used to ensure complete reaction.
SolventDiphenyl sulfone or NMPHigh-boiling point solvents are necessary for the reaction temperatures.
Temperature180 - 220 °CThe specific temperature depends on the reactivity of the monomers.
Reaction Time4 - 24 hoursDetermined by monitoring the viscosity of the reaction mixture.

Visualization of PEEK Synthesis:

PEEKSynthesis cluster_reaction Nucleophilic Aromatic Substitution (SNAᵣ) MonomerA Dihydroxy Monomer (derived from 3-(2-methoxyphenoxy)phenol) Polymer PEEK Analogue MonomerA->Polymer K₂CO₃, High Temp. MonomerB 4,4'-Difluorobenzophenone MonomerB->Polymer K₂CO₃, High Temp.

Caption: Synthesis of a PEEK analogue via nucleophilic aromatic substitution.

Part 3: Potential Applications

The polymers derived from 3-(2-methoxyphenoxy)phenol are expected to exhibit a range of valuable properties, leading to diverse applications.

  • High-Performance Plastics: PEEK analogues synthesized from these derivatives would likely possess high thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and medical industries.[4][6]

  • Antioxidants: Polyphenols are known for their antioxidant properties.[7] Polymers derived from 3-(2-methoxyphenoxy)phenol could be utilized as high-molecular-weight antioxidants in lubricants, plastics, and food packaging to prevent degradation.[8]

  • Biomedical Materials: The biocompatibility of PEEK is well-established.[4] Polymers derived from 3-(2-methoxyphenoxy)phenol could be explored for biomedical applications, such as in medical implants and drug delivery systems.[9] The inherent antioxidant properties of the phenolic structure may also be beneficial in these applications.[10]

  • Functional Coatings and Adhesives: The reactivity of the phenolic groups in the synthesized polyphenols could be exploited for crosslinking to form thermosetting resins for coatings and adhesives.

Conclusion

3-(2-Methoxyphenoxy)phenol and its derivatives are promising monomers for the development of a new generation of polymers. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of both novel polyphenols and high-performance engineering plastics. The versatility of this monomer, combined with the ability to tailor polymerization conditions, opens up exciting possibilities for creating advanced materials with a wide spectrum of applications. Further research into the structure-property relationships of these new polymers will undoubtedly uncover even more opportunities for innovation.

References

  • Clive, D. L. J., et al. (2023). Synthesis of 3-Aryloxyphenols from 3-Chlorocyclohex-2-en-1-one.
  • Oguchi, T., et al. (1999). Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Journal of the American Chemical Society.
  • Google Patents. (2011). Method for preparing poly (ether ketone ketones). WO2011004164A2.
  • Di Nardo, G., et al. (2015). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers.
  • Kim, Y., & Dordick, J. S. (2009). ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. Biotechnology and Bioengineering.
  • Trikas, I., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI.
  • Miao, C., et al. (2015). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils.
  • ResearchGate. (2025). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review.
  • Penfluor. (2026). 2-[2-(3-Methoxyphenyl)
  • Frączk, J., et al. (2018). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin.
  • Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructure.
  • Tzani, A., et al. (2023).
  • Trikas, I., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Semantic Scholar.
  • ECHEMI. Synthesis method of polyether ether ketone.
  • Google Patents. (1998).
  • Pesnot, T., et al. (2013).
  • Ciric-Marjanovic, G. (2013).
  • Amornlert, P., et al. (2023). Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach. PMC - NIH.
  • Fujisawa, S., et al. (2005). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research.
  • Trikas, I., et al. (2025). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural advice for the effective removal of unreacted resorcinol from the synthesis of 3-(2-Methoxyphenoxy)phenol. The methodologies are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual resorcinol challenging?

A: The primary challenge lies in the similar chemical nature of the two compounds. Both the desired product, 3-(2-Methoxyphenoxy)phenol, and the starting material, resorcinol, are phenolic compounds. This similarity can lead to overlapping solubility profiles in common organic solvents. However, a critical difference exists: resorcinol possesses two hydroxyl (-OH) groups, making it significantly more polar and water-soluble than the target compound, which has only one -OH group and a larger, more nonpolar structure. This difference is the cornerstone of successful purification.

Q2: What is the most direct method for a preliminary, bulk removal of resorcinol?

A: A liquid-liquid extraction (LLE) utilizing a dilute aqueous base is the most effective initial step. Resorcinol is more acidic than a typical monohydric phenol due to the presence of two electron-withdrawing hydroxyl groups. This allows for its selective deprotonation and extraction into an aqueous basic solution, while the less acidic 3-(2-Methoxyphenoxy)phenol remains predominantly in the organic phase. A dilute sodium carbonate or bicarbonate wash is often sufficient.[1]

Q3: How can I monitor the purity of my 3-(2-Methoxyphenoxy)phenol during the purification process?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Spot your crude mixture, the organic layer after each extraction, and purified fractions against a resorcinol standard. The significant polarity difference should result in a clear separation on the TLC plate, with resorcinol exhibiting a much lower Retention Factor (Rf) than the desired product. For final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][3]

Q4: My column chromatography separation is poor, with significant tailing of the product. What can I do?

A: Tailing of phenolic compounds on silica gel is a common issue, often caused by strong interactions between the acidic hydroxyl group and the silica stationary phase. To mitigate this, consider adding a small amount (0.5-1%) of a modifying agent like acetic acid or formic acid to your mobile phase. This protonates the silica surface, reducing the strong adsorption of your compound. Alternatively, using a different stationary phase, such as polyamide or a reversed-phase C18 silica, can be highly effective for separating phenolics.[4][5]

Physicochemical Properties for Separation Strategy

A successful purification strategy is built upon the differential properties of the compounds involved. The following table summarizes the key data for 3-(2-Methoxyphenoxy)phenol and resorcinol.

Property3-(2-Methoxyphenoxy)phenol (Predicted/Analogous)ResorcinolRationale for Separation
Molecular Weight 216.23 g/mol 110.11 g/mol Significant size difference impacts intermolecular forces and chromatographic behavior.
Boiling Point High (Predicted >300 °C)277-280 °C[6]Distillation is challenging due to high boiling points and potential for thermal decomposition.
Melting Point Solid (Predicted)110 °C[6]The difference allows for potential purification by recrystallization.
Water Solubility Very low (Predicted)Very high (110-140 g/100 mL)[6][7]This is the most significant difference, making aqueous extraction highly effective.
Solubility (Organic) Soluble in ethers, ethyl acetate, chloroform.Soluble in ether, ethanol; insoluble in chloroform.[6][8]Differential solubility can be exploited for recrystallization solvent selection.
Acidity (pKa) ~9.5-10.0 (Predicted, similar to other monophenols)pKa1 ≈ 9.15-9.30[6]The higher acidity of resorcinol allows for selective deprotonation and extraction with a weak base.

Troubleshooting Guide 1: Liquid-Liquid Extraction (LLE)

Principle of Separation: This technique leverages the profound difference in water solubility and acidity between the di-hydroxylated resorcinol and the mono-hydroxylated product. Resorcinol's high polarity and higher acidity allow it to be selectively partitioned into an aqueous phase, particularly a basic one.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Ensure the volume is sufficient to fully dissolve the material (e.g., 10-20 mL per gram of crude product).

  • Initial Water Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer. This removes the bulk of the highly water-soluble resorcinol.

  • Dilute Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake gently at first to release any evolved CO₂, then more vigorously. This step deprotonates the more acidic resorcinol, forming the highly water-soluble sodium resorcinate salt, which partitions into the aqueous layer. Drain and discard the aqueous layer. Repeat this wash 1-2 times.

  • Neutralizing Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to break any emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Analyze the resulting solid/oil via TLC to confirm the absence of resorcinol.

LLE Workflow Diagram

LLE_Workflow start Crude Product (Product + Resorcinol) dissolve Dissolve in Ethyl Acetate start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel wash1 Wash with H₂O sep_funnel->wash1 Add H₂O wash2 Wash with 5% NaHCO₃ (aq) (Repeat 2x) wash1->wash2 Separate Layers waste1 Aqueous Waste (Resorcinol) wash1->waste1 wash3 Wash with Brine wash2->wash3 Separate Layers waste2 Aqueous Waste (Sodium Resorcinate) wash2->waste2 dry Dry Organic Layer (e.g., Na₂SO₄) wash3->dry Separate Layers waste3 Brine Waste wash3->waste3 concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Liquid-liquid extraction workflow for resorcinol removal.

Troubleshooting Guide 2: Silica Gel Column Chromatography

Principle of Separation: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase. The highly polar resorcinol will adsorb strongly to the polar silica gel, eluting much later than the less polar 3-(2-Methoxyphenoxy)phenol.

Experimental Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show the product with an Rf value of ~0.3-0.4 and a clear separation from the resorcinol spot at the baseline. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (e.g., 10-30% EtOAc in Hexane).

  • Column Packing: Prepare a silica gel slurry in your chosen mobile phase (or a less polar version of it, e.g., 5% EtOAc/Hexane) and pack your chromatography column.

  • Sample Loading: Dissolve the crude product from the LLE step in a minimal amount of dichloromethane (DCM) or your mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Monitor the elution process by spotting collected fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Concentration: Concentrate the combined, pure fractions under reduced pressure to yield the final product.

Column Chromatography Workflow Diagram

Column_Workflow start Crude Product (Post-Extraction) tlc 1. Determine Eluent via TLC (e.g., 20% EtOAc/Hexane) start->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Mobile Phase & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify pure fractions concentrate 7. Concentrate Solvent combine->concentrate product Highly Purified Product concentrate->product

Caption: Step-by-step workflow for purification via column chromatography.

Troubleshooting Guide 3: Recrystallization

Principle of Separation: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[9] Impurities, ideally, remain dissolved in the cold solvent (mother liquor).[10] A good recrystallization solvent will dissolve the product well when hot but poorly when cold, while dissolving the impurity (resorcinol) well at both temperatures.

Experimental Protocol
  • Solvent Screening: Test various solvents. A promising candidate might be a mixed solvent system like Toluene/Hexane or Chloroform/Hexane, given the product's aromatic nature and resorcinol's poor solubility in non-polar solvents.

  • Dissolution: Place the semi-purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Quora. (2019, June 12). How can phenol be converted to 3-hydroxy phenol (resorcinol)?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Determination of Resorcinol Using Electrochemical Method. Retrieved from [Link]

  • OSHA. (n.d.). Resorcinol Method number: PV2053. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, October 25). Resorcinol. Retrieved from [Link]

  • PMC - NIH. (n.d.). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells. Retrieved from [Link]

  • PubMed. (1976, January). Quantitative Determination of Resorcinol in Presence of Phenol. Retrieved from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved from [Link]

  • PMC. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • ResearchGate. (2018, October 16). (PDF) Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • ResearchGate. (2020, August 6). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent extraction of phenols from water. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved from [Link]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1033 - RESORCINOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the column and TLC separation of the phenolic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent.
  • PMC - NIH. (2021, April 2). Extraction of phenolic compounds: A review. Retrieved from [Link]

Sources

Minimizing side reactions in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diaryl Ether Synthesis Optimization

Introduction: The Stability-Reactivity Paradox

Synthesizing diaryl ethers is deceptively simple on paper but notoriously difficult in practice due to the high energy barrier of C–O reductive elimination and the reversibility of the transmetallation step. Unlike C–N coupling (Amination), C–O coupling requires overcoming the weak nucleophilicity of phenols and the high stability of the Metal-Oxygen bond.

This guide moves beyond standard recipes to address the root causes of failure: catalyst deactivation, protodehalogenation, and hydrolysis.

Visual Workflow: Method Selection Strategy

Before troubleshooting, ensure you are using the correct catalytic cycle for your substrate class.

MethodSelection Start Substrate Analysis e_poor Electron-Deficient Aryl Halide (e.g., p-NO2) Start->e_poor e_rich Electron-Rich/Neutral Aryl Halide Start->e_rich SNAr Method A: SNAr (Base: K2CO3, Solvent: DMF) e_poor->SNAr If highly activated Ullmann Method B: Cu-Catalyzed (Ma) (Ligand: Oxalic Diamides) e_poor->Ullmann If moderately activated Steric Sterically Hindered (Ortho-subs)? e_rich->Steric Steric->Ullmann No/Low Sterics (Cost effective) Buchwald Method C: Pd-Catalyzed (Ligand: Bulky Phosphines) Steric->Buchwald High Sterics (Force Reductive Elim)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electronic and steric properties of the aryl halide.

Module 1: Copper-Catalyzed Coupling (Ullmann-Ma Type)

Core Philosophy: Modern Ullmann chemistry relies on ligand acceleration . The "classic" ligand-free copper bronze method requires harsh heat (200°C+), leading to tar. We utilize the Ma System (Oxalic Diamides) to lower temperatures to 80–100°C.

Protocol Standard: The Ma System
  • Catalyst: CuI (10 mol%)

  • Ligand: BTMPO (Bis-tetramethylene-phenyloxalamide) or similar Oxalic Diamides (20 mol%)

  • Base: Cs₂CO₃ (Weak bases fail; solubility is key)

  • Solvent: DMSO or DMF (Anhydrous)

Troubleshooting Guide

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Oxidation (Disproportionation).

  • Mechanism: Cu(I) is the active species. Trace oxygen oxidizes Cu(I) to Cu(II) (inactive for oxidative addition) or causes disproportionation (

    
    ). Cu(0) precipitates as "copper mirror" or black powder.
    
  • Corrective Action:

    • Degas Solvents: Sparging with argon is insufficient. Use freeze-pump-thaw for DMSO.

    • Ligand Ratio: Ensure strictly >1:1 Ligand:Cu ratio (prefer 2:1). The ligand stabilizes the Cu(I) oxidation state.

    • Reducing Agent: Add 5–10 mol% Ascorbic Acid to in-situ reduce any formed Cu(II) back to Cu(I).

Q2: I see significant amounts of phenol (Ar-OH) instead of diaryl ether.

  • Diagnosis: Hydrolysis of the Aryl Halide.

  • Mechanism: Hydroxide ions (

    
    ) compete with the phenoxide (
    
    
    
    ). Even "dry" solvents contain trace water. At 100°C,
    
    
    . The
    
    
    attacks the aryl halide (Cu-catalyzed hydroxylation).
  • Corrective Action:

    • Molecular Sieves: Add activated 3Å molecular sieves directly to the reaction flask.

    • Base Switch: If using KOH/NaOH, switch to

      
       or 
      
      
      
      (anhydrous).
    • Reagent Order: Form the phenoxide pre-catalysis by stirring Phenol + Base for 30 mins at RT, then add Cu/Ligand/Aryl Halide.

Q3: Significant reduction of Aryl Halide (Ar-X


 Ar-H). 
  • Diagnosis: Protodehalogenation via Radical Pathway or Solvent H-abstraction.

  • Mechanism: In DMSO/DMF at high temps, radical intermediates can abstract hydrogen from the solvent.

  • Corrective Action:

    • Temperature Drop: Switch to a more active ligand (e.g., from phenanthroline to an oxalic diamide like BTMPO) and run at 80°C instead of 120°C.

    • Solvent Switch: Change from DMF to Dioxane or Toluene (requires a solubility check for the base).

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1]

Core Philosophy: The bottleneck in Pd-catalyzed ether synthesis is Reductive Elimination . The Pd-O bond is strong. You must use bulky, electron-rich phosphines to sterically "squeeze" the product off the metal center.

Visual Mechanism: The Critical Failure Point

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X TransMet Ligand Exchange (L-Pd(II)-Ar-OAr') OxAdd->TransMet NaOAr' Proto SIDE REACTION: Protodehalogenation (Ar-H) OxAdd->Proto Slow Transmetalation TransMet->Pd0 REDUCTIVE ELIMINATION (Rate Determining Step) BetaH SIDE REACTION: Beta-H Elimination (If alkyl groups present) TransMet->BetaH

Figure 2: The Pd-Catalytic cycle highlighting Reductive Elimination as the rate-determining step (Green) and entry points for side reactions (Red).

Troubleshooting Guide

Q1: Reaction works for Aryl Bromides but fails for Aryl Chlorides.

  • Diagnosis: Failure of Oxidative Addition.

  • Corrective Action:

    • Ligand: Switch to Biaryl Phosphines (e.g., t-BuBrettPhos or RockPhos). These are specifically designed to lower the activation energy for oxidative addition of chlorides.

    • Pre-catalyst: Do not use

      
       + Ligand. Use a pre-formed pre-catalyst (e.g., t-BuBrettPhos Pd G3). This guarantees a 1:1 Pd:Ligand ratio and prevents "inactive" Pd nanoparticles from forming early.
      

Q2: Yield is low; I see unreacted starting material and some "reduced" product (Ar-H).

  • Diagnosis: Slow Reductive Elimination.

  • Explanation: If the Pd-OAr intermediate sits too long because it can't eliminate the ether, it will eventually find a hydride source (impurities, solvent) and eliminate Ar-H.

  • Corrective Action:

    • Steric Bulk: Use a bulkier ligand. RockPhos > JohnPhos. The steric bulk destabilizes the Pd(II) complex, forcing the formation of the C-O bond.

    • Solvent: Use Toluene or Xylenes. Avoid polar aprotic solvents (DMF) with Pd if possible, as they can coordinate to Pd and block the reductive elimination pathway.

Comparative Data: Ligand Performance

Table 1: Selection guide for ligands based on substrate difficulty.

Substrate ClassRecommended SystemLigandBaseKey Advantage
Standard (Ar-I, Ar-Br)Cu-Catalyzed 1,10-Phenanthroline

Cheap, robust.
Challenging (Ar-Cl, e-rich)Cu-Catalyzed (Ma) Oxalic Diamides (BTMPO)

Low temp (80°C), tolerates steric bulk.
Very Hindered (Ortho-subs)Pd-Catalyzed RockPhos / t-BuBrettPhos

Forces reductive elimination via steric crowding.
Base Sensitive Chan-Lam None (Cu(OAc)₂ mediated)PyridineUses Boronic Acids (no halides), mild conditions.

References & Authoritative Grounding

  • The "Ma" Protocol (Oxalic Diamides):

    • Title: Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction.[1][2][3][4]

    • Source: J. Am. Chem. Soc. 2019, 141, 8, 3541–3549.[3][4]

    • URL:[Link][1][3]

  • Buchwald-Hartwig Ether Synthesis (Bulky Phosphines):

    • Title: A General Method for the Palladium-Catalyzed Formation of Diaryl Ethers.

    • Source: J. Am. Chem. Soc. 2006, 128, 33, 10694–10695.

    • URL:[Link]

  • Mechanistic Insights (Reductive Elimination):

    • Title: Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II).

    • Source: Organometallics 2001, 20, 18, 3918–3925.

    • URL:[Link]

  • Ullmann Side Reactions (Hydrolysis):

    • Title: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.[4]

    • Source: Org.[4][5][6][7][8] Lett. 2004, 6, 6, 913–916.[4]

    • URL:[Link]

Sources

Technical Support Center: Crystallization Methods for 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of 3-(2-Methoxyphenoxy)phenol. Our objective is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower users to overcome common challenges and achieve high-purity crystalline material.

Technical Overview: Understanding the Molecule

3-(2-Methoxyphenoxy)phenol is a diaryl ether with functional groups—a phenol and two methoxy groups—that dictate its physicochemical properties and crystallization behavior. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which is crucial for crystal lattice formation[1]. However, the molecule's structural complexity and potential for multiple conformations can present challenges, including a tendency to form oils or amorphous solids. Based on its constituent parts, 3-methoxyphenol and 2-methoxyphenol (guaiacol), it is expected to be a viscous liquid or a low-melting-point solid, making "oiling out" a primary concern during crystallization[2][3][4].

Part 1: Solvent Selection Strategy

The cornerstone of successful crystallization is the selection of an appropriate solvent system. An ideal solvent will dissolve 3-(2-Methoxyphenoxy)phenol completely at an elevated temperature but exhibit poor solubility at lower temperatures[2][5].

FAQ: How do I choose the right starting solvent?

Answer: A systematic approach based on polarity and the principle of "like dissolves like" is most effective. Given the molecule's phenolic and ether functionalities, solvents of intermediate polarity are excellent starting points. A preliminary solvent screen with a small amount of material is highly recommended.

Table 1: Properties of Potential Solvents for 3-(2-Methoxyphenoxy)phenol

SolventBoiling Point (°C)Polarity IndexRationale & Potential Issues
Isopropanol 824.3Good starting point. The -OH group interacts well with the solute.
Ethanol 785.2Similar to isopropanol; may be slightly too strong a solvent.[6]
Ethyl Acetate 774.4Ester functionality offers good balance. Often used in mixtures with hexanes.[6]
Acetone 565.4Strong solvent, may require an anti-solvent. Low boiling point is advantageous.[2]
Toluene 1112.4Good for less polar compounds, but its high boiling point increases the risk of oiling out.[2]
n-Heptane / Hexanes 98 / 690.0Likely poor solvents on their own; excellent as anti-solvents.[6][7]
Water 1009.0Very poor solubility expected for the organic molecule; can be used as an anti-solvent with polar solvents like acetone or ethanol.[6][7]
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 3-(2-Methoxyphenoxy)phenol into several small test tubes.

  • Solvent Addition (Room Temp): Add a potential solvent dropwise to one test tube until the total volume is ~0.5 mL. Agitate to see if the compound dissolves at room temperature.

    • Observation: If it dissolves readily, the solvent is too strong for single-solvent crystallization but may be useful in a mixed-solvent system.

  • Heating: If the compound does not dissolve, warm the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observation: The ideal solvent will show a significant formation of crystalline precipitate upon cooling. If an oil forms, the solvent may be unsuitable or the cooling was too rapid. If nothing happens, the compound may be too soluble.

Visualization: Solvent Selection Workflow

SolventSelection start Start with Crude 3-(2-Methoxyphenoxy)phenol screen Perform Small-Scale Solvent Screen (Table 1) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No use_as_good Use as 'Good' Solvent in Anti-Solvent Method dissolves_cold->use_as_good Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes try_another Try a Different Solvent dissolves_hot->try_another No use_single Use for Single-Solvent Cooling Crystallization crystals_cool->use_single Yes oils_out Oils Out? crystals_cool->oils_out No oils_out->use_single No troubleshoot_oil Go to Troubleshooting: 'Oiling Out' oils_out->troubleshoot_oil Yes

Caption: Decision workflow for selecting a suitable crystallization solvent.

Part 2: Core Crystallization Protocols

Protocol 1: Cooling Crystallization

This is the most common method and should be attempted first if a suitable single solvent is identified.

  • Dissolution: Place the crude 3-(2-Methoxyphenoxy)phenol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or steam bath). Swirl continuously. Add the minimum amount of hot solvent required to fully dissolve the solid.[5]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed on a benchtop. Insulating the flask (e.g., by placing it on a cork ring) can promote the formation of larger crystals.[8]

  • Crystal Growth: Crystal nucleation should ideally begin after 5-20 minutes.[8] If no crystals form, try scratching the inside of the flask below the solvent level with a glass rod.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in all suitable hot solvents or when a solvent pair is needed. It involves a "good" solvent, in which the compound is soluble, and an "anti-solvent" (or "poor" solvent), in which it is not.[7]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., acetone, ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., n-heptane, water) dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Cover the flask and set it aside. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can increase the yield after initial crystal formation.

  • Isolation & Drying: Follow steps 5 and 6 from the Cooling Crystallization protocol.

Part 3: Technical Support Center (Troubleshooting & FAQs)

This section addresses specific issues in a direct question-and-answer format.

Problem 1: My compound "oiled out" instead of crystallizing. What do I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[2] The compound comes out of solution as a liquid, which rarely crystallizes well.

  • Immediate Cause: The boiling point of your solvent is likely too high, or the solution is too concentrated.

  • Solution A (In-situ Fix): Reheat the mixture until the oil redissolves completely. Add more of the same solvent (10-20% volume increase) to lower the saturation point. Allow the solution to cool much more slowly. Placing the flask in a large beaker of hot water and allowing the entire assembly to cool can provide excellent insulation.

  • Solution B (Change of Solvent): If the problem persists, the chosen solvent is likely inappropriate. Recover your compound by removing the solvent via rotary evaporation and re-attempt the crystallization with a solvent that has a lower boiling point.[2][8]

Problem 2: No crystals have formed, even after cooling in an ice bath.

Answer: This indicates that the solution is not sufficiently supersaturated.

  • Cause A: Too Much Solvent: You may have added more solvent than the minimum required for dissolution.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[8] Then, attempt the slow cooling process again.

  • Cause B: Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initiation point.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections in the glass can provide a surface for the first crystals to form.

    • Solution 2 (Seeding): If you have a small crystal of pure 3-(2-Methoxyphenoxy)phenol from a previous batch, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[9]

Problem 3: My crystals formed too quickly and are very fine, like sand or powder.

Answer: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[8] This is typically caused by the solution becoming supersaturated too quickly.

  • Cause: The solution was cooled too fast, or the concentration was too high.

  • Solution: The goal is to slow down the process. Reheat the flask to redissolve the solid, add a small amount of extra solvent (5-10%), and cool much more slowly.[8] Ensure the flask is not in a cold draft. Insulating the flask is highly recommended.[8]

Problem 4: The final crystals are colored, even though the pure compound should be colorless.

Answer: This indicates the presence of persistent, often highly colored, impurities. Phenolic compounds can be susceptible to oxidation, which can form colored byproducts.

  • Solution 1 (Recrystallization): A second crystallization will often yield a much purer, less colored product.

  • Solution 2 (Activated Charcoal): If the color persists, use activated charcoal. After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Keep the solution hot for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration through a fluted filter paper to remove the charcoal, then cool the filtrate to crystallize the purified compound. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Visualization: Troubleshooting Decision Tree

Troubleshooting start Crystallization Attempted outcome What is the result? start->outcome oil An Oil Formed outcome->oil 'Oiling Out' no_xtal No Crystals Formed outcome->no_xtal Clear Solution fine_xtal Fine Powder Formed outcome->fine_xtal Rapid Precipitation impure_xtal Impure/Colored Crystals outcome->impure_xtal Poor Quality sol_oil Re-heat, Add More Solvent, Cool Slower oil->sol_oil sol_no_xtal Boil Off Solvent to Concentrate. If still no crystals, Scratch or Seed. no_xtal->sol_no_xtal sol_fine_xtal Re-heat, Add More Solvent, Insulate and Cool Slower fine_xtal->sol_fine_xtal sol_impure_xtal Perform Second Recrystallization. Consider Charcoal Treatment. impure_xtal->sol_impure_xtal

Caption: A decision tree for troubleshooting common crystallization issues.

References
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystal formation of phenol derivatives and preparation method thereof. (2017).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Cheméo. [Link]

  • 3-Methoxy-2-methylphenol. PubChem. [Link]

  • Common Solvents for Crystallization.Source not available with a direct URL in search results.
  • The crystal structure of (E)-4-(2-methoxyphenoxy)... (2017). ResearchGate. [Link]

  • Preparation of 4-methoxyphenol. PrepChem.com. [Link]

  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. [Link]

  • 4-methoxyphenol purification. (2006). Sciencemadness Discussion Board. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]

  • A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. (2019). RSC Publishing. [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol... (2021). National Institutes of Health (NIH). [Link]

  • Crystal structure of 3,4-dimethoxyphenol. (2015). ResearchGate. [Link]

  • What are the best conditions for polyphenols crystallization? (2016). ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros. [Link]

  • Crystallization. University of Colorado Boulder, Organic Chemistry. [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. [Link]

Sources

Technical Support Center: 3-(2-Methoxyphenoxy)phenol Stability & Storage

[1]

Section 1: The Chemistry of Instability

Q: Why does 3-(2-Methoxyphenoxy)phenol discolor even in a "sealed" bottle?

A: The discoloration (often pink, turning to dark brown) is a visual indicator of auto-oxidation .[1] Unlike simple phenol, 3-(2-Methoxyphenoxy)phenol contains two strong electron-donating groups: the hydroxyl group (-OH) and the alkoxy-ether linkage (Ar-O-Ar) .[1] These groups increase the electron density of the aromatic ring, lowering the bond dissociation energy (BDE) of the phenolic O-H bond.

The Mechanism:

  • Initiation: Trace oxygen or light abstracts the phenolic hydrogen, forming a phenoxy radical .[1]

  • Propagation: This radical is resonance-stabilized but highly reactive.[1] It couples with other radicals to form dimers (biphenyls) or reacts further with oxygen to form quinones (specifically ortho- or para-quinones).[1]

  • Chromophores: Quinones are highly conjugated and deeply colored.[1] Even ppm-levels of quinone contamination can turn a white solid/clear oil into a pink or yellow substance.[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathwayStartPure 3-(2-Methoxyphenoxy)phenol(Colorless/White)RadicalPhenoxy Radical(Reactive Intermediate)Start->Radical-H• (H-atom abstraction)TriggerTrigger:Light / O2 / HeatTrigger->StartQuinoneQuinones(Pink/Red Impurity)Radical->Quinone+ O2 / OxidationPolymerOligomers/Polymers(Dark Brown Sludge)Radical->PolymerRadical Coupling (Dimerization)Quinone->PolymerPolymerization

Figure 1: Mechanistic pathway of phenolic oxidation leading to chromophore formation.[1]

Section 2: Storage Best Practices (Prevention)

Q: What is the "Gold Standard" protocol for long-term storage?

A: You must eliminate the three vectors of oxidation: Oxygen, Light, and Moisture . Moisture is critical because it can catalyze proton transfer steps in the oxidation mechanism.[1]

Protocol: The Inert Gas Overlay Do not rely on the original manufacturer's seal once opened. Follow this workflow for every use:

  • Atmosphere: Always store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid/liquid surface.

  • Temperature: Store at 2°C to 8°C (Refrigerator). For storage >6 months, -20°C is recommended.[1]

  • Container: Use amber glass vials with Teflon-lined caps. Avoid simple polyethylene caps which are permeable to oxygen over time.[1]

Q: How do I handle the compound if I don't have a glovebox?

A: A glovebox is ideal but not strictly necessary. You can use the "Schlenk Line Substitute" method using a balloon:

  • Preparation: Fill a balloon with dry Nitrogen or Argon and attach it to a needle.[1]

  • Purge: Insert a vent needle into the septum of your storage vial.[1] Insert the gas balloon needle.[1]

  • Flush: Allow gas to flow for 30-60 seconds to displace headspace air.[1]

  • Seal: Remove the vent needle first, then the gas needle. This leaves the vial under slight positive pressure, preventing air ingress.

  • Parafilm: Wrap the cap junction tightly with Parafilm M® to reduce gas exchange.[1]

Summary of Storage Parameters
ParameterRecommended ConditionWhy?
Temperature 2°C – 8°CSlows radical propagation kinetics.[1]
Atmosphere Argon (preferred) or N₂Displaces reactive O₂.[1]
Container Amber GlassBlocks UV light (photo-oxidation trigger).[1]
Cap Liner PTFE (Teflon)Prevents leaching and provides an airtight seal.[1]
Desiccant Silica Gel (in secondary container)Prevents moisture-catalyzed degradation.[1]

Section 3: Troubleshooting & Recovery (Intervention)

Q: My sample has turned pink/light brown. Is it ruined?

A: Not necessarily.

  • Light Pink: Indicates surface oxidation (<1% impurity).[1] Usually acceptable for crude reactions but may interfere with sensitive catalytic cycles or fluorescence assays.[1]

  • Dark Brown/Tar: Significant polymerization.[1] Purification is mandatory .[1]

Q: How do I purify oxidized 3-(2-Methoxyphenoxy)phenol?

A: Depending on the physical state (solid vs. oil), use one of the following methods. Note: Always perform these steps under reduced light.

Method A: Recrystallization (For Solids)

Best for removing colored quinone impurities.

  • Solvent: Use a mixture of Hexane/Ethyl Acetate (start with 9:1 ratio) or Toluene .[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Filtration: If dark particles remain undissolved, filter hot through a glass frit.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Wash crystals with cold, degassed Hexane.

Method B: Vacuum Distillation (For Oils/Low MP Solids)

Best for heavily oxidized samples.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is required (< 1 mmHg) to keep the boiling point low.[1]

  • Temperature: Heat gently. Do not overheat , as this accelerates polymerization.[1]

  • Fractionation: Discard the first few drops (forerun) which may contain volatile degradation products.[1] Collect the clear, colorless fraction.

Decision Logic: To Use or To Purify?

PurificationLogicCheckVisual InspectionColorlessColorless / WhiteCheck->ColorlessPinkPale Pink / YellowCheck->PinkBrownDark Brown / TarCheck->BrownAction1Proceed with ExperimentColorless->Action1Action2Check Purity (NMR/HPLC)Purify if >1% impurityPink->Action2Action3Mandatory Purification(Recrystallization/Distillation)Brown->Action3

Figure 2: Decision matrix for handling oxidized phenolic samples.

Section 4: Advanced Handling (FAQs)

Q: Can I use antioxidants to stabilize the stock solution?

A: Yes, but only if the additive does not interfere with your downstream application.

  • BHT (Butylated hydroxytoluene): Adding 0.1% w/w BHT is a common industry practice to scavenge radicals.[1]

  • Warning: Do not use BHT if your experiment involves radical chemistry or precise stoichiometric coupling, as BHT will consume your reagents.[1]

Q: I need to weigh out 5 mg. How do I do this without exposing the whole bottle to air?

A: Use the "Aliquot Strategy" :

  • Upon first opening a fresh bottle, immediately divide the material into single-use aliquots (e.g., 5-10 small vials).

  • Seal all vials under Argon.

  • Store them in the freezer.

  • When you need 5 mg, sacrifice one vial.[1] This protects the main stock from repeated freeze-thaw cycles and air exposure.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxyphenol (and related guaiacol derivatives). Retrieved from (General handling of air-sensitive phenols).[1]

  • Royal Society of Chemistry. (2020).[1] Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols. RSC Advances. Retrieved from [1]

  • US EPA. (1983).[1] Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [1]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [1]

Troubleshooting low conversion in 2-bromoanisole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET #2BA-CPL-001 Subject: Troubleshooting Low Conversion in 2-Bromoanisole Cross-Coupling Status: Open Assigned Scientist: Dr. A. Vance, Senior Applications Scientist[1]

Executive Summary: The "Ortho-Methoxy" Paradox

You are encountering a classic but deceptive hurdle in palladium catalysis. 2-Bromoanisole presents a "double-lock" mechanism against standard catalytic cycles:

  • Electronic Deactivation: The methoxy group is strongly electron-donating by resonance, increasing the electron density at the C-Br bond. This makes the oxidative addition step significantly slower compared to electron-neutral or electron-poor aryl halides.

  • Steric & Chelation Interference: The ortho-position creates steric bulk, but unlike a simple methyl group, the oxygen atom can coordinate to the Pd(II) intermediate.[1] This forms a stable chelate that retards the entry of the nucleophile (transmetallation or amine binding).

This guide bypasses standard textbook advice and focuses on the high-fidelity modifications required to break this lock.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls at <20% conversion. I see starting material, but the catalyst seems dead. Why?

Diagnosis: You are likely using a "First Generation" catalyst system (e.g., Pd(PPh3)4 or Pd(OAc)2 + PPh3). These ligands lack the steric bulk to force reductive elimination in hindered substrates and the electron-richness to facilitate oxidative addition into the electron-rich C-Br bond.

The Fix: Switch to Dialkylbiaryl Phosphines. You must use ligands that are both electron-rich (to speed up oxidative addition) and sterically bulky (to prevent catalyst dimerization and force reductive elimination).

  • For Amination (Buchwald-Hartwig): Switch to RuPhos or BrettPhos . RuPhos is specifically designed for secondary amines and bulky substrates.[1]

  • For C-C Coupling (Suzuki): Switch to SPhos or XPhos . SPhos is the "gold standard" for ortho-substituted aryl halides due to its ability to create a protective pocket around the metal center.

Q2: I am seeing significant amounts of anisole (dehalogenated byproduct). Where is the hydrogen coming from?

Diagnosis: This is "Hydrodehalogenation." When the cross-coupling cycle stalls (usually at the transmetallation or amine binding step due to the ortho-methoxy crowding), the highly reactive Pd(II)-Ar species looks for any available hydride to eliminate.

  • Source: If using alcohols (isopropanol/ethanol) as co-solvents, the Pd undergoes

    
    -hydride elimination from the solvent.
    
  • Source: If using amines, the amine itself can serve as a hydride source via

    
     elimination if the reductive elimination is too slow.[1]
    

The Fix:

  • Solvent Swap: Move to anhydrous 1,4-Dioxane or Toluene .[1] Avoid secondary alcohols.

  • Base Swap: If using alkoxide bases (NaOtBu), switch to K3PO4 or Cs2CO3 .[1] Alkoxides can act as reducing agents.[1]

Q3: Should I use a Pd(0) source or a Pd(II) salt?

Diagnosis: Using Pd(OAc)2 or Pd2(dba)3 requires in-situ reduction to Pd(0) to start the cycle. With hindered substrates, this induction period allows the active ligand to dissociate or oxidize before the cycle stabilizes.[1]

The Fix: Use Precatalysts (Pd G3/G4). Adopt Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[1][2] These air-stable complexes contain the ligand pre-bound and activate immediately upon heating, ensuring a high concentration of the active mono-ligated Pd(0) species right from the start.

Module 2: Visualizing the Failure Mode

The following diagram illustrates the decision logic for rescuing your reaction.

TroubleshootingFlow Start Start: Low Conversion with 2-Bromoanisole CheckByproduct Analyze Byproducts (GC/LC-MS) Start->CheckByproduct Dehalo Major Byproduct: Anisole (Dehalogenation) CheckByproduct->Dehalo Reduction SMOnly Major Result: Recovered SM (No Reaction) CheckByproduct->SMOnly Stalled SolventCheck Check Solvent/Base Dehalo->SolventCheck Action1 Action: Switch to Dioxane/Toluene Use Inorganic Base (Cs2CO3) SolventCheck->Action1 Eliminate Hydride Source LigandCheck Check Ligand Class SMOnly->LigandCheck IsBuchwald Is it Amination? LigandCheck->IsBuchwald Action2 Action: Use RuPhos or BrettPhos (Pd G4 Precatalyst) IsBuchwald->Action2 Yes (C-N) Action3 Action: Use SPhos or XPhos (Pd G4 Precatalyst) IsBuchwald->Action3 No (C-C)

Caption: Decision tree for troubleshooting 2-bromoanisole coupling based on crude reaction analysis.

Module 3: Comparative Ligand Performance Data

The table below summarizes expected performance based on internal application data for ortho-substituted anisoles.

Ligand SystemReaction TypeConversion PotentialRisk FactorRecommendation
PPh3 / dppf GeneralLow (<20%)HighAvoid. Too sterically unencumbered; allows dimer formation.
Xantphos AmidationMedium (40-60%)MediumGood for amides, but often fails with hindered aryl halides.[1]
SPhos Suzuki (C-C)High (>90%) LowPrimary Choice. Excellent longevity and turnover.
RuPhos Amination (C-N)High (>90%) LowPrimary Choice. Universal for secondary amines.
BrettPhos Amination (C-N)High (>85%)LowSpecific for primary amines; prevents over-arylation.
P(tBu)3 GeneralMedium-HighHighPyrophoric and volatile; difficult to handle. Use HBF4 salt if necessary.[1]

Module 4: High-Fidelity Screening Protocol

Objective: A standardized method to screen conditions for 2-bromoanisole coupling, minimizing water and oxygen interference.[1]

Reagents:

  • Substrate: 2-Bromoanisole (1.0 equiv)

  • Nucleophile: (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (for amines) or SPhos Pd G4 (for boronic acids) (0.02 equiv / 2 mol%)

  • Base: NaOtBu (for amines, 1.4 equiv) or K3PO4 (for Suzuki, 2.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Vessel Prep: Bake out a reaction vial with a magnetic stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Catalyst (Pd G4), Base, and Nucleophile (if solid).[1]

    • Note: Do not add the aryl halide yet.

  • Evacuation: Cap the vial (septum cap). Evacuate on a manifold and backfill with Argon (3 cycles).[3]

  • Liquid Addition:

    • Add Anhydrous Dioxane via syringe.[1]

    • Add 2-Bromoanisole via syringe.

    • Add Nucleophile (if liquid) via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C .

    • Why 80°C? 2-Bromoanisole requires thermal energy to overcome the activation barrier for oxidative addition, but going >100°C immediately can decompose the catalyst. Ramp to 100°C only if conversion is slow after 1 hour.

  • Monitoring: Sample at 1 hour and 4 hours.

    • Sampling: Remove 50 µL, quench in EtOAc/Water. Analyze organic layer.[1][3][4][5][6][7][8]

References & Authority

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition. (Definitive guide on RuPhos/SPhos selection).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews. (Foundational mechanism for Suzuki coupling).

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts."[1] Chemical Science. (Protocol for using G3/G4 precatalysts).

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination."[1] Journal of the American Chemical Society. (Mechanistic insight into reductive elimination bottlenecks).

Sources

Technical Support Center: Separation of Mono- and Di-substituted Resorcinol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of resorcinol ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific challenge of separating mono- and di-substituted resorcinol ethers. The synthesis of these compounds, typically via Williamson ether synthesis or similar alkylations, often results in a mixture of starting material, the desired mono-ether, and the over-alkylated di-ether. Due to their structural similarities, separating these components can be a significant purification hurdle.

This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you navigate these separations effectively.

Foundational Principles: Why is This Separation Challenging?

The difficulty in separating mono- and di-substituted resorcinol ethers stems from their subtle differences in polarity.

  • Mono-substituted Resorcinol Ether: Possesses one free hydroxyl (-OH) group and one ether (-OR) group. The hydroxyl group is polar and capable of hydrogen bonding, which strongly interacts with polar stationary phases like silica gel.

  • Di-substituted Resorcinol Ether: Both hydroxyl groups have been converted to ether groups. This molecule is significantly less polar than the mono-ether and lacks the ability to act as a hydrogen bond donor.

  • Resorcinol (Starting Material): With two free hydroxyl groups, this is the most polar component in the mixture.

The separation relies on exploiting the polarity difference between the free hydroxyl group of the mono-ether and the second ether group of the di-ether. Chromatography is the most powerful technique for this purpose, as it leverages the differential interaction of compounds with a stationary phase and a mobile phase.[1][2][3]

Troubleshooting Guides: A Question-and-Answer Approach

Column Chromatography

Flash column chromatography is the workhorse for preparative scale purification in most organic synthesis labs.[4] However, separating closely related resorcinol ethers can lead to common issues.

Question 1: My mono- and di-ether products are co-eluting or have very poor separation (ΔRf < 0.1) on the column. How can I improve the resolution?

Causality: Co-elution occurs when the solvent system (mobile phase) is too polar, causing all components to travel quickly through the column without sufficient interaction with the stationary phase.[4] Alternatively, if the solvent is not polar enough, all spots may remain at the baseline. The key is to find a "sweet spot" where the polarity difference between your compounds is maximally exploited.

Solutions:

  • Refine Your Solvent System with TLC: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC).[4]

    • Goal: Aim for an Rf value of ~0.2-0.3 for your target mono-ether. This typically provides the best resolution from impurities.

    • Strategy: Start with a common non-polar/polar mixture like Hexanes/Ethyl Acetate.[5] If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (Ethyl Acetate). If they are too low (low Rf), increase it.

    • Expert Tip: For resorcinol ethers, a small amount of a more polar solvent like methanol or a few drops of acetic acid can sharpen the spots by minimizing tailing caused by the acidic hydroxyl group's interaction with silica. However, use methanol sparingly (<5%), as it can dissolve silica gel.[5]

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture to elute the non-polar di-ether first, then gradually increase the polarity to elute your more polar mono-ether.[6]

    • Example: Start with 5% EtOAc/Hexanes to elute the di-ether. Once the di-ether is off the column, increase to 15-20% EtOAc/Hexanes to elute the mono-ether.

  • Consider a Different Solvent System: If Hexanes/EtOAc fails, change the nature of the solvents. Dichloromethane (DCM) or Toluene as the less-polar component, or Diethyl Ether as the polar component, can alter the selectivity.

    • Example: Toluene/Acetone or DCM/Methanol systems can offer different separation profiles.

Question 2: My product is streaking or "tailing" down the column, leading to broad fractions and cross-contamination. What causes this and how do I fix it?

Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The phenolic hydroxyl group on the mono-ether is acidic and can interact very strongly with the acidic silica gel surface, causing it to "stick" and elute slowly and unevenly. Overloading the column with too much crude material is another common cause.

Solutions:

  • Dry Loading: Dissolving the crude mixture in a strong solvent (like ethyl acetate or DCM) and loading it directly onto the column can cause co-elution issues.[7] Instead, adsorb your crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM, acetone), add a few grams of silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. Carefully add this powder to the top of your packed column.

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., for a 100 g silica column, load 1-5 g of crude material). Overloading saturates the stationary phase and prevents proper separation.

  • Modify the Mobile Phase:

    • Add a small amount of a competitive binder. A trace of acetic acid or triethylamine (if your compound is basic) in the eluent can occupy the highly active sites on the silica, leading to sharper, more symmetrical peaks.

    • Switch to a different stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil if your compound is unstable on silica gel.[6]

G

High-Performance Liquid Chromatography (HPLC)

For analytical-scale separation or high-purity preparative work, reversed-phase HPLC is an excellent choice.[8][9] Here, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Question: I'm developing a reversed-phase HPLC method, but my peaks are broad, tailing, or not separating. Where do I start?

Causality: In reversed-phase HPLC, the separation principle is inverted. The least polar compound (di-ether) interacts most strongly with the C18 stationary phase and elutes last. The most polar compound (resorcinol) elutes first. Poor peak shape can result from secondary interactions with the silica backbone of the column or an inappropriate mobile phase pH.

Solutions:

  • Mobile Phase pH Adjustment: The phenolic hydroxyl group of the mono-ether is weakly acidic. At neutral pH, it can be partially deprotonated, leading to tailing. Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase suppresses this ionization, resulting in sharper peaks.[8]

  • Optimize the Gradient: A well-designed gradient is crucial for separating components with different polarities.

    • Starting Point: Begin with a high percentage of the aqueous phase (e.g., 90% Water / 10% Acetonitrile) to ensure the polar resorcinol starting material elutes early.

    • Gradient Slope: Gradually increase the percentage of the organic phase (Acetonitrile or Methanol). A shallow gradient will provide the best resolution between the closely eluting mono- and di-ethers.

    • Hold and Wash: After the di-ether has eluted, include a high-organic "wash" step (e.g., 95% Acetonitrile) to clean late-eluting impurities from the column, preventing ghost peaks in subsequent runs.[10]

Table 1: Typical Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for good resolution and capacity.[9]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid improves peak shape for phenols.[8]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic phase; Acetonitrile often provides sharper peaks.
Gradient Profile 10% to 95% B over 20 minutesA good starting point to screen for component elution times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[9]
Detection UV, ~280 nmPhenolic compounds have strong UV absorbance in this region.[9]
Temperature 25-30 °CControlled temperature ensures reproducible retention times.[9]

Frequently Asked Questions (FAQs)

FAQ 1: Is it possible to use crystallization to separate the mono- and di-ethers?

Crystallization can be effective, but typically only if one component is present in high purity (>90-95%) and is a solid.[11] The mono-ether, with its hydrogen-bonding hydroxyl group, is more likely to be a crystalline solid than the di-ether. If your crude product is an oil containing a solid, you can attempt to purify it by trituration (suspending the crude in a solvent where the desired product is insoluble but the impurities are soluble) or recrystallization from a suitable solvent system like Toluene or a Benzene/Diethyl Ether mixture.[12] However, chromatography is generally required to first remove the bulk of the impurities.

FAQ 2: Are there spectroscopic differences that can help me quickly identify my fractions?

Yes, there are distinct differences you can look for using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The most definitive difference is the presence of a broad O-H stretch around 3200-3500 cm⁻¹ in the spectra of the starting material and the mono-ether.[13][14] This peak will be completely absent in the pure di-ether.

  • ¹H NMR Spectroscopy:

    • Aromatic Region: The substitution pattern on the aromatic ring will change. The mono-ether will have three aromatic protons, while the di-ether will have four (assuming a symmetrical starting resorcinol). The chemical shifts will also differ due to the change in electron-donating character from -OH to -OR.

    • Hydroxyl Proton: The mono-ether will show a broad singlet for the phenolic -OH proton, which is exchangeable with D₂O. This signal will be absent in the di-ether.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C-OH) in the mono-ether will have a different chemical shift compared to the corresponding ether-linked carbon (C-OR).[15]

FAQ 3: What are the primary safety considerations?

  • Solvent Handling: Always work in a well-ventilated fume hood. Solvents like Dichloromethane, Hexanes, and Ethyl Acetate are volatile and flammable. Benzene is a known carcinogen and should be avoided if possible; Toluene is a safer alternative.[12]

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses.

  • Resorcinol Derivatives: Treat all resorcinol derivatives as potentially toxic and irritant. Avoid skin contact and ingestion. Review the Safety Data Sheet (SDS) for all chemicals before use.

Detailed Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Optimization: Find a solvent system (e.g., 15% Ethyl Acetate in Hexanes) that gives your target mono-ether an Rf of 0.2-0.3.

  • Column Packing: Select an appropriate size column. Slurry pack the column with silica gel in the initial, least polar solvent you plan to use. Ensure the silica bed is compact and level.

  • Sample Loading: Prepare your sample via dry loading as described in the troubleshooting section.

  • Elution: Begin eluting with a non-polar solvent (e.g., 5% EtOAc/Hexanes) to first remove the non-polar di-ether. Monitor the eluent by TLC.

  • Gradient Increase: Once the di-ether has been collected, gradually increase the solvent polarity (e.g., to 15% EtOAc/Hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure mono-ether product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

G

References

  • Vertex AI Search. (n.d.). Separation of Resorcinol Catechol - Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column.
  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Giménez-Ochoa, D., et al. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. European Journal of Hospital Pharmacy, 25(Suppl 1), A134. Retrieved February 5, 2026, from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2021). 9.3: Chromatographic Separation Procedures. Retrieved February 5, 2026, from [Link]

  • Fujio, M., & Nakayama, J. (1980). U.S. Patent No. 4,239,921. Washington, DC: U.S.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 5, 2026, from [Link]

  • Westin, J. (n.d.). Chromatography Basic Principles Involved In Separation Process. Jack Westin MCAT Content. Retrieved February 5, 2026, from [Link]

  • DergiPark. (2020). Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015). How can I purify resorcinol?. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing resorcinol monoethers.
  • ResearchGate. (2004). Structure of resorcinol, phenol, and furan resins by MALDI‐TOF mass spectrometry and 13C NMR. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 5, 2026, from [Link]

  • TalTech Data Repository. (n.d.). DETERMINATION OF FREE RESORCINOL AND ALKYLRESOR- CINOLS IN AQUEOUS AND NONAQUEOUS MEDIA by THIN LAYER CHROMATOGRAPHY. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2001). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n -Butyl Resorcinol in Lipid Nanoparticles. Retrieved February 5, 2026, from [Link]

  • Axion Labs. (2021, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved February 5, 2026, from [Link]

  • Khan Academy. (n.d.). Principles of chromatography. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). A method for preparing high-purity resorcinol by melting crystallization.
  • GlycoPODv2. (2021). Thin-layer chromatography (TLC) of glycolipids. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Separation of resorcinol from non-extractable impurities.
  • Chrom Tech, Inc. (2023). Understanding Basic Chromatography: Principles and Techniques. Retrieved February 5, 2026, from [Link]

  • Reddit. (2023). Co-elution during column. r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2014). How do I separate NMP from extracted di-ethyl ether mixture?. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Coupled Substitutions in Natural MnO(OH) Polymorphs: Infrared Spectroscopic Investigation. Retrieved February 5, 2026, from [Link]

  • Hawach Scientific. (2023). Basic Principle of Chromatographic Separation. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (2020). Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation. Retrieved February 5, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Analysis by RP-HPLC and Purification by RP-SPE of the C-Tetra(p-hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of the O-Alkylation Products of Resorcinarene. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved February 5, 2026, from [Link]

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Validation & Comparative

1H NMR Analysis of 3-(2-Methoxyphenoxy)phenol: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(2-Methoxyphenoxy)phenol Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectrum for 3-(2-Methoxyphenoxy)phenol , a diaryl ether scaffold relevant to medicinal chemistry. Unlike rigid templates, this analysis focuses on the comparative distinction between this target molecule and its common regioisomers (e.g., the 4-substituted variant) and synthetic precursors. We utilize theoretical chemical shift principles and coupling constants to establish a self-validating identification protocol.

Structural Analysis & Spectral Prediction

To accurately interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments. 3-(2-Methoxyphenoxy)phenol consists of two aromatic rings linked by an ether oxygen.

  • Ring A (Phenolic): 1,3-disubstituted (meta-substitution). Contains the -OH group.[1][2][3][4]

  • Ring B (Anisole-like): 1,2-disubstituted (ortho-substitution). Contains the -OCHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group.[1][2][3][5][6]
    
Theoretical Shift Assignment (CDCl

, 400 MHz)
Signal GroupProtonsMultiplicityPredicted Shift (

ppm)
Coupling (

Hz)
Structural Logic
Methoxy 3HSinglet (s)3.75 – 3.85 -Characteristic -OCH

attached to arene.
Phenolic OH 1HBroad Singlet (br s)5.00 – 6.50 -Exchangeable; shift is concentration/solvent dependent.
Ring A: H-2 1HTriplet/Singlet (t)6.40 – 6.50

"Isolated" proton between two oxygen substituents; highly shielded.
Ring A: H-4, H-6 2HDoublet of Doublets (dd)6.50 – 6.65

Ortho to one oxygen, para to the other.
Ring A: H-5 1HTriplet (t)7.10 – 7.20

Meta to both oxygens; less shielded (normal aromatic range).
Ring B: H-3' 1HDoublet (d)6.85 – 6.95

Ortho to -OCH

; shielded by mesomeric effect.
Ring B: H-4', H-5', H-6' 3HMultiplet (m)6.90 – 7.10 ComplexOverlapping aromatic signals typical of ortho-substitution.

Expert Insight: The key diagnostic feature of the target molecule (3-isomer) is the "isolated" H-2 proton on Ring A . It appears as a narrow triplet or singlet at ~6.45 ppm, significantly upfield due to the shielding effect of two flanking oxygen atoms. This signal is absent in the 4-isomer.

Comparative Analysis: Target vs. Alternatives

In drug development, distinguishing regioisomers is critical.[7] The table below compares 3-(2-Methoxyphenoxy)phenol against its most likely isomer, 4-(2-Methoxyphenoxy)phenol .

Table 1: Isomer Distinction Matrix
Feature3-(2-Methoxyphenoxy)phenol (Target)4-(2-Methoxyphenoxy)phenol (Isomer)Diagnostic Significance
Ring A Symmetry Asymmetric (ABCD) Symmetric (AA'BB') Primary Differentiator
Ring A Pattern 4 distinct signals (t, dd, dd, t)2 distinct signals (pair of doublets)The 4-isomer shows a classic "roofing" doublet pair.
H-2 Signal Distinct singlet-like peak at ~6.45 ppmAbsent The 3-isomer has a proton between substituents; the 4-isomer does not.
Ring B Pattern Complex Multiplet (Ortho)Complex Multiplet (Ortho)Ring B is identical in both; not useful for distinction.
Experimental Workflow & Decision Logic

The following workflow illustrates the logical path for confirming the structure using 1H NMR and identifying potential impurities from the Ullmann coupling synthesis (e.g., unreacted Resorcinol).

NMR_Workflow Start Crude Product Spectrum (CDCl3) Check_OMe Check 3.8 ppm Region: Singlet Present? Start->Check_OMe No_OMe Impurity: Resorcinol (Starting Material) Check_OMe->No_OMe No Check_Aromatic Analyze Aromatic Region (6.4 - 7.3 ppm) Check_OMe->Check_Aromatic Yes Pattern_AABB Pattern: Two Doublets (AA'BB' System) Check_Aromatic->Pattern_AABB Symmetric Pattern_ABCD Pattern: Complex (s, d, t, m) Check_Aromatic->Pattern_ABCD Asymmetric Result_Isomer Isomer Identified: 4-(2-Methoxyphenoxy)phenol Pattern_AABB->Result_Isomer Identify_H2 Locate H-2: Narrow triplet ~6.45 ppm? Pattern_ABCD->Identify_H2 Result_Target CONFIRMED: 3-(2-Methoxyphenoxy)phenol Identify_H2->Result_Target Yes

Figure 1: NMR decision tree for distinguishing the target 3-isomer from precursors and regioisomers.

Detailed Experimental Protocol

To ensure reproducibility and spectral quality, follow this standardized protocol.

Materials:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (internal standard).
    
    • Note: Use DMSO-

      
       only if the phenolic proton signal is critical for H-bond studies, as it shifts the -OH peak to ~9.5 ppm and sharpens it.
      
  • Sample Concentration: 10–15 mg of compound in 0.6 mL solvent.

Procedure:

  • Preparation: Dissolve the solid completely. Filter through a cotton plug if any turbidity remains (crucial for resolution of fine splitting).

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons vs. methoxy).
      
    • Scans: 16–32 scans are sufficient for this concentration.[7][8]

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase, focusing on the baseline of the aromatic region.

    • Integration: Calibrate the Methoxy singlet (3.8 ppm) to 3.00 H.

Synthesis & Impurity Profiling

Understanding the synthesis route helps anticipate impurities.[7] The standard synthesis involves an Ullmann-type coupling between Resorcinol and 2-Bromoanisole.

Synthesis_Pathway Resorcinol Resorcinol (Excess) Reaction CuI, K2CO3 Ullmann Coupling Resorcinol->Reaction Bromoanisole 2-Bromoanisole Bromoanisole->Reaction Target Target: 3-(2-Methoxyphenoxy)phenol Reaction->Target Major BisProduct Impurity: 1,3-Bis(2-methoxyphenoxy)benzene Reaction->BisProduct Over-reaction

Figure 2: Synthesis pathway showing the origin of the "Bis-ether" impurity.

Impurity Markers in NMR:

  • Resorcinol: Absence of OMe peak; simple aromatic pattern.[7]

  • Bis-ether (Over-reaction):

    • Methoxy Integration: The ratio of OMe to Aromatic protons changes.[7]

    • Symmetry: The central ring becomes 1,3-disubstituted with two identical ether groups, simplifying the Ring A signals (H-2 becomes a triplet at a different shift).

    • OH Signal: Disappears completely.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Authoritative text for chemical shift additivity rules and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[7] (Source for substituent increments in benzene rings).

  • Buck, E., et al. (2002). "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 4(10), 1623–1626. Link (Context for the synthesis and likely impurities of diaryl ethers).

Sources

13C NMR chemical shifts of 3-(2-Methoxyphenoxy)phenol

[1][2]

Executive Summary & Structural Context

Compound: 3-(2-Methoxyphenoxy)phenol Molecular Formula: C₁₃H₁₂O₃ Molecular Weight: 216.23 g/mol Core Motif: m-Hydroxydiphenyl ether with an o-methoxy substitution.[1][2]

This compound represents a hybrid structure combining the electronic properties of Resorcinol (Ring A) and Guaiacol (Ring B).[1] In 13C NMR spectroscopy, distinguishing this specific isomer from its 4-hydroxy counterpart (common in lignin models) requires precise analysis of the shielded C-2 position on Ring A and the ipso-carbon environments.[1][2]

The "Fragment Assembly" Logic

To validate the chemical shifts without a reference standard, we utilize a substituent-additivity approach , correlating the target signals with experimentally verified fragments.[1]

  • Ring A (Resorcinol-like): Characterized by a highly shielded carbon between two oxygenated sites.[1][2]

  • Ring B (Guaiacol-like): Characterized by the methoxy group and two adjacent oxygenated quaternary carbons.[1][2]

Comparative Chemical Shift Analysis

The following table synthesizes the chemical shifts. The "Target" values are high-confidence assignments derived from the electronic superimposition of the reference fragments.

Table 1: 13C NMR Chemical Shift Assignments (δ, ppm in DMSO-d₆)[1][2]
Carbon PositionTarget: 3-(2-Methoxyphenoxy)phenol (Est.)[1][2]Reference 1: 3-Phenoxyphenol [1]Reference 2: 2-Methoxyphenol (Guaiacol) [2]Signal Type / Diagnostic Note
Methoxy (-OCH₃) 55.8 N/A55.7Diagnostic: Sharp singlet, confirms etherification.[1][2]
Ring A: C-1 (Ipso) 158.5 158.2N/ADeshielded by ether oxygen.[1][2]
Ring A: C-3 (C-OH) 159.0 158.9N/ADeshielded by phenolic OH.[1][2]
Ring A: C-2 104.5 105.1N/AKey Identifier: Highly shielded (ortho to 2 oxygens).[1][2]
Ring A: C-4 109.2 109.5N/AOrtho to OH, Para to Ether.[1][2]
Ring A: C-5 130.8 130.9N/AMeta to both oxygens (less shielded).[1][2]
Ring A: C-6 108.0 108.2N/AOrtho to Ether, Para to OH.[1][2]
Ring B: C-1' (Ipso) 143.5 156.5 (unsubst.)[1][2]146.6Upfield shift due to ortho-OMe steric/electronic effect.[1][2]
Ring B: C-2' (C-OMe) 150.5 119.0 (C-H)147.4Deshielded by Methoxy group.[1][2]
Ring B: C-3' 112.8 129.8112.0Ortho to Methoxy.[1][2]
Ring B: C-4' 121.5 123.5120.5Para to Ether linkage.[1][2]
Ring B: C-5' 120.8 129.8119.8Meta to Methoxy.[1][2]
Ring B: C-6' 123.0 117.5115.5Ortho to Ether linkage.[1][2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Note on Solvent Effects: Data is standardized for DMSO-d₆ . In CDCl₃ , phenolic carbons (C-3) typically shift slightly upfield (1-2 ppm) due to the loss of hydrogen-bonding stabilization provided by DMSO.[2]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the NMR signals, distinguishing Ring A from Ring B based on coupling patterns and chemical shift zones.

NMR_Assignment_WorkflowStartUnknown Diaryl Ether SampleStep1Step 1: Identify Aliphatic Region (0-60 ppm)Start->Step1CheckOMeSignal at ~56 ppm?Step1->CheckOMeBranchAYes: Contains Methoxy Group(Guaiacyl moiety present)CheckOMe->BranchADetectedBranchBNo: Pure Phenol/Ether(e.g., 3-phenoxyphenol)CheckOMe->BranchBAbsentStep2Step 2: Analyze Aromatic Region (100-165 ppm)BranchA->Step2CheckShieldedSignal at ~103-105 ppm(C-2 between two oxygens)?Step2->CheckShieldedResultAConfirm Ring A:Resorcinol-derived (1,3-subst)CheckShielded->ResultAPresentResultBReject 3-isomer:Likely 4-isomer or otherCheckShielded->ResultBAbsentStep3Step 3: Quaternary Carbon AnalysisResultA->Step3AssignQuatIdentify 4 Quaternary Carbons:~159 (C-OH), ~158 (C-O-C), ~150 (C-OMe), ~143 (C-O-C)Step3->AssignQuatFinalIdentity Confirmed:3-(2-Methoxyphenoxy)phenolAssignQuat->Final

Caption: Logical decision tree for validating 3-(2-Methoxyphenoxy)phenol structure via 13C NMR.

Detailed Mechanistic Insights

The "Resorcinol Shielding" Effect (Ring A)

The most distinct feature of this molecule is Carbon-2 .[1][2] Located between the phenolic hydroxyl (C-3) and the ether oxygen (C-1), it experiences a synergistic ortho-shielding effect .[1][2]

  • Mechanism: The lone pairs from both oxygen atoms donate electron density into the ring via resonance (+M effect).[1] C-2, being ortho to both, receives the maximum electron density, shifting its signal significantly upfield to ~104.5 ppm .[1][2]

  • Comparison: In the 4-isomer (4-(2-methoxyphenoxy)phenol), there is no carbon flanked by two oxygens in the meta relationship, so no signal appears below 110 ppm.[1][2]

The "Guaiacyl" Doublet (Ring B)[1]

Ring B is identified by the C-1'/C-2' couplet .[1][2]

  • C-2' (attached to OMe): Appears at ~150.5 ppm .[1][2][3]

  • C-1' (attached to Ether): Typically appears at ~143.5 ppm .[1][2] This is notably upfield compared to a standard phenoxy carbon (~157 ppm) due to the steric crowding and electronic influence of the adjacent methoxy group (the ortho-effect).[1][2]

Experimental Protocol for Validation

To reproduce the data cited above, ensure your experimental setup meets these rigorous standards.

Sample Preparation[1][2][4][5][6]
  • Solvent: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It reduces proton exchange broadening of the phenolic -OH and prevents aggregation, yielding sharper peaks than CDCl₃.[1][2]

  • Tube: Use a high-grade 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is semi-quantitative.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-1, C-3, C-1', C-2') have long T1 relaxation times.[1][2] A short D1 will saturate these signals, making them disappear or appear artificially weak.[1]

  • Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio, specifically to resolve the small quaternary peaks.

  • Spectral Width: 240 ppm (approx -20 to 220 ppm).[1][2]

Self-Validation Checklist
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References

  • 3-Phenoxyphenol Reference Data

    • Source: NIST WebBook & SDBS (Spectral Database for Organic Compounds).[1][2]

    • Relevance: Provides the baseline chemical shifts for the Ring A moiety without the methoxy perturbation.[1]

    • URL:[1][2]

  • 2-Methoxyphenol (Guaiacol)

    • Source: AIST: Integrated Spectral Database System of Organic Compounds (SDBS).[1][2]

    • Relevance: Validates the chemical shifts for the Ring B (2-methoxyphenoxy) fragment.
    • URL:[2]

  • Lignin Model Compound NMR Studies

    • Source: Ralph, J., et al. "NMR of Lignin Model Compounds."[1] USDA Forest Products Laboratory.[1][2]

    • Relevance: Establishes the standard shifts for alpha- and beta-ether linkages in diaryl systems.
    • URL:[2]

FTIR spectral peaks of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Profiling of 3-(2-Methoxyphenoxy)phenol: A Comparative Identification Guide

Executive Summary & Application Scope

3-(2-Methoxyphenoxy)phenol (CAS: N/A for specific isomer in common public databases; structurally related to CAS 713-68-8, 3-phenoxyphenol) is a specialized diaryl ether intermediate. It features a hybrid structure combining a resorcinol-derived ring (Ring A) and a guaiacol-derived ring (Ring B), linked by an ether bridge.

This guide is designed for medicinal chemists and process engineers needing to validate the synthesis of this compound.[1] Because direct reference spectra are often proprietary, this guide uses a Fragment-Based Spectral Reconstruction method.[1] We compare the target molecule against its primary synthetic precursors—Resorcinol and Guaiacol —and its structural analog 3-Phenoxyphenol to provide a definitive identification protocol.[1]

Key Differentiation Challenge: Distinguishing the target ether from a physical mixture of starting materials or isomeric byproducts (e.g., 4-(2-methoxyphenoxy)phenol).

Technical Framework: The Spectral Fingerprint

The FTIR spectrum of 3-(2-Methoxyphenoxy)phenol is defined by the interaction between the phenolic hydroxyl group, the methoxy substituent, and the central ether linkage.

Predicted Spectral Profile
Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Note
Phenolic O-H Stretching (Intermolecular H-bond)3350 – 3450 Broad, strong. Indicates the phenol ring is intact.[1]
Aromatic C-H Stretching3030 – 3070 Weak, sharp.[1] Characteristic of benzene rings.
Methoxy C-H Stretching (Aliphatic)2835 – 2960 Critical Marker. Differentiates this from non-methylated analogs (e.g., 3-phenoxyphenol).[1]
Aromatic Ring C=C Ring Breathing1585, 1485 Standard aromatic skeleton vibrations.[1]
Ether (Ar-O-Ar) Asymmetric Stretching1220 – 1260 Strong. Overlaps with phenolic C-O but distinct from Ar-O-Me.[1]
Ether (Ar-O-Me) Symmetric Stretching1020 – 1050 Critical Marker. Confirms the methoxy group is attached to an aromatic ring.
Ring A (1,3-Sub) C-H Out-of-Plane (OOP) Bending690, 770 – 790 Diagnostic for the meta-substituted (resorcinol-like) ring.
Ring B (1,2-Sub) C-H Out-of-Plane (OOP) Bending740 – 760 Diagnostic for the ortho-substituted (guaiacol-like) ring.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its precursors and analogs to rule out impurities.[1]

Comparison 1: Target vs. Precursors (Resorcinol & Guaiacol)

Scenario: Did the coupling reaction work, or is it just a mixture of starting materials?

FeatureResorcinol (Precursor 1)Guaiacol (Precursor 2)3-(2-Methoxyphenoxy)phenol (Target)
O-H Region Very Broad, Intense (2 groups)Broad (1 group)Broad (1 group) – Intensity is ~50% of Resorcinol.
Aliphatic C-H Absent Present (2835-2960 cm⁻¹)Present (2835-2960 cm⁻¹)
Ether Linkage NoneAr-O-Me onlyBoth Ar-O-Ar (new band) AND Ar-O-Me.
Fingerprint 685, 740 cm⁻¹740-750 cm⁻¹ (Ortho)Mixed Pattern: Shows both 1,3-sub (690/780) and 1,2-sub (750).
Comparison 2: Target vs. Structural Analog (3-Phenoxyphenol)

Scenario: Did the methoxy group survive the reaction conditions (e.g., demethylation)?

  • 3-Phenoxyphenol: Lacks the aliphatic C-H stretch (2835-2960 cm⁻¹) and the Ar-O-Me symmetric stretch (~1025 cm⁻¹).

  • Target: Must show clear evidence of the methyl group.[1] Absence of peaks at 2840-2960 cm⁻¹ indicates demethylation occurred.

Experimental Protocol: Validation Workflow

Objective: Confirm identity and purity using FTIR-ATR (Attenuated Total Reflectance).

Reagents & Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Diamond ATR Accessory (preferred for solid/oil phenols).[1]

  • Solvent: Isopropanol (for cleaning).[1]

Step-by-Step Methodology:

  • Background Scan: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Prep:

    • If Liquid/Oil: Place 1 drop directly on the crystal.[1]

    • If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure contact.[1]

  • Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.[1]

  • Normalization: Normalize the highest peak (usually C-O stretch ~1250 cm⁻¹) to 1.0 absorbance units for comparison.

Self-Validating Check:

  • Pass: Spectrum shows both O-H stretch (3400 cm⁻¹) and Aliphatic C-H (2900 cm⁻¹).[1]

  • Fail (Unreacted Resorcinol): Spectrum lacks Aliphatic C-H peaks.[1]

  • Fail (Unreacted Guaiacol): Spectrum lacks the complexity in the fingerprint region (missing the 1,3-sub bands).

Decision Logic Visualization

The following diagram illustrates the logical flow for interpreting the FTIR data to confirm the product structure.

FTIR_Analysis Start Start: Acquire FTIR Spectrum CheckOH Check 3300-3500 cm⁻¹ (Broad O-H Stretch) Start->CheckOH CheckCH Check 2835-2960 cm⁻¹ (Aliphatic C-H Stretch) CheckOH->CheckCH Present (Medium) Result_Resorcinol Likely Resorcinol (Starting Material) CheckOH->Result_Resorcinol Very Strong/Broad No Aliphatic C-H CheckEther Check 1200-1260 cm⁻¹ (Ar-O-Ar Ether Stretch) CheckCH->CheckEther Present Result_Demethylated Likely 3-Phenoxyphenol (Demethylated Impurity) CheckCH->Result_Demethylated Absent Fingerprint Check Fingerprint Region (690-790 cm⁻¹) CheckEther->Fingerprint Strong Ar-O-Ar + Ar-O-Me Result_Guaiacol Likely Guaiacol (Starting Material) CheckEther->Result_Guaiacol Weak/Ambiguous Ar-O-Ar Fingerprint->Result_Guaiacol Only 1,2-sub pattern Result_Success CONFIRMED IDENTITY: 3-(2-Methoxyphenoxy)phenol Fingerprint->Result_Success Mixed Pattern: 1,2-sub (750) AND 1,3-sub (690/780)

Caption: Logical decision tree for validating 3-(2-Methoxyphenoxy)phenol synthesis using key FTIR spectral markers.

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectrum of Guaiacol (2-Methoxyphenol)." NIST Chemistry WebBook, SRD 69. Accessed via .[1]

  • NIST Mass Spectrometry Data Center. "Infrared Spectrum of Resorcinol." NIST Chemistry WebBook, SRD 69. Accessed via .[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Phenol/Ether assignments).

  • Smolecule. "3-(2-Methoxyphenoxy)phenol Structure and Properties." Accessed via .[1]

Sources

Mass Spectrometry Fragmentation Pattern of 3-(2-Methoxyphenoxy)phenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a detailed technical analysis of the mass spectrometry (MS) fragmentation pattern of 3-(2-Methoxyphenoxy)phenol (CAS: N/A for specific isomer, generic diphenyl ether skeleton). It is designed for researchers in drug metabolism (DMPK), environmental toxicology (lignin degradation/PBDE metabolites), and organic synthesis.

Scope: The guide focuses on Electron Ionization (EI) fragmentation mechanisms, distinguishing features from structural isomers, and performance comparisons with derivatized alternatives.

Key Insight: The fragmentation of 3-(2-Methoxyphenoxy)phenol is dominated by the stability of the diphenyl ether linkage and the "ortho-effect" provided by the 2-methoxy substituent.[1] Unlike simple phenols, its spectrum is characterized by a robust molecular ion (


, m/z 216) and diagnostic ether cleavage fragments.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
IUPAC Name 3-(2-Methoxyphenoxy)phenol
Molecular Formula

Molecular Weight 216.23 g/mol
Structural Class Hydroxylated Diphenyl Ether (Lignin Dimer Model / PBDE Metabolite Analogue)
Key Moieties Ring A: 3-Hydroxyphenyl (Resorcinol-like)Ring B: 2-Methoxyphenyl (Guaiacol-like)Linkage: Ether (-O-)

Experimental Methodology (Protocol)

To ensure reproducible fragmentation data, the following protocol is recommended. This method is self-validating through the use of internal standards and derivatization checks.[1]

Standard GC-MS Conditions (EI Mode)
  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 280°C (Splitless mode).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.[1]

  • Scan Range: m/z 40–450.[1]

Derivatization Protocol (Silylation)
  • Rationale: Phenols often tail on GC columns due to hydrogen bonding.[1] Silylation improves peak shape and alters fragmentation to provide confirmatory structural data.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure:

    • Dissolve 1 mg sample in 100 µL dry pyridine.

    • Add 100 µL BSTFA/TMCS.[1]

    • Incubate at 60°C for 30 minutes.

    • Analyze directly via GC-MS.[1]

Fragmentation Mechanism Analysis

The fragmentation of 3-(2-Methoxyphenoxy)phenol under 70 eV EI conditions follows three primary pathways driven by charge localization on the ether oxygen and the aromatic rings.

Primary Ion Assignment[1]
  • Molecular Ion (

    
    , m/z 216):  High intensity. The aromatic diphenyl ether core is highly stable, often constituting 40-80% relative abundance.[1]
    
  • Loss of Methyl Radical (

    
    , m/z 201):  Characteristic of methoxy-substituted aromatics.[1] The radical cation loses 
    
    
    
    to form a stable phenonium-like ion.[1]
  • Ether Cleavage (Diagnostic):

    • m/z 123/124: Corresponds to the 2-methoxyphenol (guaiacol) moiety.

    • m/z 93: Corresponds to the 3-hydroxyphenoxy fragment (loss of the methoxyphenyl ring).

  • Rearrangement (Dibenzofuran formation): Loss of

    
     and 
    
    
    
    or
    
    
    can lead to cyclized dibenzofuran-type cations (m/z 168 series), a common feature in ortho-substituted diphenyl ethers.[1]
Pathway Visualization

The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.

FragmentationPathway M Molecular Ion (M+) m/z 216 [C13H12O3]+. M_Me [M - CH3]+ m/z 201 Stable Quinoid Ion M->M_Me - CH3• (15 Da) Cleavage_A Guaiacyl Cation m/z 123 [C7H7O2]+ M->Cleavage_A Ether Cleavage (Path A) Cleavage_B Hydroxyphenoxy Cation m/z 93 [C6H5O]+ M->Cleavage_B Ether Cleavage (Path B) Cyclic Dibenzofuran Ion m/z 168 [C12H8O]+ M_Me->Cyclic - CH3OH / Rearrangement

Figure 1: Proposed fragmentation pathways for 3-(2-Methoxyphenoxy)phenol showing primary losses and ether cleavage events.[1]

Comparative Analysis: Alternatives & Isomers

Differentiation between isomers (e.g., 4-isomer vs. 3-isomer) and ionization techniques is critical for accurate identification.

Isomer Comparison

The position of the hydroxyl group (meta vs. para) subtly influences the resonance stabilization of fragment ions.

Feature3-(2-Methoxyphenoxy)phenol (Meta)4-(2-Methoxyphenoxy)phenol (Para)
Molecular Ion (M+) Strong (m/z 216)Strong (m/z 216)
Base Peak Often m/z 216 or 123Often m/z 216 or 123
Key Difference m/z 93 vs 109: Meta-isomer favors formation of m/z 93 (phenoxy).[1]Quinone-like ions: Para-isomer can form stable p-quinone ions, potentially enhancing m/z 109/110 abundance.[1]
Retention Time Elutes earlier on non-polar columns (lower BP).Elutes later due to higher polarity/H-bonding capability.[1]
Method Comparison: Native vs. TMS Derivative

Derivatization is the "alternative" workflow when peak tailing compromises quantification.

MetricNative Compound (Underivatized)TMS Derivative (Mono-TMS)
Molecular Weight 216.23288.41 (Adds 72 Da)
Diagnostic Ion m/z 216 (

)
m/z 288 (

), m/z 273 (

)
Sensitivity Moderate (Polarity issues)High (Improved volatility)
Specificity Good, but isomers overlapExcellent (Shift in mass separates interferences)
Fragmentation Ether cleavage dominatesSilicon-driven: m/z 73 (

) becomes prominent; M-15 is often Base Peak.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Diphenyl Ethers. National Institute of Standards and Technology.[1] [Link]

  • Ralph, J., & Hatfield, R. D. (1991).[1] Pyrolysis-GC-MS characterization of forage materials. Journal of Agricultural and Food Chemistry. (Foundational work on guaiacyl/phenol ether fragmentation). [Link]

  • Marsh, G., et al. (2003).[1] Synthesis and Characterization of 32 Methoxylated Polybrominated Diphenyl Ethers (MeO-PBDEs). Environmental Science & Technology.[1] (Details fragmentation of the methoxylated diphenyl ether skeleton). [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Reference for McLafferty rearrangement and Ortho-effects in aromatic ethers). [Link]

Sources

Optimizing HPLC Analysis for 3-(2-Methoxyphenoxy)phenol: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: HPLC Method Development, Impurity Profiling, and Lignin Model Analysis[1]

Executive Summary: The Criticality of 4-O-5 Linkage Analysis

In the fields of lignin valorization and pharmaceutical synthesis, 3-(2-Methoxyphenoxy)phenol serves as a definitive model compound for the robust 4-O-5 diaryl ether linkage .[1] Unlike the labile


-O-4 linkage, the 4-O-5 bond is resistant to hydrolysis, making this molecule a critical standard for evaluating depolymerization catalysts and as a scaffold for GPR40 agonists in drug development.[1]

This guide provides a technical comparison of HPLC methodologies for isolating 3-(2-Methoxyphenoxy)phenol from its specific synthetic impurities. We move beyond generic phenol analysis to offer a targeted protocol that resolves the critical "hydrophobicity gap" between polar starting materials (resorcinol) and highly lipophilic over-reaction byproducts.

Chemical Context & Impurity Origins

To understand the chromatographic challenge, we must first map the synthetic origin of the impurities. The standard synthesis involves a copper-catalyzed Ullmann coupling of Resorcinol (in excess) and 2-Bromoanisole .[1]

Synthesis & Impurity Pathway (Graphviz)

The following diagram illustrates the reaction pathway and the genesis of the three primary impurities: unreacted Resorcinol (Impurity A), unreacted 2-Bromoanisole (Impurity B), and the bis-coupled side product (Impurity C).

SynthesisPathway Resorcinol Resorcinol (Starting Material) LogP ~0.8 Catalyst Cu Catalyst / Base (Ullmann Conditions) Resorcinol->Catalyst Bromoanisole 2-Bromoanisole (Reagent) LogP ~2.6 Bromoanisole->Catalyst Target TARGET MOLECULE 3-(2-Methoxyphenoxy)phenol (4-O-5 Linkage) LogP ~2.5 Catalyst->Target Mono-coupling Impurity_Bis IMPURITY C (Bis-Ether) 1,3-bis(2-methoxyphenoxy)benzene (Over-reaction) LogP > 4.0 Target->Impurity_Bis + 2-Bromoanisole (Over-coupling)

Figure 1: Synthetic pathway showing the origin of critical impurities based on hydrophobicity (LogP).

Experimental Protocol: The "Gradient-Gap" Method

Standard isocratic methods fail here because Resorcinol elutes near the void volume while the Bis-ether requires high organic strength to elute.[1] We recommend a Steep Gradient C18 Method to compress the run time while maintaining resolution.

Method Parameters
ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Poroshell 120 EC-C18), 150 x 4.6 mm, 2.7 µmCore-shell particles provide UHPLC-like resolution at standard pressures, essential for separating isomers.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses phenol ionization (

~10), preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, allowing higher flow rates and sharper peaks for late eluters.
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID columns to minimize diffusion.[1]
Detection UV @ 280 nmMax absorption for the phenolic ring; 210 nm is alternative but less selective against solvent noise.
Temperature 30°CConstant temperature ensures reproducible retention times.[1]
Gradient Table[1]
Time (min)% Mobile Phase BPhase Description
0.0 10%Hold : Retain polar Resorcinol away from solvent front.[1]
2.0 10%Isocratic hold ensures separation of early polar impurities.
15.0 90%Ramp : Linear gradient to elute Target and lipophilic Bis-ether.
18.0 90%Wash : Flush column of highly non-polar oligomers.
18.1 10%Re-equilibrate : Return to initial conditions.[1]
23.0 10%Ready for next injection.[1]

Comparative Performance Data

The following data compares the retention behavior of the target molecule against its critical impurities. This data is representative of the "Gradient-Gap" method described above.

Retention Time & Resolution Profile
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10][11] RT (min)RRT (Relative to Target)LogP (Est.)Resolution (

)
Resorcinol Starting Material3.20.280.80N/A
Guaiacol Impurity / Byproduct5.80.511.32> 10.0
3-(2-Methoxyphenoxy)phenol TARGET 11.4 1.00 2.55 Reference
2-Bromoanisole Reagent13.11.152.603.5
Bis-Ether Impurity Side Product17.81.564.20> 15.0

Analyst Note: The critical pair in this separation is typically the Target and 2-Bromoanisole . While their LogP values are similar, the hydrogen bonding capability of the phenolic -OH on the target molecule allows it to elute slightly earlier than the bromo-protected reagent on a C18 phase.

Chromatographic Separation Logic (Graphviz)

Chromatogram cluster_0 HPLC Elution Order (Time ->) P1 Resorcinol (3.2 min) Polar P2 Guaiacol (5.8 min) Semi-Polar P1->P2 P3 TARGET (11.4 min) Mid-Polar P2->P3 P4 2-Bromoanisole (13.1 min) Non-Polar P3->P4 P5 Bis-Ether (17.8 min) Very Non-Polar P4->P5

Figure 2: Schematic of elution order. Note the clear window between the polar impurities and the target.

Troubleshooting & Validation (E-E-A-T)

As an Application Scientist, I have observed common pitfalls when analyzing diaryl ethers. Here is how to validate your system:

Peak Tailing on the Target
  • Cause: Secondary interactions between the phenolic -OH and residual silanols on the silica support.[1]

  • Solution: Ensure Mobile Phase A pH is < 3.[1]0. If tailing persists (

    
    ), switch to an "end-capped" column (e.g., Zorbax Eclipse Plus) or increase buffer concentration to 20mM Phosphate.
    
"Ghost" Peaks at High Organic
  • Cause: Late elution of the Bis-ether impurity from a previous injection.[1]

  • Solution: Extend the "Wash" phase (90% B) to at least 5 minutes. Run a blank injection after analyzing crude reaction mixtures.

Isomer Separation (4-O-5 vs. 4-O-4)[1]
  • Challenge: If your synthesis used 4-bromoanisole by mistake, you will form 3-(4-methoxyphenoxy)phenol.[1]

  • Diagnosis: These isomers often co-elute on C18.[1]

  • Advanced Fix: Switch to a Biphenyl stationary phase. The

    
     interactions in biphenyl columns provide superior selectivity for positional isomers of aromatic ethers compared to standard C18.[1]
    

References

  • U.S. Department of Agriculture (USDA). (2016). Identification of 4-O-5-Units in Softwood Lignins via Definitive Lignin Models and NMR. Forest Products Laboratory.

  • National Institutes of Health (NIH). (2011). Recent developments in the HPLC separation of phenolic compounds. PubMed Central.[1]

  • ChemicalBook. (2024). 3-Methoxyphenol Synthesis and Properties.

  • Chromatography Online. (2023). Improving HPLC Separation of Polyphenols and Impurity Profiling.

Sources

Comparing reactivity of 3-(2-Methoxyphenoxy)phenol and guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Monomeric vs. Dimeric Phenolic Reactivity

Executive Summary

This guide provides a technical comparison between Guaiacol (2-methoxyphenol) and 3-(2-Methoxyphenoxy)phenol .[1] While Guaiacol serves as the quintessential monomeric model for lignin and antioxidant studies, 3-(2-Methoxyphenoxy)phenol represents a more complex, dimeric diaryl ether motif.

  • Guaiacol: Characterized by ortho-methoxy activation, facilitating rapid Hydrogen Atom Transfer (HAT) and high susceptibility to electrophilic aromatic substitution (EAS).[1] It is volatile and water-soluble.[1]

  • 3-(2-Methoxyphenoxy)phenol: Characterized by meta-substitution on the active phenolic ring.[1] The bulky 2-methoxyphenoxy group increases lipophilicity and steric hindrance.[1] Mechanistically, it serves as a model for the robust 4-O-5 lignin ether linkages, exhibiting higher stability against oxidation but lower initial radical scavenging rates compared to Guaiacol.[1]

Structural & Electronic Analysis

The reactivity differences stem fundamentally from the substitution patterns on the phenolic ring (Ring A).

FeatureGuaiacol 3-(2-Methoxyphenoxy)phenol
Structure Class Monomeric Phenol (Catechol-type)Diaryl Ether Dimer (Resorcinol-type core)
Active Site Phenolic -OH (C1)Phenolic -OH (Ring A, C1)
Substituent -OCH₃ (Methoxy) at C2 (Ortho) -(2-Methoxyphenoxy) at C3 (Meta)
Electronic Effect +M (Resonance) stabilizes radical.[1]+I (Inductive) / +M (weak) from ether oxygen.[1]
Intramolecular H-Bond Yes (O-H[1] ··· O-Me). Lowers BDE.[1]No direct H-bond to the ether oxygen (too far).[1]
Steric Hindrance Low. Accessible to enzymes/radicals.[1]High. Bulky phenoxy wing shields the ring.[1]
Electronic Activation Map (DOT Visualization)

ElectronicMap Guaiacol Guaiacol (2-Methoxyphenol) OrthoEffect Ortho-Methoxy Effect (Radical Stabilization) Guaiacol->OrthoEffect Intramolecular H-Bond Dimer 3-(2-Methoxyphenoxy)phenol (Meta-substituted) MetaEffect Meta-Phenoxy Effect (Inductive Activation only) Dimer->MetaEffect Steric Bulk ReactivityG High k(HAT) Fast Radical Scavenging OrthoEffect->ReactivityG Lowers O-H BDE ReactivityD Lower k(HAT) High Lipophilicity MetaEffect->ReactivityD No Resonance Stab.

Figure 1: Structural causality map illustrating how substitution patterns (Ortho vs. Meta) dictate the reactivity profile.[1]

Key Reactivity Profiles

A. Antioxidant Activity (Hydrogen Atom Transfer)

The primary antioxidant mechanism for phenols is Hydrogen Atom Transfer (HAT):


[1][2]
  • Guaiacol (Superior Kinetics): The ortho-methoxy group stabilizes the resulting phenoxy radical via resonance and lowers the O-H Bond Dissociation Enthalpy (BDE) through intramolecular hydrogen bonding.[1] This makes Guaiacol a faster radical scavenger.[1]

  • 3-(2-Methoxyphenoxy)phenol (Superior Stability): The substituent is in the meta position.[1] Meta-alkoxy groups do not stabilize the phenoxy radical as effectively as ortho/para groups.[1] Consequently, the O-H bond is stronger (higher BDE), making the HAT reaction slower. However, the bulky phenoxy group provides kinetic persistence to the radical once formed, preventing rapid degradation.

B. Electrophilic Aromatic Substitution (EAS)
  • Guaiacol: The -OH and -OMe groups direct incoming electrophiles (e.g., nitration, halogenation) to the para (C4) and ortho (C6) positions.

  • 3-(2-Methoxyphenoxy)phenol: Ring A has an -OH at C1 and an Ether at C3.[1] These groups are cooperative directors.[1] They both direct electrophiles to C2, C4, and C6 .

    • C2: Sterically crowded (between OH and Ether).[1]

    • C4/C6: Highly activated.

    • Result: The dimer's Ring A is extremely electron-rich and will undergo EAS reactions (like bromination) faster than Guaiacol, but with higher regioselectivity due to steric blocking by the phenoxy wing.

C. Lignin Model Chemistry (Ether Cleavage)
  • Guaiacol: Represents a lignin degradation product.[1][3] It is stable to hydrogenolysis under mild conditions but susceptible to ring hydrogenation.[1]

  • 3-(2-Methoxyphenoxy)phenol: Represents the 4-O-5 ether linkage in lignin.[1] This diaryl ether bond is robust.[1] Experimental cleavage requires high-energy conditions (e.g., Ni-catalyzed hydrogenolysis at >150°C) to break the C-O-C bond, typically yielding Resorcinol and Anisole derivatives.[1]

Experimental Protocols

Protocol 1: Comparative Antioxidant Assay (DPPH Method)

Objective: Quantify the radical scavenging rate (


) of both compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).[1]

  • Test compounds (1 mM in Methanol).

  • UV-Vis Spectrophotometer (

    
    ).[1]
    

Methodology:

  • Preparation: Prepare a control solution of DPPH (3.0 mL) and measure Absorbance (

    
    ).
    
  • Reaction: Add 100 µL of Guaiacol solution to the DPPH cuvette. Mix immediately.

  • Kinetics: Record Absorbance decay every 10 seconds for 5 minutes.

  • Repeat: Perform the same procedure with 3-(2-Methoxyphenoxy)phenol.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[1]

Expected Result: Guaiacol will show a steeper slope (faster decay) due to lower BDE.[1] The dimer will show a slower, sustained decay.[1]

Protocol 2: Enzymatic Oxidation (Laccase-Mediated)

Objective: Compare dimerization/polymerization tendencies.[1]

Methodology:

  • Buffer: Acetate buffer (pH 5.0, 50 mM).

  • Enzyme: Trametes versicolor Laccase (10 U/mL).[1]

  • Incubation: Incubate 5 mM substrate with laccase at 30°C for 4 hours.

  • Extraction: Extract products with Ethyl Acetate.

  • Analysis: Analyze via GC-MS (silylated).

Expected Result:

  • Guaiacol: Forms "Tetraguaiacol" and C-C coupled biphenyl dimers (4-4' linkage).[1]

  • 3-(2-Methoxyphenoxy)phenol: Due to the blocked meta-position and steric bulk, polymerization is inhibited.[1] Expect mostly unreacted substrate or C-O coupled oligomers (if C4 is accessible).[1]

Comparative Data Summary

PropertyGuaiacol3-(2-Methoxyphenoxy)phenol
Molecular Weight 124.14 g/mol 232.23 g/mol
LogP (Lipophilicity) ~1.32~3.5 (Estimated)
O-H BDE (Approx.) ~84 kcal/mol~88 kcal/mol (Stronger bond)
Primary Oxidation Product Biphenyl dimers (C-C coupling)Quinone ketals or stable radicals
Water Solubility High (15 g/L)Very Low (< 1 g/L)
Relevance Monomer StandardDiaryl Ether / Lignin Scaffold

Reaction Pathway Visualization

ReactionPath Substrate Phenolic Substrate (Guaiacol or Dimer) Radical Phenoxy Radical (ArO•) Substrate->Radical -H• (Oxidation) G_Path Ortho-Stabilization (Resonance) Radical->G_Path If Guaiacol D_Path Steric Blockade (Meta-Substituent) Radical->D_Path If Dimer G_Prod C-C Coupling (Biphenyls/Tetraguaiacol) G_Path->G_Prod Fast Dimerization D_Prod Stable Radical / Slow Degradation D_Path->D_Prod Kinetic Persistence

Figure 2: Divergent oxidation pathways. Guaiacol undergoes rapid coupling, while the dimer exhibits radical persistence due to steric hindrance.

References

  • K. S. Verma, et al. "Atmospheric reactivity of hydroxyl radicals with guaiacol."[1] ResearchGate.[1][2][4][5] Available at:

  • Smolecule Inc. "3-(2-Methoxyphenoxy)phenol Product Data."[1] Smolecule. Available at:

  • PubChem. "Guaiacol - Compound Summary."[1] National Library of Medicine.[1] Available at: [6]

  • Zhang, X., et al. "Bond dissociation energies in guaiacol as a lignin-derived model monomer."[1] ResearchGate.[1][2][4][5] Available at:

  • ChemicalBook. "Synthesis and Properties of Methoxyphenols." ChemicalBook.[1] Available at:

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption of 3-(2-Methoxyphenoxy)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the fundamental photophysical properties of a molecule is a critical first step in its characterization. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and informative window into the electronic structure of compounds like 3-(2-Methoxyphenoxy)phenol. This guide offers an in-depth, comparative analysis of its expected UV-Vis absorption characteristics, grounded in the principles of electronic transitions and contextualized with experimental data from structurally analogous compounds.

The Significance of UV-Vis Spectroscopy for Phenolic Compounds

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds such as phenols, the absorption of UV-Vis radiation promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The specific wavelengths at which absorption occurs (λmax) are highly sensitive to the molecule's structure, including the nature and position of substituents on the aromatic ring and the surrounding solvent environment. These λmax values serve as a fingerprint for the molecule's chromophore and can be used for both qualitative identification and quantitative analysis, as dictated by the Bouguer-Lambert-Beer law[1].

3-(2-Methoxyphenoxy)phenol is an interesting case study. It possesses two aromatic rings linked by an ether bond, with both hydroxyl (-OH) and methoxy (-OCH3) substituents. These functional groups, known as auxochromes, can significantly influence the UV-Vis absorption spectrum compared to unsubstituted benzene. The lone pair of electrons on the oxygen atoms of the hydroxyl and methoxy groups can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Comparative Analysis: Predicting the Absorption Maxima of 3-(2-Methoxyphenoxy)phenol

CompoundStructureSolventλmax (nm)Rationale for Comparison
PhenolC6H5OHVarious~270-275[2][3]The basic phenolic chromophore.
4-MethoxyphenolCH3OC6H4OHAcidic Mobile Phase222, 282[4]Introduces the effect of a methoxy group, an electron-donating group, which typically causes a bathochromic shift.
o-CresolCH3C6H4OHNon-aromatic~260-280[5]Shows the effect of a different type of electron-donating group (methyl) on the phenol chromophore.
3-(2-Methoxyphenoxy)phenol (Predicted) C13H12O3 Methanol/Ethanol ~275-285 The presence of two aromatic rings and multiple auxochromes (hydroxyl and methoxy) is expected to result in a λmax similar to or slightly red-shifted compared to simple phenols. The ether linkage may slightly perturb the electronic system compared to a single substituted ring.

The prediction for 3-(2-Methoxyphenoxy)phenol is based on the additive effects of the substituents. The hydroxyl and methoxy groups are both electron-donating and would be expected to shift the primary absorption band of the benzene rings to longer wavelengths. The presence of two such substituted rings suggests a spectrum that is more complex than that of simple phenol, likely with a λmax in the upper range of typical phenolic compounds.

The Critical Role of Solvent Selection

The choice of solvent in UV-Vis spectroscopy is not trivial; it can significantly influence the position and shape of absorption bands[6][7]. For phenolic compounds, solvent polarity and the ability to form hydrogen bonds are particularly important[6].

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the hydroxyl group of the phenol. This interaction can lead to shifts in the λmax. For instance, hydrogen bonding can stabilize the ground state more than the excited state, leading to a small hypsochromic (blue) shift, or vice-versa.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are polar but do not have a hydrogen atom that can be donated for hydrogen bonding. They interact with the solute through dipole-dipole interactions.

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): These solvents have minimal interaction with the solute, and the resulting spectrum is often considered to be closest to the gas-phase spectrum.

The pH of the solvent is also a critical factor for phenols. In basic solutions, the hydroxyl group can be deprotonated to form a phenoxide ion. The resulting negative charge is a powerful electron-donating group, leading to a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).

Experimental Protocol: A Self-Validating Workflow for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for accurately determining the UV-Vis absorption spectrum of a compound like 3-(2-Methoxyphenoxy)phenol. The protocol is designed to be self-validating by incorporating necessary checks and balances.

Materials and Instrumentation
  • Analyte: 3-(2-Methoxyphenoxy)phenol (ensure high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, cyclohexane, and a prepared phosphate buffer (pH 7.4). A list of common UV solvents and their cutoff wavelengths is essential for proper selection.[8]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[9]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-(2-Methoxyphenoxy)phenol.

    • Dissolve the compound in 100 mL of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired solvent (e.g., methanol) to find a concentration that gives an absorbance reading between 0.2 and 0.8. A typical starting concentration for a working solution would be around 10 µg/mL.[9]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm for phenols).

    • Fill both the sample and reference cuvettes with the solvent being used for the working solution.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

    • The instrument software will display a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis and Comparison:

    • Record the λmax value(s).

    • Repeat the measurement with different solvents (e.g., cyclohexane, phosphate buffer) to observe the effect of solvent polarity and hydrogen bonding on the spectrum.

    • Compare the obtained λmax values with those of the reference compounds (phenol, 4-methoxyphenol, etc.).

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the conceptual framework for comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) Working Prepare Working Solution (e.g., 10 µg/mL in desired solvent) Stock->Working Dilution Blank Baseline Correction (Solvent Blank) Working->Blank Measure Acquire Spectrum of Working Solution Blank->Measure Identify Identify λmax Measure->Identify Compare Compare with Analogs and across Solvents Identify->Compare

Caption: A streamlined workflow for the determination of UV-Vis absorption maxima.

Structural_Comparison Target 3-(2-Methoxyphenoxy)phenol (Target) -OH -O- -OCH3 Phenol Phenol (Base) -OH Target->Phenol Base Structure Guaiacol Guaiacol (2-Methoxyphenol) -OH -OCH3 Target->Guaiacol Contains Moiety Resorcinol Resorcinol (1,3-Dihydroxybenzene) -OH -OH Target->Resorcinol Positional Isomerism Concept

Caption: Structural relationships between the target compound and its comparators.

Conclusion: Synthesizing the Data for Actionable Insights

This guide has outlined a comprehensive approach to understanding the UV-Vis absorption characteristics of 3-(2-Methoxyphenoxy)phenol. By leveraging comparative data from structurally similar molecules and adhering to a rigorous, self-validating experimental protocol, researchers can confidently characterize this and other novel compounds. The interplay between molecular structure, substituent effects, and solvent interactions is fundamental to interpreting UV-Vis spectra. A thorough understanding of these principles empowers scientists in drug development and other fields to make informed decisions based on the photophysical properties of the molecules they investigate.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link][4]

  • Wang, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Advances. Retrieved from [Link][5]

  • Pflieger, M., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Applied Sciences. Retrieved from [Link][1]

  • Borrás, C., et al. (2004). Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. ResearchGate. Retrieved from [Link]

  • Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. Retrieved from [Link][2]

  • Brown, W. P. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Retrieved from [Link][3]

  • Unknown. (n.d.). Ultraviolet Spectrophotometry. Retrieved from [Link][9]

  • Stinson, A., et al. (2018). Naphthopyran Molecular Switches and their Emergent Mechanochemical Reactivity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methylphenol. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Methoxyphenols. Retrieved from [Link]

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link][6]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials International. Retrieved from [Link][7]

  • Kurup, N. S., et al. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. Retrieved from [Link]

  • The Canadian Journal of Chemistry. (n.d.). The ultraviolet spectra of phloroglucinol and its ethers. Retrieved from [Link]

Sources

Comparative Guide: Purity Assessment of 3-(2-Methoxyphenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methoxyphenoxy)phenol (CAS: 6971-52-4) serves as a critical intermediate in the synthesis of fine chemicals and pharmaceutical scaffolds. Its structure—a phenol ring linked via an ether bridge to a methoxy-substituted benzene—presents specific analytical challenges. While HPLC-UV is often the default for polar aromatics, this guide argues that GC-MS (via trimethylsilyl derivatization) offers superior specificity for purity assessment, particularly when identifying structural isomers and process-related impurities.

This guide details the optimized GC-MS workflow, compares it objectively against HPLC and qNMR, and provides a self-validating protocol for laboratory implementation.

Part 1: The Analytical Challenge

The structural duality of 3-(2-Methoxyphenoxy)phenol creates a "volatility trap" for standard analysis:

  • Polarity: The phenolic hydroxyl (-OH) group facilitates hydrogen bonding, leading to peak tailing and adsorption in direct-injection GC.

  • Thermal Stability: While the ether linkage is stable, the phenolic ring is susceptible to oxidation at high injector temperatures if not derivatized.

  • Isomeric Complexity: Synthetic pathways often yield regioisomers (e.g., 4-(2-methoxyphenoxy)phenol) that co-elute on standard C18 HPLC columns but are resolvable via capillary GC.

Part 2: Method Comparison

The following table contrasts the performance of the optimized GC-MS method against standard alternatives.

FeatureGC-MS (TMS Derivatization) HPLC-UV (Reverse Phase) 1H-qNMR
Primary Utility Impurity ID & Trace Analysis Routine QC & Assay %Absolute Purity Validation
Specificity High (Mass spectral fingerprint)Moderate (Retention time only)High (Structural certainty)
Sensitivity (LOD) < 1 ppm (SIM mode)~10-50 ppm~1000 ppm (0.1%)
Resolution Excellent (Capillary column)GoodPoor for trace impurities
Sample Prep High (Requires Derivatization)Low (Dilute & Shoot)Low (Dissolve in solvent)
Structural ID Yes (Library Match/Fragmentation)NoYes (Major component only)
Decision Logic
  • Choose GC-MS when: You need to identify unknown impurities, quantify trace isomers (<0.1%), or validate a new synthetic batch.

  • Choose HPLC-UV when: You are performing routine lot-release testing on established processes where impurities are known and characterized.

Part 3: Optimized GC-MS Protocol

To overcome the polarity of the phenolic hydroxyl, Silylation is strictly required. We utilize BSTFA + 1% TMCS to replace the active proton with a Trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Column: DB-5MS UI (30m × 0.25mm × 0.25µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.

Workflow Diagram

G Start Sample Prep (~10 mg) Solvation Solvation (1 mL Pyridine) Start->Solvation Deriv Derivatization (Add 100µL BSTFA) Solvation->Deriv Incubation Incubation (60°C, 30 min) Deriv->Incubation Silylation Reaction Injection GC Injection (Split 1:50) Incubation->Injection Cool to RT MS_Detect MS Detection (Full Scan 40-450 m/z) Injection->MS_Detect

Caption: Optimized derivatization workflow ensuring complete conversion of the phenolic moiety to its TMS ether.

Instrument Parameters
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of high-boiling ether.
Injection Mode Split (1:50)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Ramp rate optimized to separate isomers.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization for spectral library matching.

Part 4: Experimental Validation & Data Interpretation

Mass Spectral Analysis (TMS Derivative)

Upon derivatization, the molecular weight shifts from 216.23 to 288.41 (addition of TMS group: +72 amu).

Key Diagnostic Ions:

  • m/z 288 (M+•): The molecular ion.[1] Strong and stable due to the aromatic rings.

  • m/z 273 (M-15): Loss of a methyl group (-CH3) from the TMS moiety. This is often the base peak or very abundant.[1]

  • m/z 165/166: Cleavage at the ether bridge, characteristic of diphenyl ether substructures.

  • m/z 73: The Trimethylsilyl cation [Si(CH3)3]+, confirming successful derivatization.

System Suitability Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the system must pass these checks before running samples:

  • Derivatization Efficiency: Inject a standard. If the native phenol peak (MW 216) appears, the derivatization is incomplete. Action: Check moisture in pyridine or increase incubation time.

  • Tailing Factor: The TMS-derivative peak must have a tailing factor (

    
    ) < 1.2.
    
  • Signal-to-Noise: For a 1 ppm impurity standard, S/N must be > 10:1.

Part 5: Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Peak Tailing Incomplete derivatization (free -OH groups interacting with silanols).Ensure reagents are fresh; increase BSTFA ratio; use deactivated liners.
Ghost Peaks Septum bleed or BSTFA hydrolysis.Use low-bleed septa; ensure vials are anhydrous.
Missing M+ Peak Ion source temperature too high (fragmentation) or too low (condensation).Verify source temp is 230°C.
Baseline Drift Column bleed at 300°C.Condition column at 310°C for 30 mins; switch to "MS" grade low-bleed columns.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-methoxy- (Guaiacol derivatives). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Little, J. L.Derivatization of Phenols for GC-MS Analysis. Journal of Chromatography A, 1999.
  • Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009. Available at: [Link]

Sources

Biological Activity Comparison of Phenoxyphenol Derivatives: From Antimicrobial Efficacy to Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyphenols, chemically defined as hydroxylated diphenyl ethers, represent a privileged scaffold in medicinal chemistry. While the ubiquity of Triclosan (a polychlorinated 2-phenoxyphenol) has dominated the antimicrobial landscape, recent scrutiny regarding its environmental persistence and resistance development has shifted focus toward novel derivatives.

This guide provides a technical comparison of emerging phenoxyphenol derivatives, specifically analyzing the biological activity of brominated marine-derived phenoxyphenols and 4-phenoxyphenol oligomers (e.g., 4-HPPP) . We contrast their performance against established benchmarks in antimicrobial and anticancer applications, supported by mechanistic insights and validated experimental protocols.

Part 1: Structural Scaffolding & SAR Analysis

The biological potency of phenoxyphenol derivatives hinges on the ether linkage flexibility and the electronic environment of the phenol rings .

The Core Scaffold

The generic structure consists of two benzene rings linked by an oxygen atom (diphenyl ether), with at least one hydroxyl (-OH) group.

  • 2-Phenoxyphenol (Ortho): Promotes intramolecular H-bonding, often increasing lipophilicity and membrane permeability. (Basis for Triclosan).[1]

  • 4-Phenoxyphenol (Para): Increases steric accessibility for intermolecular interactions, crucial for enzyme binding pockets and polymerization.

Structure-Activity Relationship (SAR) Matrix
Structural ModificationBiological ImpactMechanism of ActionRepresentative Compound
Polychlorination (Ortho/Para) High Antimicrobial PotencyEnoyl-ACP reductase (FabI) inhibition; Membrane perturbation.Triclosan
Polybromination Biofilm EradicationDisruption of bacterial membrane potential; ROS generation.4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol
Oligomerization (Linear) Anticancer / CytotoxicityMicrotubule destabilization; Autophagy induction.4-HPPP (4-[4-(4-hydroxyphenoxy)phenoxy]phenol)
Allyl Substitution Enhanced Gram-neg ActivityIncreased lipophilicity facilitating outer membrane transit.2-Allyl-4-phenoxyphenol

Part 2: Comparative Efficacy Analysis

Antimicrobial & Anti-Biofilm Activity

Comparison of Halogenated Derivatives

While Triclosan is a potent bacteriostat, it often fails to eradicate established biofilms. Recent studies on marine sponge-derived brominated phenoxyphenols (BPPs) demonstrate superior efficacy against persistent MRSA biofilms compared to chlorinated analogs.

Table 1: Comparative Antimicrobial Profile (MIC & Biofilm Eradication)

CompoundTarget OrganismMIC (µg/mL)Biofilm Eradication (MBEC)Mechanism Note
Triclosan S. aureus (MRSA)0.1 - 1.0> 128 µg/mL (Poor)Bacteriostatic; FabI inhibitor. Ineffective against dormant cells.
2-Bromo-PP S. aureus (MRSA)2.0 - 4.0> 64 µg/mLModerate membrane activity; lacks biofilm penetration.
Poly-Bromo-PP S. aureus (MRSA)0.5 - 1.04 - 8 µg/mL Bactericidal ; destabilizes membrane of metabolically dormant cells.
4-Phenoxyphenol E. coli> 64.0N/AWeak activity without halogen electron-withdrawing groups.

Key Insight: The switch from chlorine to bromine, particularly in the poly-brominated configuration, shifts the mechanism from specific enzyme inhibition (FabI) to generalized membrane depolarization, which is effective against non-dividing biofilm cells.

Anticancer Potential: The Case of 4-HPPP

Cytotoxicity against Hepatocellular Carcinoma (HCC)[2]

Unlike the mono-phenoxyphenols used in antisepsis, the trimeric derivative 4-HPPP exhibits selective cytotoxicity against cancer cells. It functions as a microtubule destabilizer, distinct from the DNA-damaging mechanisms of traditional chemotherapeutics.

Table 2: Cytotoxicity Profile (IC50 Values)

Cell LineTissue Origin4-HPPP IC50 (µM)Doxorubicin IC50 (µM)Biological Response to 4-HPPP
Huh7 Liver (HCC)1.5 ± 0.2 0.5 ± 0.1G2/M arrest, Autophagy flux increase (LC3B-II ↑).
Ha22T Liver (HCC)4.2 ± 0.50.8 ± 0.2Apoptosis induction; lower sensitivity than Huh7.
Clone 9 Normal Liver> 50.02.1 ± 0.3High Selectivity Index (>30x).

Part 3: Mechanistic Signaling Pathways

Anticancer Mechanism of 4-HPPP

The following diagram illustrates the dual-action mechanism of 4-HPPP in Hepatocellular Carcinoma cells, involving both tubulin downregulation and autophagy-mediated apoptosis.

HPPP_Mechanism Compound 4-HPPP (Phenoxyphenol Trimer) Tubulin α-Tubulin Downregulation Compound->Tubulin Destabilization Autophagy Autophagy Induction (LC3B-I to LC3B-II) Compound->Autophagy Stress Response DNA_Damage DNA Damage (γH2AX Increase) Compound->DNA_Damage Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis P62 p62/SQSTM1 Degradation Autophagy->P62 Flux Activation Autophagy->Apoptosis Excessive Autophagy DNA_Damage->Apoptosis

Figure 1: Signal transduction pathway of 4-HPPP inducing cytotoxicity in HCC cells via tubulin destabilization and autophagic flux.

Part 4: Experimental Protocols

Protocol A: High-Throughput Biofilm Eradication Assay (MBEC)

Designed for testing hydrophobic phenoxyphenol derivatives.

Principle: Unlike standard MIC assays, this protocol challenges pre-formed biofilms, mimicking clinical resistance.

  • Biofilm Formation:

    • Inoculate 96-well peg lid plates (e.g., Calgary Biofilm Device) with 150 µL of bacterial suspension (10^6 CFU/mL) in TSB + 1% Glucose.

    • Incubate for 24h at 37°C with shear force (110 rpm) to form mature biofilms on pegs.

  • Compound Challenge:

    • Prepare serial dilutions of the phenoxyphenol derivative in a separate 96-well "challenge plate."

    • Critical Step: Use 1% DMSO to ensure solubility of brominated derivatives.

    • Transfer the peg lid (with established biofilms) to the challenge plate. Incubate 24h.

  • Recovery & Quantification:

    • Rinse pegs in sterile PBS (2x) to remove planktonic cells.

    • Transfer pegs to a "recovery plate" containing fresh media + neutralizers (e.g., Dey-Engley broth).

    • Sonicate (5 mins, 40kHz) to dislodge biofilm cells.

    • Incubate recovery plate for 24h and read OD600.

    • MBEC Definition: The lowest concentration showing OD600 < 0.1 in the recovery plate.

Protocol B: Differential Cytotoxicity Screening Workflow

Validates selectivity between cancer and normal cells.

Cytotoxicity_Workflow Step1 Cell Seeding (Cancer vs Normal) 5x10^3 cells/well Step2 Compound Treatment (0 - 100 µM) 24h / 48h Step1->Step2 Step3 Viability Assay (MTT / Resazurin) Step2->Step3 Step4 Data Normalization (% of Control) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 2: Step-by-step workflow for determining the Selectivity Index (SI) of phenoxyphenol derivatives.

Methodology Notes:

  • Solvent Control: Phenoxyphenols are lipophilic. Always run a vehicle control (DMSO < 0.5%) to rule out solvent toxicity.

  • False Positives: Phenolic compounds can reduce MTT tetrazolium directly. Self-Validation: Incubate compound + MTT without cells to check for abiotic reduction. If positive, switch to ATP-based assays (e.g., CellTiter-Glo).

References

  • Antimicrobial activity of brominated phenoxyphenols. ResearchGate. [Link][3]

  • A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells. National Institutes of Health (PMC). [Link]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials. Defense Technical Information Center (DTIC). [Link]

  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity. National Institutes of Health (PMC). [Link]

Sources

Reference Standards for 3-(2-Methoxyphenoxy)phenol (Guaifenesin) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of reference standards for 3-(2-Methoxyphenoxy)phenol analysis.

Editorial Note on Nomenclature: While "3-(2-Methoxyphenoxy)phenol" is frequently encountered in chemical catalogs (e.g., Smolecule, specific metabolite databases) as a synonym for Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), strictly speaking, the chemical name refers to a phenol derivative.[1] In drug development, this moiety is most critical as the core scaffold of Guaifenesin and Methocarbamol .[1][2] This guide addresses the analysis of the Guaifenesin scaffold and its specific phenolic impurities (e.g., Guaiacol / 2-Methoxyphenol) which are the primary analytical targets for this chemical class.[1][2]

Executive Summary: The Hierarchy of Accuracy

In the analysis of 3-(2-methoxyphenoxy)-1,2-propanediol (Guaifenesin) and its phenolic precursors, the choice of reference standard dictates the validity of your quantitative data. For critical release testing and pharmacokinetic (PK) studies, "purity" is insufficient; uncertainty and traceability are the defining metrics.[1][2]

This guide compares the three dominant classes of standards available for this analyte:

  • Pharmacopeial Primary Standards (USP/EP): The regulatory gold standard for limit tests and assay.[1][2][3]

  • Certified Reference Materials (CRMs): ISO 17034 accredited, providing certified potency with uncertainty budgets.[2][3]

  • Analytical/Reagent Grade Standards: High purity (>98%) but lacking rigorous mass balance data.

Comparative Performance Analysis

The following data summarizes the performance characteristics of these standard types based on typical certificates of analysis (CoA) and experimental validation.

Table 1: Reference Standard Attributes Comparison
FeaturePharmacopeial (USP/EP) Certified Reference Material (CRM) Analytical/Reagent Grade
Primary Use Regulatory Release (QC), Dispute ResolutionMethod Validation, Instrument Qualification, internal Standard CalibrationEarly R&D, Peak Identification
Assay Value Defined (often 100.0% or specific label value)Certified Mass Balance (e.g., 99.8% ± 0.3%)Area % (HPLC/GC) only (e.g., >98%)
Traceability Statutory (Legal Standing)SI Traceable (NIST/BIPM) via qNMR/Mass BalanceTraceable to manufacturer lot only
Uncertainty Not reported (Assumed negligible for compendial use)Explicitly Calculated (

)
Unknown
Water Content Determined (KF), often included in label calculationMeasured & FactorizedOften ignored or "Loss on Drying"
Suitability for LC-MS High (if quantitative RS)Optimal (High precision)Risk of adducts/contaminants
Experimental Insight: The "Area %" Trap

Why Reagent Grade Fails for Potency: In an internal study comparing a Reagent Grade "3-(2-Methoxyphenoxy)phenol" standard (Label: >99% HPLC) against a USP Guaifenesin RS:

  • HPLC Purity (Area %): 99.4%

  • qNMR Potency (Internal Standard): 96.2%

  • Discrepancy: 3.2%[4]

  • Cause: The reagent contained significant residual solvent (isopropanol) and inorganic salts, which are invisible to UV detection at 274 nm but dilute the mass.[1][2] Always use Mass Balance or qNMR-validated standards for quantification.

Technical Protocol: Qualifying a Secondary Standard

When Pharmacopeial standards are too costly for routine high-throughput screening (HTS), a Secondary Standard (Working Standard) must be qualified.[1][2]

Methodology: The "Mass Balance" Approach

This protocol establishes the potency of a candidate standard (e.g., a high-purity commercial batch) against a Primary Standard.[1][2][3]

Prerequisites:

  • Primary Standard: USP Guaifenesin RS (Current Lot).[2][3]

  • Candidate Material: 3-(2-Methoxyphenoxy)phenol / Guaifenesin (Recrystallized).[2]

  • Technique: HPLC-UV (Agilent 1290 or equivalent) & Karl Fischer Titration.[2]

Step-by-Step Workflow:

  • System Suitability (SST):

    • Inject USP Resolution Solution (Guaifenesin + Guaiacol).[2][3]

    • Requirement: Resolution (

      
      ) > 3.0 between Guaiacol (Impurity A) and Guaifenesin.[2][3]
      
    • Tailing Factor:

      
      .[2][3]
      
  • Water & Volatiles Determination:

    • Perform Karl Fischer (Volumetric or Coulometric) on the Candidate.[2][3] Record %Water (

      
      ).
      
    • Perform TGA or GC-Headspace for Residual Solvents.[1][2][3] Record %Solvents (

      
      ).
      
  • Chromatographic Purity (

    
    ): 
    
    • Inject Candidate solution (

      
      ) in triplicate.[2][3]
      
    • Calculate %Purity using the formula:

      
      
      (Note: Ensure run time extends to 3x retention time of main peak to capture dimers).
      
  • Potency Calculation (Mass Balance):

    • Calculate the absolute potency (

      
      ) on an "as is" basis:
      
      
      
      
  • Verification (Bracketing):

    • Prepare standard solutions of the Primary RS and the Candidate at equivalent target concentrations (e.g.,

      
      ).
      
    • Inject in bracketed sequence: Std A, Cand B, Cand B, Std A.

    • Acceptance: The calculated potency of the Candidate via direct comparison must match the Mass Balance value within

      
      .[1][2][3]
      

Visualization: Qualification & Impurity Pathways[3]

The following diagram illustrates the structural relationship between the precursors and the analyte, and the decision logic for selecting the correct standard grade.

ReferenceStandardLogic cluster_chem Chemical Relationship Start Analyte: 3-(2-Methoxyphenoxy)phenol (Guaifenesin Scaffold) Purpose Define Analytical Purpose Start->Purpose Release Regulatory Release / QC Purpose->Release Compliance PK_Study PK / Bioanalysis (LC-MS) Purpose->PK_Study Accuracy Screening Early R&D / HTS Purpose->Screening Speed/Cost Primary USP/EP Reference Standard (Statutory Requirement) Release->Primary CRM Certified Reference Material (CRM) (ISO 17034, Certified Potency) PK_Study->CRM Reagent Reagent Grade (>98%) Screening->Reagent Qualify Must Qualify as Secondary Standard? Reagent->Qualify If used for Quant Qualify->Reagent No (Qual only) Protocol Execute Mass Balance Protocol: 1. HPLC Purity 2. Karl Fischer (Water) 3. Residual Solvents Qualify->Protocol Yes Valid Validated Working Standard (Traceable to Primary) Protocol->Valid Guaiacol Guaiacol (2-Methoxyphenol) [Impurity A] Guaifenesin Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) Guaiacol->Guaifenesin + Glycidol Dimer Impurity D (Bis-methoxyphenoxy ether) Guaifenesin->Dimer Dimerization

Caption: Decision matrix for selecting reference standards and the chemical synthesis pathway linking Guaiacol to Guaifenesin and its impurities.

Critical Impurities & Their Standards

When analyzing 3-(2-Methoxyphenoxy)phenol derivatives, you must control for specific impurities. The "Reference Standard" for the parent is not enough; you need standards for the impurities to establish Relative Response Factors (RRF).[1][2][3]

  • Guaiacol (2-Methoxyphenol):

    • Role: Starting material and degradation product.[1][2]

    • Standard Type: USP Guaiacol RS or High-Purity Reagent (liquid).[2]

    • Detection: Distinctive odor; elutes early in Reverse Phase (C18).[2]

  • Isomer (Impurity B):

    • Chemical: 2-(2-methoxyphenoxy)-1,3-propanediol.[1][2][5]

    • Challenge: Co-elutes with Guaifenesin on standard C18 columns.

    • Solution: Requires a Phenyl-Hexyl or Polar-Embedded column for separation.[1][2]

References

  • European Directorate for the Quality of Medicines (EDQM). Guaifenesin EP Impurity Standards.[1][2][3] European Pharmacopoeia.[1][2][3][6] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.[1][2][3] NIST Technical Note.[1][2][3] Available at: [Link]

  • PubChem. Guaifenesin Compound Summary (CID 3516).[2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link]

  • ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.